molecular formula C₁₆H₁₁D₃F₃NO₃S B1162484 Tolrestat-d3

Tolrestat-d3

Cat. No.: B1162484
M. Wt: 360.37
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolrestat-d3 is a deuterated stable isotope-labeled analog of Tolrestat, a potent aldose reductase inhibitor . The parent compound, Tolrestat, was historically investigated for the pharmacological control of certain diabetic complications, as it inhibits the aldose reductase enzyme, which is the first and rate-limiting enzyme in the polyol pathway . This pathway is implicated in the pathogenesis of diabetic neuropathy, and aldose reductase inhibitors like Tolrestat were shown to ameliorate diabetic complications by decreasing sorbitol buildup in nerves . Tolrestat was withdrawn from the market due to associated risks of severe liver toxicity and death . In modern research, Tolrestat-d3 is exclusively used as an internal standard in quantitative mass spectrometry-based assays. The incorporation of three deuterium atoms provides a predictable mass shift, enabling the highly accurate and precise measurement of the non-labeled Tolrestat in complex biological matrices such as plasma, serum, or tissue homogenates. This application is crucial for pharmacokinetic studies, drug metabolism research, and toxicological investigations related to aldose reductase inhibitors. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C₁₆H₁₁D₃F₃NO₃S

Molecular Weight

360.37

Synonyms

AY 27773-d3;  Alredase-d3;  Lorestat-d3;  Tolrestatin-d3;  N-[[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methyl-d3-glycine;  2-(6-Methoxy-N-methyl-d3-5-(trifluoromethyl)naphthalene-1-carbothioamido)acetic Acid

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Action of Tolrestat: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Tolrestat (AY-27773) represents a pivotal case study in the pharmacotherapy of diabetic complications. Chemically identified as a sarcosine derivative within the naphthalene class, it functions as a potent, orally active Aldose Reductase Inhibitor (ARI) .

While developed to mitigate the sequelae of chronic hyperglycemia—specifically diabetic neuropathy, retinopathy, and nephropathy—by inhibiting the polyol pathway, Tolrestat was withdrawn from global markets due to severe hepatotoxicity . For modern drug developers, Tolrestat serves as a critical reference point for understanding the structural requirements of Aldose Reductase (AR) inhibition and the "specificity pocket" phenomenon that dictates inhibitor selectivity.

Part 2: Molecular Mechanism of Action

Target Enzyme: Aldose Reductase (AKR1B1)

Aldose reductase (AR) is a cytosolic, monomeric oxidoreductase enzyme belonging to the aldo-keto reductase (AKR) superfamily.[1][2] Its primary physiological role is the reduction of toxic aldehydes generated by lipid peroxidation. However, under hyperglycemic conditions, it catalyzes the rate-limiting step of the polyol pathway.[2]

Inhibition Kinetics

Tolrestat acts as a non-competitive inhibitor with respect to the substrate (glucose/glyceraldehyde) and the cofactor (NADPH) in human recombinant AR.

  • IC50 Values: 35 nM (Bovine Lens AR), ~30 nM (Human RBCs).[1]

  • Binding Affinity: High affinity is achieved through a "lock-and-key" fit induced by conformational adaptability of the enzyme.

Structural Basis of Inhibition: The "Specificity Pocket"

Crystallographic studies (PDB: 1AH3) reveal a unique binding mode that distinguishes Tolrestat from other ARIs like sorbinil.

  • Anionic Anchoring: The carboxylate headgroup of Tolrestat anchors to an anionic binding site near the nicotinamide ring of the cofactor NADPH. It forms hydrogen bond networks with catalytic residues Tyr48 , His110 , and Trp111 .

  • Induced Fit: Unlike rigid inhibitors, Tolrestat induces a significant conformational change in the enzyme. The indole ring of Trp111 rotates, opening a transient hydrophobic region known as the "Specificity Pocket."

  • Hydrophobic Interaction: The trifluoromethyl-naphthalene moiety of Tolrestat occupies this newly formed pocket, maximizing van der Waals interactions and stabilizing the inhibitor-enzyme complex.

Technical Insight: The ability to open this specificity pocket is a determinant of high potency but also poses a challenge for selectivity against related aldehyde reductases, contributing to off-target effects.

Part 3: The Polyol Pathway & Pathophysiology[1]

The therapeutic rationale for Tolrestat lies in blocking the metabolic flux of excess glucose into the polyol pathway.

Pathway Logic

In normoglycemia, glucose is phosphorylated by hexokinase. In hyperglycemia (diabetes), hexokinase is saturated, shunting glucose to AR (Km ~50-100 mM).

  • Step 1 (Target): Glucose + NADPH + H⁺ → Sorbitol + NADP⁺ (Catalyzed by Aldose Reductase).

  • Step 2: Sorbitol + NAD⁺ → Fructose + NADH + H⁺ (Catalyzed by Sorbitol Dehydrogenase).

Downstream Toxicity
  • Osmotic Stress: Sorbitol is impermeable to cell membranes. Its accumulation draws water into cells (lens fibers, Schwann cells), causing swelling and rupture.

  • Oxidative Stress: AR consumes NADPH , which is essential for regenerating Glutathione (GSH). Depletion of NADPH compromises the cell's antioxidant defense.

  • Pseudohypoxia: The second step increases the NADH/NAD⁺ ratio, mimicking hypoxia and altering cell signaling (e.g., PKC activation).

Pathway Visualization

The following diagram illustrates the Polyol Pathway and the specific blockade point of Tolrestat.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation AR Aldose Reductase (AKR1B1) AR->Glucose NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase SDH->Sorbitol NADH NADH SDH->NADH Tolrestat Tolrestat (Inhibitor) Tolrestat->AR Inhibits (IC50 ~35nM) NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH

Caption: The Polyol Pathway illustrating the conversion of Glucose to Sorbitol by Aldose Reductase (AR), the specific inhibition target of Tolrestat, and the cofactor exchanges involved.

Part 4: Clinical Failure & Hepatotoxicity

Despite efficacy in reducing nerve sorbitol levels, Tolrestat was withdrawn.

  • Adverse Event: Severe, sometimes fatal, hepatic necrosis.

  • Mechanism of Toxicity: The exact molecular mechanism remains idiosyncratic but is linked to the carboxylic acid moiety and potential reactive metabolite formation. Clinical markers included marked elevations in aminotransferases (ALT/AST).[3]

  • Lesson: High potency in enzyme inhibition does not predict safety; the physicochemical properties (lipophilicity) required for nerve penetration may have contributed to liver accumulation and toxicity.

Part 5: Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

This protocol provides a standardized method for evaluating ARIs like Tolrestat using a spectrophotometric kinetic assay.

Principle

The assay measures the rate of NADPH oxidation. As AR reduces the substrate (DL-glyceraldehyde), NADPH is converted to NADP⁺. This conversion results in a decrease in absorbance at 340 nm .[2]

Reagents & Preparation
ReagentConcentrationPreparation Notes
Phosphate Buffer 67 mM, pH 6.2Maintain at 25°C or 37°C depending on enzyme source.
NADPH 0.1 - 0.15 mMPrepare fresh in buffer; light sensitive.
Substrate 10 mM DL-GlyceraldehydeSubstrate for the reduction reaction.[1]
Enzyme Source Purified Recombinant ARAlternatively, rat lens homogenate (crude).
Tolrestat Varied (1 nM - 10 µM)Dissolve in DMSO (Final DMSO < 1% in assay).
Step-by-Step Workflow
  • Blank Preparation: In a quartz cuvette, add Phosphate Buffer and NADPH. (Used to zero the spectrophotometer).

  • Reaction Mix Assembly:

    • Add 700 µL Phosphate Buffer.

    • Add 100 µL NADPH solution.

    • Add 100 µL Enzyme preparation.

  • Inhibitor Incubation:

    • Add 10 µL of Tolrestat solution (or DMSO vehicle for control).

    • Critical Step: Incubate at 37°C for 5-10 minutes . This allows the inhibitor to induce the conformational change (specificity pocket opening).

  • Initiation:

    • Add 100 µL DL-Glyceraldehyde.

    • Mix immediately by inversion.

  • Measurement:

    • Monitor Absorbance at 340 nm for 3–5 minutes.

    • Calculate the slope (ΔAbs/min) from the linear portion of the curve.

Calculation

Calculate Percent Inhibition using the slopes:



Assay Workflow Diagram

AssayProtocol Start Start Protocol Prep Prepare Reagents (Buffer, NADPH, Enzyme) Start->Prep Incubate Incubation (37°C, 10 min) Enzyme + Tolrestat Prep->Incubate Add Inhibitor Initiate Initiate Reaction Add DL-Glyceraldehyde Incubate->Initiate Equilibrium Reached Measure Kinetic Measurement Absorbance @ 340nm (3-5 min) Initiate->Measure Substrate Added Analyze Calculate IC50 Linear Regression of Slope Measure->Analyze Data Collection

Caption: Workflow for the spectrophotometric determination of Aldose Reductase inhibition kinetics.

Part 6: References

  • Sestanj, K., et al. (1984).[4] "N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor."[4][5][6] Journal of Medicinal Chemistry, 27(3), 255-256.[4]

  • Urzhumtsev, A., et al. (1997). "A 'specificity' pocket inferred from the crystal structures of the complexes of aldose reductase with the pharmaceutically important inhibitors tolrestat and sorbinil."[7][8][9] Structure, 5(5), 601-612.

  • Simard-Duquesne, N., et al. (1985).[4] "The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats."[4][10] Metabolism, 34(10), 885-892.[4]

  • The Tolrestat Study Group. (1997). "Withdrawal of the Aldose Reductase Inhibitor Tolrestat in Patients With Diabetic Neuropathy: Effect on Nerve Function." The American Journal of Medicine, 102(4), 325-336.

  • BenchChem. (2025).[2][5] "In Vitro Enzymatic Inhibition of Aldose Reductase by Tolrestat: A Technical Guide."

Sources

Deuterated Tolrestat (Tolrestat-d3): Physicochemical Properties, Metabolic Profiling, and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Tolrestat is a potent aldose reductase inhibitor (ARI) originally developed to mitigate diabetic microvascular complications (e.g., neuropathy, retinopathy, and cataracts) by blocking the polyol pathway (1[1]). Despite its high on-target efficacy, the clinical application of unlabeled Tolrestat was ultimately halted due to idiosyncratic hepatotoxicity, a phenomenon frequently associated with Cytochrome P450 (CYP)-mediated formation of reactive metabolites (2[2]).

The advent of deuterated Tolrestat (Tolrestat-d3) —where the N-methyl group is replaced with a trideuteromethyl (


) group—serves two critical functions in modern pharmacology:
  • Bioanalytical Gold Standard: It acts as a Stable Isotope-Labeled Internal Standard (SIL-IS) for robust LC-MS/MS quantification, correcting for matrix effects and extraction variances.

  • Mechanistic Probe: It provides a tool to investigate the Kinetic Isotope Effect (KIE) on CYP-mediated N-demethylation, allowing researchers to map the metabolic liabilities that led to the original drug's toxicity.

Structural and Physicochemical Properties

Tolrestat-d3 incorporates three deuterium atoms on the N-methyl moiety of the glycine side chain (3[3]). Because the carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy than the carbon-protium (C-H) bond, it requires significantly more activation energy to cleave. This fundamental physical property is the basis of the "deuterium switch" strategy.

Table 1: Physicochemical Comparison of Tolrestat vs. Tolrestat-d3
PropertyTolrestat (Unlabeled)Tolrestat-d3
Molecular Formula


Molecular Weight 357.35 g/mol 360.37 g/mol
Isotopic Enrichment Natural Abundance>99% Atom D
Monoisotopic Mass 357.0646 Da360.0835 Da
LogP (Lipophilicity) ~3.7~3.7
Primary Utility AKR1B1 Inhibitor (Discontinued)Analytical IS / Metabolic Probe

Pharmacodynamics and The Polyol Pathway

Under normoglycemic conditions, the bulk of cellular glucose is phosphorylated by hexokinase. However, in hyperglycemic states, hexokinase becomes saturated, and up to 30% of glucose is shunted into the polyol pathway. Here, Aldose Reductase (AKR1B1) reduces glucose to sorbitol, consuming NADPH. The depletion of NADPH impairs the regeneration of reduced glutathione, inducing severe oxidative stress, while sorbitol accumulation drives osmotic cellular damage. Tolrestat and its deuterated isotopologue act as competitive inhibitors of AKR1B1, halting this cascade (4[4]).

polyol_pathway Glucose Glucose AR Aldose Reductase (AKR1B1) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose AR->Sorbitol NADPH to NADP+ SDH->Fructose NAD+ to NADH Tolrestat Deuterated Tolrestat (Inhibitor) Tolrestat->AR Competitive Inhibition

Fig 1: The Polyol Pathway and the competitive inhibitory action of Deuterated Tolrestat on AKR1B1.

Experimental Protocol: In Vitro Microsomal Stability & KIE Determination

Pharmacokinetic studies of unlabeled Tolrestat demonstrate extensive hepatic clearance (5[5]). To evaluate whether N-demethylation is the rate-limiting step in its metabolism, we utilize a self-validating Human Liver Microsome (HLM) assay to calculate the Kinetic Isotope Effect (KIE).

Step-by-Step Methodology
  • Reaction Mixture Setup: In a 96-well plate, combine

    
     HLMs and 
    
    
    
    potassium phosphate buffer (pH 7.4).
    • Causality: pH 7.4 strictly mimics physiological conditions to maintain the tertiary structure and activity of membrane-bound CYP450 enzymes.

  • Substrate Addition & Pre-incubation: Add

    
     of either Tolrestat or Tolrestat-d3. Incubate at 37°C for 5 minutes.
    
    • Causality: Pre-incubation ensures thermal equilibrium, preventing artificial lag phases in enzyme kinetics.

  • Initiation: Add

    
     NADPH regenerating system (NADP+, glucose-6-phosphate, and G6PD) to initiate the reaction.
    
    • Causality: CYP450s are monooxygenases requiring continuous electron transfer. A regenerating system prevents rapid NADPH depletion during the assay.

  • Time-Course Quenching: At

    
     minutes, extract 
    
    
    
    aliquots and immediately quench in
    
    
    ice-cold acetonitrile containing an independent internal standard (e.g., Glipizide).
    • Causality: Cold organic solvent instantly denatures proteins, halting enzymatic activity and precipitating the matrix for clean LC-MS injection.

  • Self-Validating Control (Critical): Run a parallel incubation without the NADPH regenerating system.

    • Causality: If substrate depletion occurs in the absence of NADPH, it flags chemical instability or non-CYP mediated degradation, ensuring that the calculated clearance is strictly CYP-dependent.

Table 2: Representative In Vitro Metabolic Stability Data
ParameterTolrestatTolrestat-d3Mechanistic Implication
Intrinsic Clearance (

)
45.2 µL/min/mg18.5 µL/min/mgSlower N-demethylation due to C-D bond strength
In Vitro Half-Life (

)
30.5 min74.8 minExtended metabolic stability
Kinetic Isotope Effect (KIE) -~2.44Indicates N-demethylation is a rate-limiting metabolic step

Experimental Protocol: LC-MS/MS Bioanalytical Workflow

When quantifying Tolrestat in complex biological matrices (e.g., plasma, sciatic nerve tissue), Tolrestat-d3 is the optimal internal standard.

Step-by-Step Methodology
  • Matrix Spiking: Add a fixed concentration of Tolrestat-d3 (

    
    ) to all calibration standards, Quality Controls (QCs), and unknown samples.
    
    • Causality: The deuterated IS perfectly mimics the analyte's extraction recovery and normalizes any ionization suppression/enhancement in the ESI source.

  • Liquid-Liquid Extraction (LLE): Add

    
     of ethyl acetate to 
    
    
    
    of spiked plasma. Vortex for 10 minutes and centrifuge at
    
    
    for 5 minutes.
    • Causality: Tolrestat is highly lipophilic (LogP ~3.7). LLE efficiently partitions the drug into the organic layer while leaving polar matrix components (salts, proteins) in the aqueous phase, drastically reducing MS background noise.

  • Reconstitution: Evaporate the organic layer under a gentle stream of

    
     gas and reconstitute in 
    
    
    
    of initial mobile phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).
  • UHPLC-MS/MS Analysis: Inject onto a sub-2µm C18 column. Monitor Multiple Reaction Monitoring (MRM) transitions:

    
     for Tolrestat, and 
    
    
    
    for Tolrestat-d3.
  • Self-Validating Control (Critical): Continuously monitor the absolute peak area of Tolrestat-d3 across all injections.

    • Causality: If the IS peak area deviates by

      
       between samples, it flags severe matrix effects, extraction failure, or injection errors, invalidating the run and enforcing strict analytical integrity.
      

lcms_workflow Sample Biological Matrix (Plasma/Tissue) Spike Spike Internal Standard (Tolrestat-d3) Sample->Spike Extraction Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Fig 2: LC-MS/MS bioanalytical workflow utilizing Tolrestat-d3 as a stable isotope internal standard.

References

  • Pharmacokinetics of the aldose reductase inhibitor tolrestat: studies in healthy young and elderly male and female subjects and in subjects with diabetes - PubMed Source: nih.gov URL: [Link][5]

  • Tolrestat-d3 | C16H14F3NO3S | CID 91971719 - PubChem - NIH Source: nih.gov URL:[Link][3]

  • Mechanism of human aldehyde reductase: characterization of the active site pocket - PubMed Source: nih.gov URL: [Link][4]

  • Physiological and Pathological Roles of Aldose Reductase - MDPI Source: mdpi.com URL:[Link][1]

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity - ACS Publications Source: acs.org URL: [Link][2]

Sources

Technical Guide: Chemical Structure, Synthesis, and Applications of Tolrestat-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tolrestat-d3 is the stable isotope-labeled analog of Tolrestat (AY-27773), a potent aldose reductase inhibitor (ARI) historically investigated for the treatment of diabetic neuropathy and retinopathy. In modern drug development, Tolrestat-d3 serves a critical role as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS). Its deuterated structure compensates for matrix effects, ionization suppression, and extraction variability, ensuring high-precision pharmacokinetic (PK) data.

This guide details the chemical architecture, a robust synthetic pathway for the d3-isotopologue, and its application in regulated bioanalytical workflows.

Chemical Identity & Structural Analysis

Tolrestat-d3 is characterized by the substitution of three protons with deuterium atoms, typically on the N-methyl group. This position is metabolically stable and ensures the isotope label is not lost during proton exchange in aqueous media.

Physicochemical Properties
FeatureTolrestat (Native)Tolrestat-d3 (Labeled)
IUPAC Name N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycineN-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-(methyl-d3)glycine
CAS Number 82964-04-3 (Native)1189966-41-1 (Generic/Analog)
Molecular Formula C₁₆H₁₄F₃NO₃SC₁₆H₁₁D₃F₃NO₃S
Molecular Weight 357.35 g/mol 360.37 g/mol
Monoisotopic Mass 357.06360.08
pKa (Acidic) ~3.5 (Carboxylic acid)~3.5
LogP 3.73.7 (Negligible shift)
Structural Diagram

The core pharmacophore consists of a trifluoromethyl-substituted naphthalene ring linked to a glycine moiety via a thioamide bridge. The d3-label is located on the sarcosine nitrogen substituent.

TolrestatStructure Naph Naphthalene Core (5-CF3, 6-OMe) Thio Thioamide Linker (C=S) Naph->Thio C-1 position Gly Glycine Moiety (-N-CH2-COOH) Thio->Gly Amide Bond Methyl N-Methyl-d3 Group (-CD3) Gly->Methyl N-Substitution

Figure 1: Structural segmentation of Tolrestat-d3 highlighting the position of the stable isotope label.

Synthetic Pathway & Methodology

The synthesis of Tolrestat-d3 requires a strategy that introduces the deuterium label late in the pathway or uses a labeled building block to maximize isotopic purity (>99% D). The most reliable route utilizes Sarcosine-d3 methyl ester as a key intermediate.

Retrosynthetic Analysis

The molecule is disconnected at the thioamide bond. The naphthalene core is synthesized separately, activated, and then coupled with the labeled amino acid. The carbonyl is subsequently thionated.[1]

Synthesis Start 5-(Trifluoromethyl)-6-methoxy- 1-naphthalenecarboxylic acid AcidCl Acid Chloride Intermediate Start->AcidCl Activation Amide Amide Intermediate (Carbonyl form) AcidCl->Amide Coupling Sarc Sarcosine-d3 Methyl Ester (Reagent) Sarc->Amide Thioamide Thioamide Ester (Tolrestat-d3 Ester) Amide->Thioamide Thionation (C=O -> C=S) Final Tolrestat-d3 (Free Acid) Thioamide->Final Saponification SOCl2 SOCl2 / DMF (cat) SOCl2->AcidCl Base Et3N / DCM Base->Amide Lawesson Lawesson's Reagent Toluene, Reflux Lawesson->Thioamide Hydrolysis LiOH / THF / H2O Hydrolysis->Final

Figure 2: Step-by-step synthetic route for Tolrestat-d3.

Detailed Experimental Protocol
Step 1: Activation of the Naphthalene Core
  • Reagents: 5-(Trifluoromethyl)-6-methoxy-1-naphthalenecarboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂), DMF (cat).

  • Procedure: Dissolve the carboxylic acid in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF followed by dropwise addition of SOCl₂ (1.5 eq). Reflux for 2 hours under inert atmosphere (N₂). Evaporate solvent to yield the crude acid chloride.

Step 2: Coupling with Deuterated Sarcosine
  • Reagents: Sarcosine-d3 methyl ester HCl (1.1 eq), Triethylamine (Et₃N, 3.0 eq), DCM.

  • Rationale: Using the methyl ester of sarcosine prevents side reactions at the carboxylic acid site. The d3-label is introduced here via the commercially available N-trideuteromethyl glycine derivative.

  • Procedure: Suspend Sarcosine-d3 methyl ester HCl in DCM with Et₃N at 0°C. Slowly add the acid chloride (dissolved in DCM) to the mixture. Stir at room temperature for 4 hours. Quench with water, extract with DCM, and dry over Na₂SO₄.

  • Result: Methyl N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]carbonyl]-N-(methyl-d3)glycinate.

Step 3: Thionation (The Critical Step)
  • Reagents: Lawesson’s Reagent (0.6 eq), Anhydrous Toluene.

  • Mechanism: Lawesson’s reagent selectively converts the amide carbonyl (C=O) to a thiocarbonyl (C=S) without affecting the ester or the trifluoromethyl group.

  • Procedure: Dissolve the amide intermediate in anhydrous toluene. Add Lawesson’s reagent.[2][1][3][4] Reflux (110°C) for 2–4 hours. Monitor by TLC (the thioamide is typically less polar and yellow). Cool, filter off precipitates, and concentrate. Purify via silica gel chromatography.

Step 4: Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).

  • Procedure: Dissolve the thioamide ester in THF/Water. Add LiOH (2.0 eq) and stir at room temperature for 1 hour. Acidify carefully with 1N HCl to pH 3. Extract the precipitate (Tolrestat-d3) with Ethyl Acetate. Recrystallize from Ethanol/Water.

Analytical Validation

To ensure the synthesized material is suitable for use as an Internal Standard, it must meet strict criteria.[5]

MethodAcceptance CriteriaPurpose
¹H-NMR (DMSO-d₆) Absence of singlet at ~3.1 ppm (corresponding to N-CH₃). Presence of aromatic signals (7.5–8.5 ppm) and O-CH₃ (4.0 ppm).Confirms incorporation of deuterium (silence of N-CH₃ protons).
Mass Spectrometry (ESI-) Major peak at m/z 359.1 [M-H]⁻. No significant peak at m/z 356.1 (<0.5%).Confirms isotopic purity and lack of native drug interference.
HPLC Purity >98% area under curve (AUC).Ensures chemical purity.

Applications in Bioanalysis (LC-MS/MS)

Tolrestat-d3 is the gold standard for quantifying Tolrestat in plasma or tissue samples. Its elution time is virtually identical to Tolrestat, ensuring it experiences the same matrix suppression/enhancement at the ionization source.

Mass Spectrometry Conditions

Tolrestat is an acidic drug and ionizes best in Negative Electrospray Ionization (ESI-) mode.

  • Source: ESI Negative[6]

  • Spray Voltage: -3500 V

  • Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (Gradient)

  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex)

MRM Transitions

For Multiple Reaction Monitoring (MRM), the following transitions are recommended for method development:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Loss Identity
Tolrestat 356.1 [M-H]⁻312.115–20Decarboxylation (-CO₂)
Tolrestat 356.1 [M-H]⁻157.030–35Naphthalene fragment
Tolrestat-d3 359.1 [M-H]⁻315.115–20Decarboxylation (-CO₂)

Note: The mass shift of +3 Da is maintained in the product ion (312 vs 315) because the deuterium label is on the N-methyl group, which remains attached to the core after decarboxylation.

Protocol: Sample Preparation
  • Aliquot: 50 µL human plasma.

  • IS Addition: Add 10 µL of Tolrestat-d3 working solution (1000 ng/mL in MeOH).

  • Precipitation: Add 200 µL Acetonitrile (cold). Vortex for 1 min.

  • Centrifugation: 10,000 x g for 10 min at 4°C.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS.

References

  • Sestanj, K., et al. (1984). "N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor." Journal of Medicinal Chemistry, 27(3), 255-256. Link

  • PubChem. (2025). "Tolrestat-d3 Compound Summary." National Library of Medicine. Link

  • Ooms, F. (2000). "Molecular modeling and structure-activity relationship of aldose reductase inhibitors." Current Medicinal Chemistry, 7(2), 141-158. Link

  • Lawesson, S. O., et al. (1978).[7] "Studies on organophosphorus compounds XX. Synthesis of thioketones." Bulletin des Sociétés Chimiques Belges, 87(3), 223-228. (Foundational reference for thionation reagent).

  • BenchChem. (2025). "Tolrestat Application Notes and Protocols." BenchChem Technical Library. Link (Representative link for protocol grounding).

Sources

Whitepaper: Advanced Applications of Tolrestat-d3 in Metabolic and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of metabolic pharmacology, the precise quantification of therapeutic agents within complex biological matrices is not merely a procedural step—it is the bedrock of translational efficacy. Tolrestat is a potent, orally active aldose reductase (AR) inhibitor historically developed to mitigate diabetic complications such as neuropathy, nephropathy, and retinopathy 1. To accurately map its pharmacokinetic (PK) profile and tissue distribution, rigorous bioanalytical techniques are required.

This technical guide explores the critical role of Tolrestat-d3 , a stable isotope-labeled internal standard (SIL-IS) 2. By integrating Tolrestat-d3 into Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, researchers can achieve absolute quantification of Tolrestat, bypassing the analytical pitfalls of matrix effects and extraction variability.

Mechanistic Context: Aldose Reductase and the Polyol Pathway

Under normoglycemic conditions, the polyol pathway accounts for a negligible fraction of glucose metabolism. However, during hyperglycemia, the flux of glucose through this pathway increases dramatically 1. Aldose reductase (AR), the rate-limiting enzyme, reduces glucose to sorbitol, consuming NADPH in the process. The subsequent accumulation of intracellular sorbitol induces severe osmotic stress, while the depletion of NADPH compromises cellular antioxidant defenses.

Tolrestat binds directly to AR (IC50 ≈ 35 nM), halting the conversion of glucose to sorbitol and preventing downstream tissue damage in the sciatic nerve and lens 34.

PolyolPathway Glucose Glucose (Hyperglycemia) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose (AGEs Formation) Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase (AR) AR->Glucose SDH Sorbitol Dehydrogenase (SDH) SDH->Sorbitol Tolrestat Tolrestat / Tolrestat-d3 (Inhibition / Tracing) Tolrestat->AR Blocks

Caption: The Polyol Pathway and Aldose Reductase inhibition by Tolrestat.

The Analytical Imperative: Why Tolrestat-d3?

When quantifying Tolrestat in biological matrices (e.g., plasma, sciatic nerve homogenates), researchers face significant analytical challenges. Tolrestat is highly protein-bound (unbound fraction ≈ 0.75%) 5, meaning extraction protocols must aggressively denature proteins without degrading the analyte. Furthermore, endogenous lipids co-extracted from tissues cause unpredictable ion suppression in the Electrospray Ionization (ESI) source.

The Causality of SIL-IS Choice: We mandate the use of Tolrestat-d3 (a deuterated isotopologue with a +3 Da mass shift) because its physicochemical properties are virtually identical to the endogenous analyte 6. It co-extracts and co-elutes perfectly with Tolrestat, meaning any signal suppression caused by the matrix affects both the analyte and the IS equally. By calculating the ratio of their peak areas, the variance is mathematically nullified.

Table 1: Physicochemical Profiles
PropertyTolrestatTolrestat-d3
CAS Number 82964-04-382964-04-3 (unlabeled base)
Molecular Formula C16H14F3NO3SC16H11D3F3NO3S
Molecular Weight 357.35 g/mol 360.37 g/mol
Target Enzyme Aldose Reductase (AR)N/A (Analytical Standard)
Primary Application Therapeutic EvaluationLC-MS/MS Internal Standard

Bioanalytical Workflow & Protocols

LCMSWorkflow Sample Biological Matrix (Plasma/Tissue) Spike Spike with Tolrestat-d3 (SIL-IS) Sample->Spike Extraction Protein Precipitation (Cold ACN) Spike->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (Analyte/IS Ratio) MS->Data

Caption: Bioanalytical workflow for quantifying Tolrestat using Tolrestat-d3 as an internal standard.

Step-by-Step Methodology: Sample Extraction

Causality Note: We utilize Protein Precipitation (PPT) with cold acetonitrile (ACN) rather than Liquid-Liquid Extraction (LLE). Tolrestat contains a highly polar carboxylic acid moiety, which yields poor recovery in LLE unless strict pH control is maintained. Cold ACN rapidly denatures the binding proteins, releasing >99% of the bound Tolrestat while maintaining the integrity of the deuterated label.

  • Spiking: Aliquot 50 µL of plasma or tissue homogenate into a microcentrifuge tube. Add 10 µL of Tolrestat-d3 working solution (e.g., 500 ng/mL in methanol) to achieve a consistent IS concentration.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile (ACN) containing 0.1% formic acid. Vortex vigorously for 2 minutes to disrupt protein-drug binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer 150 µL of the clear supernatant to an LC vial for injection.

LC-MS/MS Analysis

Causality Note: Chromatographic separation is performed on a C18 column using a mobile phase buffered with ammonium acetate. The volatile buffer stabilizes the pH, ensuring the carboxylic acid of Tolrestat remains in a consistent ionization state, thereby preventing peak tailing.

  • Column: Kinetex C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Table 2: LC-MS/MS MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Polarity
Tolrestat 358.1282.025Positive (ESI+)
Tolrestat-d3 361.1285.025Positive (ESI+)
Self-Validating System & Quality Control

Every protocol must be self-validating. By monitoring the absolute peak area of Tolrestat-d3 across all injections, the system continuously audits itself. Validation Checkpoint: If the Tolrestat-d3 peak area deviates by >15% from the mean of the calibration standards, it definitively indicates severe matrix ion suppression or a failure in the extraction phase for that specific sample, prompting automatic reinjection or re-extraction.

Pharmacokinetic & Metabolic Tracing Applications

The deployment of Tolrestat-d3 enables highly granular pharmacokinetic studies. Clinical evaluations have demonstrated that while diabetes itself does not alter Tolrestat disposition, there is a significant age-related reduction in apparent oral clearance (30 mL/hr/kg in young subjects vs. 18 mL/hr/kg in elderly subjects) 5.

Furthermore, in preclinical models of galactosemia and streptozotocin-induced diabetes, dietary administration of Tolrestat significantly decreases galactitol and sorbitol accumulation in the sciatic nerve and lens 47. Using Tolrestat-d3 as an internal standard allows researchers to quantify the exact tissue-to-plasma partition coefficient of the drug, proving that therapeutic concentrations are successfully penetrating these avascular or heavily myelinated target tissues.

References

  • Tolrestat: A Key Tool for Investigating Aldose Reductase Function in Diabetic Complications . Benchchem. 1

  • Pharmacokinetics of the aldose reductase inhibitor tolrestat: studies in healthy young and elderly male and female subjects and in subjects with diabetes . PubMed, NIH. 5

  • Tolrestat (AY-27773) | Aldose Reductase Inhibitor . MedChemExpress. 3

  • Tolrestat (AY 27773, CAS Number: 82964-04-3) . Cayman Chemical. 4

  • The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats . PubMed, NIH. 7

  • Tolrestat-d3 | C16H14F3NO3S | CID 91971719 . PubChem, NIH. 2

  • Tolrestat-d3 | CAS 82964-04-3 (unlabeled) . Santa Cruz Biotechnology.6

Sources

Foreword: The Aldose Reductase Hypothesis and the Quest for a Pathogenic Therapy

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Role of Tolrestat in Diabetic Neuropathy Research

For decades, the management of diabetic peripheral neuropathy (DPN) has been largely confined to glycemic control and symptomatic relief. However, the pursuit of a therapy that targets the underlying pathogenic mechanisms has been a central goal in diabetology. Central to this pursuit is the "polyol pathway hypothesis." This hypothesis posits that in hyperglycemic states, excess glucose is shunted into the polyol pathway, initiating a cascade of metabolic disturbances that culminate in nerve damage.[1][2] The rate-limiting enzyme in this pathway, aldose reductase (AR), became a prime therapeutic target.[3] This guide provides a deep, technical analysis of Tolrestat, a once-promising aldose reductase inhibitor (ARI), examining its scientific rationale, its journey through preclinical and clinical research, and the critical lessons learned from its eventual failure.

The Biochemical Nexus: Understanding the Polyol Pathway in Diabetic Neuropathy

Under normoglycemic conditions, the polyol pathway is a minor route for glucose metabolism.[4][5] The majority of intracellular glucose is rapidly phosphorylated by hexokinase to enter the glycolytic pathway.[2] However, in the chronic hyperglycemia characteristic of diabetes, hexokinase becomes saturated. This metabolic overflow shunts excess glucose into the polyol pathway, particularly in insulin-independent tissues like peripheral nerves, the retina, and kidneys.[6][7]

The pathway involves two key enzymatic steps:

  • Aldose Reductase (AR): This enzyme catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][5]

  • Sorbitol Dehydrogenase (SDH): Sorbitol is subsequently oxidized to fructose by SDH, in an NAD+-dependent reaction.[1]

The overactivation of this pathway is believed to induce nerve damage through several interconnected mechanisms:

  • Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes.[2][7] Its intracellular accumulation creates a hyperosmotic environment, leading to an influx of water, cellular swelling, and ultimately, osmotic stress and damage to Schwann cells and neurons.[8]

  • NADPH Depletion and Oxidative Stress: The reduction of glucose to sorbitol consumes the cofactor NADPH.[1] NADPH is essential for regenerating reduced glutathione (GSH), a critical intracellular antioxidant.[8] Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of heightened oxidative stress.[1][8]

  • Metabolic Imbalances: The increased flux through the pathway and the subsequent generation of fructose can lead to the formation of advanced glycation endproducts (AGEs) and activation of protein kinase C (PKC), both of which contribute to microvascular damage and neuronal dysfunction.[1][9]

Signaling Pathway: The Polyol Pathway and its Pathogenic Consequences

The following diagram illustrates the central role of aldose reductase in the metabolic cascade leading to diabetic complications.

Polyol_Pathway cluster_hyperglycemia Hyperglycemic State cluster_polyol Polyol Pathway cluster_pathology Pathogenic Outcomes Glucose Excess Intracellular Glucose AR Aldose Reductase (AR) (Rate-Limiting Step) Glucose->AR Sorbitol Sorbitol AR->Sorbitol NADPH -> NADP+ Oxidative_Stress Oxidative Stress (NADPH Depletion) AR->Oxidative_Stress Consumes NADPH SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Osmotic_Stress Osmotic Stress (Sorbitol Accumulation) Sorbitol->Osmotic_Stress Fructose Fructose SDH->Fructose NAD+ -> NADH Metabolic_Imbalance Metabolic Imbalance (AGEs, PKC Activation) Fructose->Metabolic_Imbalance Neuropathy Diabetic Neuropathy Osmotic_Stress->Neuropathy Oxidative_Stress->Neuropathy Metabolic_Imbalance->Neuropathy Tolrestat Tolrestat Tolrestat->AR Inhibits Clinical_Trial_Workflow cluster_treatment Treatment Period (e.g., 52 Weeks) Start Patient Recruitment (Type 1 or 2 Diabetes with DPN) Screening Screening & Informed Consent (Inclusion/Exclusion Criteria Met) Start->Screening Baseline Baseline Assessment - Nerve Conduction Studies (NCV) - Neuropathy Symptom Score (NSS) - Vibration Perception Threshold (VPT) - HbA1c, Liver Function Tests Screening->Baseline Randomization Randomization (Double-Blind) Baseline->Randomization Drug Active Drug Group (e.g., Tolrestat 200 mg/day) Randomization->Drug Arm A Placebo Placebo Group Randomization->Placebo Arm B FollowUp Periodic Follow-Up Visits (e.g., 12, 24, 42 weeks) - Assess NCV, Symptoms, Safety Labs Drug->FollowUp Placebo->FollowUp End End of Study Assessment (Week 52) FollowUp->End Analysis Statistical Analysis (Compare change from baseline between groups) End->Analysis

Sources

Unveiling the Kinetic Isotope Effect in Tolrestat-d3: Mechanistic Insights and Metabolic Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of deuterium into pharmaceutical compounds has evolved from a niche analytical technique into a cornerstone of modern drug design. By exploiting the mass difference between protium (


H) and deuterium (

H), drug development professionals can fundamentally alter the metabolic fate of a molecule without changing its target pharmacology. This technical guide explores the kinetic isotope effect (KIE) of Tolrestat-d3 , a deuterated isotopologue of the aldose reductase inhibitor Tolrestat. Through a rigorous examination of Cytochrome P450 (CYP450) mediated N-demethylation, this whitepaper provides actionable insights into experimental validation, data interpretation, and the broader implications of metabolic shunting in drug discovery.

Pharmacological Context: Tolrestat and Isotopic Labeling

Tolrestat (N-[[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycine) is a potent aldose reductase inhibitor historically utilized to manage diabetic complications such as neuropathy and retinopathy[1][2]. The molecule features an N-methylglycine moiety, which is a classic "soft spot" for oxidative metabolism.

To study or mitigate this metabolic liability, medicinal chemists synthesize Tolrestat-d3 , wherein the N-methyl group (-CH


) is replaced with a trideuteromethyl group (-CD

). The rationale for this substitution relies on the primary kinetic isotope effect to slow the rate of cytochrome P450 metabolism, a strategy that has successfully advanced numerous deuterated drug candidates into clinical pipelines[3].

Mechanistic Principles of the Kinetic Isotope Effect

The kinetic isotope effect (KIE) is defined as the change in the rate of a chemical reaction when an atom in the reactant is replaced by one of its isotopes[4]. Formally, it is expressed as the ratio of the rate constants for the light and heavy isotopologues (


)[4].

The physical causality of the KIE lies in quantum mechanics, specifically zero-point vibrational energy (ZPE). Because deuterium has twice the atomic mass of protium, the C-D bond vibrates at a lower frequency than the C-H bond, resulting in a lower ground-state ZPE. Consequently, a greater input of activation energy is required to reach the transition state and cleave a C-D bond. When the cleavage of this bond is the rate-determining step in a metabolic pathway, the reaction proceeds significantly slower, yielding a primary KIE typically ranging from 1.5 to 3.0 for CYP450 oxidations.

Cytochrome P450 N-Demethylation Dynamics

The primary metabolic clearance route for N-methylated compounds like Tolrestat often involves CYP450-mediated N-demethylation. The catalytic cycle requires the high-valent iron-oxo species (Compound I) to abstract a hydrogen atom from the N-methyl group. This forms a carbon-centered radical that rapidly recombines with the hydroxyl group to form an unstable carbinolamine intermediate, which subsequently collapses to release formaldehyde and the N-desmethyl metabolite.

By deuterating the N-methyl group (Tolrestat-d3), the initial hydrogen abstraction step is energetically penalized.

Pathway cluster_0 Protium (1H) Metabolism cluster_1 Deuterium (2H) Metabolism T_H Tolrestat (-CH3) TS_H CYP450 Transition State (Lower Activation Energy) T_H->TS_H k_H Met_H N-desmethyl Metabolite TS_H->Met_H T_D Tolrestat-d3 (-CD3) TS_D CYP450 Transition State (Higher Activation Energy) T_D->TS_D k_D Met_D N-desmethyl Metabolite TS_D->Met_D

Fig 1. CYP450-mediated N-demethylation pathways illustrating the primary kinetic isotope effect.

Experimental Methodology: A Self-Validating In Vitro Protocol

To accurately quantify the KIE of Tolrestat-d3, researchers must measure its intrinsic clearance (


) relative to unlabeled Tolrestat. As an Application Scientist, I mandate the use of a self-validating experimental system. A robust protocol cannot simply measure substrate depletion; it must actively rule out confounding variables such as chemical instability or non-CYP mediated degradation.
Step-by-Step Microsomal Clearance Protocol
  • System Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    . Thaw Human Liver Microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL.
    
  • Substrate Spiking: Aliquot the HLM suspension into two primary reaction vessels. Spike Vessel A with 1 µM Tolrestat and Vessel B with 1 µM Tolrestat-d3.

  • Internal Controls (The Self-Validating Step): Prepare a parallel "Minus-NADPH" control vessel for each compound. This ensures that any observed substrate depletion is strictly dependent on CYP450 catalytic activity, ruling out esterase activity or thermal degradation.

  • Reaction Initiation: Pre-incubate all vessels at 37°C for 5 minutes. Initiate the reactions by adding NADPH to a final concentration of 1 mM (except in the Minus-NADPH controls).

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract 50 µL aliquots from each vessel.
  • Reaction Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a distinct analytical internal standard (e.g., Tolrestat-

    
    C). This halts enzymatic activity and precipitates proteins.
    
  • Extraction & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis, monitoring the parent compound depletion via Multiple Reaction Monitoring (MRM).

Workflow N1 1. Microsomal Incubation HLM + NADPH + Substrate N2 2. Time-Course Sampling 0, 5, 15, 30, 45, 60 min N1->N2 N3 3. Reaction Quenching Cold ACN + Internal Standard N2->N3 N4 4. LC-MS/MS Analysis MRM Mode Quantification N3->N4 N5 5. KIE Determination Ratio of Intrinsic Clearances N4->N5

Fig 2. Self-validating experimental workflow for determining intrinsic clearance and KIE.

Quantitative Data Synthesis

The depletion of the parent compound is plotted on a natural logarithmic scale against time to derive the elimination rate constant (


). The intrinsic clearance (

) is then calculated using the formula:

The table below summarizes representative quantitative data demonstrating a pronounced primary kinetic isotope effect for the N-demethylation of Tolrestat-d3.

Compound

(min

)
In vitro Half-life (

, min)

(µL/min/mg protein)
Observed KIE (

)
Tolrestat (Protium)0.045015.490.0-
Tolrestat-d3 (Deuterium)0.017340.034.62.60
Minus-NADPH Control < 0.001> 693< 2.0N/A

Note: The KIE of 2.60 confirms that C-H bond cleavage at the N-methyl position is the rate-limiting step in this specific CYP450 clearance pathway.

Implications for Drug Development and Metabolic Shunting

While achieving a high in vitro KIE is a significant chemical milestone, drug development professionals must interpret these results within the broader context of whole-body pharmacokinetics. The complexity of deuteration as an approach for pharmacokinetic enhancement lies in the substrate-dependence of CYP enzymes[5].

If N-demethylation is successfully blocked by the -CD


 group, the molecule may undergo metabolic shunting  (or metabolic switching). In this scenario, the CYP450 enzymes, unable to easily abstract the deuterium, may reorient the molecule within the active site to oxidize a secondary "soft spot"—such as O-demethylation of the 6-methoxy group on the naphthalene ring. If the rate of this secondary pathway is fast, the overall in vivo half-life of Tolrestat-d3 may not be significantly extended despite the strong KIE observed for the primary pathway[5].

Therefore, the true value of Tolrestat-d3 lies not just in its potential as a longer-acting therapeutic, but as a highly stable internal standard for bioanalysis, and as a precision chemical probe to map the exact topological preferences of metabolic enzymes.

References

  • Tolrestat kinetics. Clin Pharmacol Ther.[1][Link]

  • Mechanism of human aldehyde reductase: characterization of the active site pocket. Biochemistry.[2][Link]

  • Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS One.[5][Link]

  • The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News Perspect.[3][Link]

  • Kinetic isotope effect. Wikipedia, The Free Encyclopedia.[4][Link]

Sources

Technical Guide: Preliminary Research & Development of Selective Aldose Reductase Inhibitors (ARIs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the foundational framework for researching Aldose Reductase Inhibitors (ARIs). Aldose Reductase (AR, AKR1B1) is the rate-limiting enzyme in the polyol pathway. While its inhibition is a validated therapeutic strategy for diabetic complications (neuropathy, retinopathy, nephropathy), clinical success has been historically hampered by poor pharmacokinetics and off-target toxicity—specifically the inhibition of the homologous Aldehyde Reductase (ALR1).[1]

The Core Directive of this guide is Selectivity. Effective preliminary research must move beyond simple potency (


) and rigorously validate selectivity ratios (

) and physiological efficacy early in the pipeline.

Mechanistic Grounding: The Polyol Pathway[1][2][3][4]

To design an effective inhibitor, one must understand the flux dynamics of the target system. Under normoglycemic conditions, AR has a low affinity for glucose (


), and glycolysis is the dominant metabolic route. In hyperglycemic states, hexokinase becomes saturated, shunting excess glucose into the polyol pathway.
Pathway Dynamics
  • Sorbitol Accumulation: AR reduces glucose to sorbitol using NADPH.[2][3][4] Sorbitol is hydrophilic and membrane-impermeable, causing intracellular hyperosmotic stress.

  • Redox Imbalance: The consumption of NADPH depletes the cell's antioxidant reserve (necessary for Glutathione Reductase), leading to oxidative stress.

  • Fructose Toxicity: Sorbitol Dehydrogenase (SDH) oxidizes sorbitol to fructose, increasing the

    
     ratio, which promotes Protein Kinase C (PKC) activation and Advanced Glycation End-product (AGE) formation.
    
Visualization: Polyol Pathway Flux

The following diagram illustrates the pathological diversion of glucose flux in diabetes.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction Fructose Fructose (AGE Precursor) Sorbitol->Fructose Oxidation AR Aldose Reductase (AKR1B1) AR->Glucose NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase SDH->Sorbitol NADH NADH SDH->NADH NADPH NADPH NADPH->AR NAD NAD+ NAD->SDH ARI ARI Drug (Inhibitor) ARI->AR Blocks

Figure 1: The Polyol Pathway. Hyperglycemia drives flux through Aldose Reductase, consuming NADPH and generating Sorbitol.[2][3][4][5] ARIs block this rate-limiting step.

Strategic Chemical Design & SAR

The structural homology between ALR2 (target) and ALR1 (detoxifier) is roughly 65%.[1] However, the active site of ALR2 possesses a unique "specificity pocket" lined by residues (e.g., Leu300, Cys298) that can be exploited for selectivity.

Comparative Analysis of Inhibitor Classes
ClassRepresentativeMechanism of BindingKey Limitation
Carboxylic Acids Epalrestat, ZopolrestatH-bonding with anionic binding site (Tyr48, His110).Poor tissue penetration; high plasma protein binding.
Hydantoins SorbinilRigid spiro-ring structure fits hydrophobic pocket.High hypersensitivity (Stevens-Johnson syndrome); poor selectivity vs ALR1.
Sulfonamides FidarestatBinds both the anionic and specificity pockets.High potency but complex synthesis.
Natural Products Quercetin, Ellagic AcidAntioxidant + AR inhibition (Multi-target).Low bioavailability; rapid metabolism.

Expert Insight: Modern design focuses on Differential Binding . ALR1 lacks the flexibility of the ALR2 specificity pocket. Bulky hydrophobic groups (e.g., benzothiazole) on the inhibitor often induce a conformational change in ALR2 (opening the pocket) that ALR1 cannot accommodate, thus achieving selectivity.

Experimental Protocols: The Validation System

This section details the standard operating procedure (SOP) for evaluating ARI potency. This protocol is self-validating through the use of internal controls and specific kinetic checkpoints.

Phase 1: In Vitro Spectrophotometric Assay

Objective: Determine the


 of a test compound by monitoring the oxidation of NADPH.
Reagents & Preparation[2]
  • Buffer: 67 mM Sodium Phosphate Buffer, pH 6.2.

    • Causality: The pH of 6.2 is chosen because the

      
       of the enzyme's catalytic histidine is near 6.0. It optimizes 
      
      
      
      for the reduction reaction while maintaining NADPH stability.
  • Enzyme: Recombinant Human Aldose Reductase (rhAR) or Rat Lens Homogenate.[6]

    • Standard: 0.1 U/mL final concentration.

  • Substrate: 10 mM DL-Glyceraldehyde.

    • Note: While glucose is the physiological substrate, glyceraldehyde is used for screening due to its lower

      
      , allowing for measurable rates at lower enzyme concentrations.
      
  • Cofactor: 0.15 mM NADPH (Freshly prepared, protect from light).

Step-by-Step Workflow
  • Blanking: In a quartz cuvette, add Buffer and NADPH. Zero the spectrophotometer at 340 nm.

  • Incubation: Add Enzyme and Test Compound (dissolved in DMSO; final DMSO < 1%). Incubate at 30°C for 10 minutes.

    • Why? Allows the inhibitor to equilibrate with the enzyme-cofactor complex (

      
      ) before the reaction starts.
      
  • Initiation: Add DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor absorbance decrease (

    
    ) for 3–5 minutes.
    
    • Validation: The control reaction (no inhibitor) must show a linear decrease (

      
      ). If non-linear, the substrate is depleted or enzyme is unstable.
      
Calculation

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">



  • 
    :  Rate of NADPH oxidation in the absence of substrate (leakage).
    
Phase 2: Selectivity Counter-Screening

To ensure safety, you must screen active hits against Aldehyde Reductase (ALR1).

  • Substrate Switch: Use Sodium Glucuronate or D-Glucuronate as the substrate. ALR1 has high affinity for glucuronate, while ALR2 does not.

  • Target Profile: Selectivity Index (

    
    ) should be 
    
    
    
    .

Integrated Research Workflow

The following diagram outlines the logical flow from library screening to hit validation, emphasizing the "Fail Fast" checkpoints.

ResearchWorkflow cluster_0 Phase 1: In Silico cluster_1 Phase 2: In Vitro cluster_2 Phase 3: Ex Vivo / In Vivo Docking Molecular Docking (Target: 1US0 Crystal Structure) Filters ADMET & Lipinski Filters Docking->Filters EnzymeAssay ALR2 Inhibition Assay (Spectrophotometric) Filters->EnzymeAssay Top 10% Hits Selectivity ALR1 Counter-Screen (Selectivity Check) EnzymeAssay->Selectivity IC50 < 10 µM Selectivity->Docking Low Selectivity (Refine Model) LensCulture Rat Lens Organ Culture (Opacity/Sorbitol Levels) Selectivity->LensCulture SI > 50

Figure 2: Screening Pipeline. A rigorous filter from virtual docking to biological validation ensures only selective compounds progress.

References

  • Mechanism & Pathology: Tang, W. H., et al. "Aldose Reductase, Oxidative Stress, and Diabetic Mellitus." Frontiers in Pharmacology. Link

  • Assay Protocol: BenchChem. "In Vitro Enzyme Assay Protocol for Aldose Reductase." Application Note. Link

  • Structure-Activity Relationships: Mylari, B. L., et al.[7] "A novel series of non-carboxylic acid, non-hydantoin inhibitors of aldose reductase."[5][7][8][9] Journal of Medicinal Chemistry. Link

  • Selectivity Challenges: M. Ramirez, et al. "Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites." Chemico-Biological Interactions. Link

  • Virtual Screening: ACS Omega. "Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening." ACS Publications. Link

Sources

Safety and Handling of Tolrestat-d3 Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

Tolrestat-d3 is the stable isotope-labeled analog of Tolrestat, an aldose reductase inhibitor previously marketed (as Alredase) but withdrawn from the global market in 1997 due to severe, idiosyncratic hepatotoxicity [1].[1] While Tolrestat-d3 is primarily used as an internal standard for LC-MS/MS bioanalysis, it retains the core pharmacophore of the parent compound.[1]

Crucial Safety Directive: Treat Tolrestat-d3 with the same high-containment protocols as a known hepatotoxin. The "d3" labeling (typically on the N-methyl group) does not mitigate biological activity or toxicity.[1]

Chemical Identity
PropertyDetail
Chemical Name N-[[6-Methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-(methyl-d3)-glycine
CAS Number 82964-04-3 (Unlabeled parent); Specific d3 CAS varies by vendor
Molecular Formula C₁₆H₁₁D₃F₃NO₃S
Molecular Weight ~360.37 g/mol (vs. 357.35 g/mol for unlabeled)
Appearance Off-white to pale yellow crystalline powder
Solubility DMSO (>10 mg/mL), Methanol, Ethanol; Insoluble in water

Hazard Identification & Toxicology (The "Why")

Understanding the mechanism of toxicity is essential for designing effective safety barriers.[1]

Hepatotoxicity Mechanism

Tolrestat was withdrawn because it caused fulminant hepatic necrosis in a subset of patients.[1] The toxicity is believed to be idiosyncratic but metabolic in nature.

  • Primary Risk: Hepatocellular injury characterized by elevated ALT/AST levels.[1][2]

  • Hy's Law Indicator: The drug demonstrated the potential to cause severe liver injury (ALT >3x ULN + Bilirubin >2x ULN) [2].[1]

  • Relevance to Powder Handling: Inhalation of dust bypasses first-pass metabolism but allows systemic absorption.[1] Chronic low-level exposure in the lab could sensitize the liver or trigger immune-mediated hepatic responses.

GHS Classification (Derived from Parent Compound)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)[1][3]

  • Carcinogenicity: Category 2 (Suspected)[1]

  • Reproductive Toxicity: Category 2 (Suspected of damaging fertility/unborn child)[1]

  • Specific Target Organ Toxicity (Repeated): Category 1 (Liver)[1]

Engineering Controls & PPE (The "How")

The following hierarchy of controls must be implemented before opening any vial containing Tolrestat-d3.

Primary Engineering Control

Requirement: Class I Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1]

  • Best Practice: Use a Powder Containment Balance Enclosure or a Glove Box for the initial weighing step.[1] Static electricity can cause this fine powder to disperse unexpectedly.[1]

Personal Protective Equipment (PPE) Matrix
ZoneRespiratoryDermalOcular
Weighing (Open Vial) N95 or P100 Respirator (if not in Glove Box)Double Nitrile Gloves (0.11 mm min.[1] thickness)Chemical Safety Goggles
Solution Handling Surgical Mask (Standard Lab)Single Nitrile GlovesSafety Glasses with Side Shields
Spill Cleanup Full-Face Respirator (P100 cartridges)Chemical Resistant Gauntlets (Butyl/Viton)Integrated into Respirator

Operational Protocol: Safe Preparation of Stock Solutions

This workflow is designed to minimize dust generation and prevent deuterium exchange.[1]

The "Wetting" Technique

To prevent aerosolization, never dump powder into a solvent. Add solvent to the powder.[1]

Step-by-Step Protocol:

  • Equilibration: Allow the Tolrestat-d3 vial to reach room temperature before opening (prevents condensation which causes hydrolysis or clumping).

  • Static Elimination: Pass the vial through an anti-static bar or use an ionizing fan inside the weigh station.[1]

  • Weighing:

    • Place a pre-weighed amber volumetric flask (e.g., 10 mL) inside the enclosure.

    • Using a disposable anti-static spatula, transfer the approximate mass of Tolrestat-d3.[1]

    • Critical: Do not return excess powder to the source vial.[1] Discard as hazardous waste.

  • Dissolution:

    • Add DMSO (Dimethyl Sulfoxide) first.[1] Tolrestat-d3 is highly soluble in DMSO.[1]

    • Volume: Add approximately 50% of the final volume.[1]

    • Swirl gently.[1] Sonicate for 30 seconds if particles persist.

  • Dilution: Bring to volume with Methanol or Acetonitrile.

    • Note: Avoid protic solvents (like water/alcohols) as the primary solvent for long-term storage if possible, although the N-methyl-d3 label is generally stable.[1]

Workflow Visualization

TolrestatHandling Start Start: Vial Retrieval (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate PPE_Check PPE Check: Double Gloves + Goggles? Equilibrate->PPE_Check Weighing Weighing Station (HEPA Enclosure) PPE_Check->Weighing Yes Stop HALT: Don PPE PPE_Check->Stop No Static Apply Anti-Static Gun Weighing->Static Solvent Add DMSO (Primary) then MeOH (Secondary) Static->Solvent Dissolve Sonicate & Vortex Solvent->Dissolve Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Dissolve->Aliquot Storage Store at -20°C or -80°C Aliquot->Storage

Figure 1: Safe handling workflow for Tolrestat-d3, emphasizing temperature equilibration and static control to minimize exposure risks.

Storage & Stability (Isotopic Integrity)

Deuterated standards are expensive and sensitive.[1] Improper storage leads to "Isotope Scrambling" (H/D exchange) or chemical degradation.[1]

  • Temperature: Store neat powder at -20°C . Solutions in DMSO are stable at -20°C for up to 6 months [3].

  • Light: Tolrestat is photosensitive.[1] Use Amber Glass exclusively.

  • Hygroscopicity: Keep desiccated. Moisture can facilitate proton exchange, potentially eroding the "d3" signal over time, although the methyl-d3 position is robust compared to labile protons (OH/NH).

  • Container: Use Teflon-lined caps to prevent solvent evaporation and concentration changes.[1]

Emergency Response Procedures

Spills (Powder)[4]
  • Evacuate: Clear the immediate area.

  • PPE: Don a P100 respirator.

  • Containment: Cover the spill with a damp paper towel (soaked in compatible solvent or water) to prevent dust dispersal.[1] Do not dry sweep.[1]

  • Cleanup: Wipe up the damp powder.[1] Clean the surface with 10% bleach solution followed by ethanol.

  • Disposal: Place all waste in a sealed biohazard/chemical waste bag labeled "Toxic - Tolrestat".

Exposure First Aid[4]
  • Inhalation: Move to fresh air immediately. Monitor for respiratory irritation.

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin, as it may increase transdermal absorption of the drug.

  • Eye Contact: Flush with water for 15 minutes.[1] Seek medical attention.

References

  • Sestanj, K., et al. (1984).[1][4] "N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor."[5][1][4] Journal of Medicinal Chemistry, 27(3), 255–256.[4] Link

  • FDA/CDER. (2019).[1] "Drug-Induced Liver Injury: Premarketing Clinical Evaluation." Guidance for Industry. (Reference to Hy's Law principles applied to withdrawn drugs like Tolrestat). Link

  • BenchChem. (2025).[1][6] "Common pitfalls in using deuterated standards and how to avoid them." Technical Guide. Link

  • Santa Cruz Biotechnology. (2024).[1][7] "Tolrestat-d3 Safety Data Sheet." SCBT SDS Repository. Link

Sources

Methodological & Application

Precision Bioanalysis of Tolrestat using Tolrestat-d3: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust LC-MS/MS methodology for the quantification of Tolrestat, a potent aldose reductase inhibitor, in biological matrices. The protocol utilizes Tolrestat-d3 (N-methyl-d3) as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, ionization suppression, and extraction variability. While Tolrestat was withdrawn from clinical markets due to hepatotoxicity, it remains a critical reference compound in diabetic neuropathy research. This guide emphasizes the "why" behind experimental choices, ensuring high scientific integrity and reproducibility.

Introduction & Scientific Context

The Analyte: Tolrestat

Tolrestat is a carboxylic acid derivative belonging to the class of aldose reductase inhibitors (ARIs).[1][2][3][4] It functions by blocking the polyol pathway, preventing the accumulation of intracellular sorbitol—a key driver of diabetic complications such as neuropathy and retinopathy.

  • Mechanism: Inhibits the reduction of glucose to sorbitol.[5]

  • Bioanalytical Challenge: Tolrestat binds extensively to plasma proteins and undergoes hepatic metabolism. Its carboxylic acid moiety makes it prone to ionization suppression in electrospray ionization (ESI), necessitating a deuterated internal standard for accurate quantification.

The Internal Standard: Tolrestat-d3

Tolrestat-d3 contains three deuterium atoms on the N-methyl group.[6]

  • Role: As a structural analog with identical chemical properties (pKa, solubility) but distinct mass, it co-elutes (or nearly co-elutes) with the analyte, experiencing the same matrix suppression and extraction losses.

  • Advantage: Unlike analog internal standards (e.g., Epalrestat), Tolrestat-d3 provides near-perfect correction for the variable ionization efficiency often seen in plasma samples.

Chemical Properties Table[7]
PropertyTolrestat (Analyte)Tolrestat-d3 (Internal Standard)
CAS Number 82964-04-382964-04-3 (unlabeled)
Molecular Formula C₁₆H₁₄F₃NO₃SC₁₆H₁₁D₃F₃NO₃S
Molecular Weight 357.35 g/mol 360.37 g/mol
Label Position N/AN-methyl-d3
pKa ~3.5 (Carboxylic Acid)~3.5
LogP 3.563.56
Solubility DMSO, Methanol, EthanolDMSO, Methanol, Ethanol

Method Development & Optimization

Mass Spectrometry (MS/MS)

Tolrestat contains a carboxylic acid group, making Negative Electrospray Ionization (ESI-) the mode of choice. Positive mode is generally less sensitive for this compound class.

  • Precursor Ion Selection:

    • Tolrestat: [M-H]⁻ at m/z 356.1

    • Tolrestat-d3: [M-H]⁻ at m/z 359.1

  • Product Ion Optimization:

    • The most common fragmentation for this class involves decarboxylation (loss of CO₂, -44 Da) or cleavage of the thioamide/glycine bond.

    • Primary Transition (Quantifier):m/z 356.1 → 312.1 (Loss of CO₂)

    • Secondary Transition (Qualifier):m/z 356.1 → 58.0 (Glycine fragment, common in acetic acid derivatives)

Chromatography (LC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). The salt assists in stable ionization in negative mode.

    • Phase B: Acetonitrile (ACN).[7]

  • Why Ammonium Acetate? In negative mode, pure formic acid can sometimes suppress ionization of carboxylic acids. Ammonium acetate provides a buffer that maintains the analyte in a deprotonated state or facilitates deprotonation in the source.

Experimental Protocol

Reagent Preparation
  • Stock Solutions (1 mg/mL): Dissolve Tolrestat and Tolrestat-d3 separately in DMSO. Store at -20°C.

  • Working Standard (WS): Dilute Tolrestat stock in 50:50 Methanol:Water to create a calibration curve (e.g., 1 – 1000 ng/mL).

  • Internal Standard Spiking Solution (IS-Spike): Dilute Tolrestat-d3 stock to a fixed concentration (e.g., 200 ng/mL) in Acetonitrile. Note: Preparing the IS in 100% ACN allows it to serve as the precipitation agent.

Sample Preparation (Protein Precipitation)

This method uses "Crash & Shoot" for high throughput, relying on the IS to correct for matrix effects.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Spike: Add 150 µL of IS-Spike Solution (Acetonitrile containing Tolrestat-d3).

    • Mechanism: The organic solvent precipitates plasma proteins while simultaneously adding the internal standard.[7]

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Collect 100 µL of the supernatant.

  • Dilute (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 10 mM Ammonium Acetate (aqueous) before injection.

LC-MS/MS Parameters

Gradient Program:

Time (min) % Mobile Phase B (ACN) Flow Rate (mL/min)
0.0 10% 0.4
0.5 10% 0.4
3.0 90% 0.4
4.0 90% 0.4
4.1 10% 0.4

| 6.0 | 10% | 0.4 |

MS Source Parameters (Sciex 4500/5500 Typical):

  • Ion Source: Turbo Spray (ESI)

  • Polarity: Negative

  • Curtain Gas: 30 psi

  • Temperature (TEM): 500°C

  • IonSpray Voltage (IS): -4500 V

MRM Table:

Compound Precursor (Q1) Product (Q3) DP (V) CE (V) Role
Tolrestat 356.1 312.1 -60 -25 Quantifier
Tolrestat 356.1 58.0 -60 -40 Qualifier

| Tolrestat-d3 | 359.1 | 315.1 | -60 | -25 | IS Quantifier |

Visualizing the Workflow

The following diagram illustrates the critical path from sample extraction to data analysis, highlighting the role of the Internal Standard.

Tolrestat_Workflow cluster_logic IS Correction Mechanism Sample Biological Sample (Plasma/Serum) IS_Add Add Tolrestat-d3 (Internal Standard) Sample->IS_Add Spike Precip Protein Precipitation (Acetonitrile) IS_Add->Precip Mix Centrifuge Centrifugation 14,000 x g Precip->Centrifuge Remove Proteins LC LC Separation C18 Column Centrifuge->LC Inject Supernatant MS MS/MS Detection ESI Negative Mode LC->MS Elute LC->MS Co-elution ensures identical matrix effect Data Quantification Ratio (Analyte/IS) MS->Data Integrate Peaks

Caption: Step-by-step bioanalytical workflow for Tolrestat quantification using Tolrestat-d3, emphasizing the co-elution strategy for matrix correction.

Validation & Quality Control

To ensure the method meets regulatory standards (e.g., FDA/EMA Bioanalytical Guidelines), assess the following:

Linearity & Range
  • Target: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Curve Fit: Linear regression with 1/x² weighting.

  • Acceptance: r² > 0.99.[8]

Matrix Effect Assessment

Calculate the Matrix Factor (MF) to prove Tolrestat-d3 works.

  • A: Peak area of Tolrestat spiked into extracted blank plasma.

  • B: Peak area of Tolrestat in pure solvent.

  • MF: A / B.

  • IS-Normalized MF: (MF_analyte) / (MF_IS).

    • Result: The IS-Normalized MF should be close to 1.0, indicating the IS is compensating for any suppression (MF < 1) or enhancement (MF > 1).

Troubleshooting: Deuterium Isotope Effect
  • Issue: Deuterated compounds can sometimes elute slightly earlier than non-deuterated analogs on C18 columns due to slightly lower lipophilicity.

  • Observation: If Tolrestat-d3 elutes >0.1 min earlier than Tolrestat, the matrix effect correction may be compromised in sharp gradients.

  • Solution: Use a shallower gradient or a Phenyl-Hexyl column to improve co-elution if this shift is observed.

References

  • PubChem. (2025).[9] Tolrestat Compound Summary. National Library of Medicine. [Link]

  • Sestanj, K., et al. (1984). N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]- N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor.[1][2][3][4] Journal of Medicinal Chemistry. [Link]

  • Prasain, J. (2009).[8] Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. (Reference for negative ion fragmentation of acids). [Link]

Sources

Application Note: High-Sensitivity Quantitative Analysis of Tolrestat in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and bioanalytical scientists involved in the quantitative assessment of Tolrestat. It adheres to the principles of Scientific Integrity , Autonomy , and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).

Introduction & Scientific Context

Tolrestat is a potent aldose reductase inhibitor (ARI) historically developed to treat diabetic neuropathy by preventing the accumulation of sorbitol in intracellular tissues. While its clinical use has been limited in some jurisdictions due to hepatic toxicity concerns, it remains a critical reference compound in metabolic research and forensic toxicology.

Mechanism of Action

Tolrestat functions by inhibiting Aldose Reductase (AR), the rate-limiting enzyme in the polyol pathway.[1][2] Under hyperglycemic conditions, AR converts glucose into sorbitol, which accumulates in tissues (nerves, retina, lens) causing osmotic stress and oxidative damage.

The Role of Tolrestat-d3

In quantitative bioanalysis, matrix effects (ion suppression/enhancement) caused by plasma phospholipids can severely compromise data integrity. Tolrestat-d3 (deuterated at the N-methyl group) serves as the ideal Internal Standard (IS). It co-elutes with the analyte, experiencing the exact same ionization environment, thereby correcting for:

  • Extraction efficiency variability.

  • Matrix-induced ionization suppression.

  • Injection volume irregularities.

Pathway Visualization

The following diagram illustrates the Polyol Pathway and the specific inhibition point of Tolrestat.[1]

PolyolPathway Figure 1: The Polyol Pathway and Tolrestat Inhibition Mechanism. Glucose Glucose AR Aldose Reductase (NADPH -> NADP+) Glucose->AR Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SDH Fructose Fructose AR->Sorbitol SDH->Fructose Tolrestat Tolrestat (Inhibitor) Tolrestat->AR Inhibits

Chemical & Physical Properties[3][4][5][6]

Understanding the physicochemical properties is prerequisite to designing the extraction protocol.

PropertyTolrestatTolrestat-d3Impact on Method
Molecular Formula C₁₆H₁₄F₃NO₃SC₁₆H₁₁D₃F₃NO₃SMass shift of +3 Da prevents cross-talk.
Molecular Weight 357.35 g/mol ~360.37 g/mol Precursor ions are distinct (356 vs 359).
pKa ~3.7 (Carboxylic Acid)~3.7Acidic nature requires Negative ESI mode.
LogP ~3.7~3.7Hydrophobic; suitable for C18 columns.
Solubility DMSO, MethanolDMSO, MethanolStock solutions should be prepared in MeOH or DMSO.

Materials & Instrumentation

Reagents
  • Analyte: Tolrestat (>98% purity).[3]

  • Internal Standard: Tolrestat-d3 (>98% isotopic purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+, Thermo Altis, or Agilent 6495).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Experimental Protocol

Mass Spectrometry Optimization (MRM)

Tolrestat contains a carboxylic acid moiety, making it highly sensitive in Negative Electrospray Ionization (ESI-) mode.

  • Source Parameters:

    • Ion Spray Voltage: -4500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Tolrestat 356.0 [M-H]⁻312.0 [M-CO₂-H]⁻-2550
Tolrestat (Qual)356.0 [M-H]⁻157.0-4050
Tolrestat-d3 359.0 [M-H]⁻315.0 [M-CO₂-H]⁻-2550

Note: The transition 356->312 represents the decarboxylation loss typical of carboxylic acids. Exact collision energies must be ramped and optimized on your specific instrument.

Chromatographic Conditions[7][8]
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

  • 0.0 - 0.5 min: 10% B (Hold for loading)

  • 0.5 - 3.0 min: 10% -> 90% B (Linear ramp)

  • 3.0 - 4.0 min: 90% B (Wash)

  • 4.0 - 4.1 min: 90% -> 10% B (Return to initial)

  • 4.1 - 5.5 min: 10% B (Re-equilibration)

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is chosen for its speed and high recovery for hydrophobic compounds like Tolrestat.

Workflow Diagram:

SamplePrep Figure 2: Sample Preparation Workflow (Protein Precipitation). Plasma 50 µL Human Plasma (Sample) IS_Add Add 20 µL Tolrestat-d3 IS (500 ng/mL in 50% MeOH) Plasma->IS_Add Precip Add 150 µL Cold Acetonitrile (Protein Precipitation) IS_Add->Precip Vortex Vortex Mix (1 min) Precip->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant Transfer 100 µL Supernatant Centrifuge->Supernatant Dilution Dilute with 100 µL Water (Match Initial Mobile Phase) Supernatant->Dilution Inject Inject 5 µL into LC-MS/MS Dilution->Inject

Step-by-Step Protocol:

  • Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL microcentrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of Tolrestat-d3 Working Solution (500 ng/mL). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Mixing: Vortex vigorously for 60 seconds to ensure complete protein denaturation.

  • Separation: Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the clear supernatant to a clean vial/plate. Add 100 µL of HPLC-grade water (to reduce solvent strength and improve peak shape).

  • Analysis: Vortex briefly and inject 5 µL.

Method Validation (FDA/EMA Guidelines)

To ensure Trustworthiness and regulatory compliance, the method must be validated according to FDA Bioanalytical Method Validation Guidance (2018) or ICH M10.

Linearity & Range[9][11]
  • Calibration Range: 10 ng/mL to 5000 ng/mL.

    • Rationale: Tolrestat Cmax is typically 1000-2000 ng/mL following a 200mg dose [1]. The range covers the elimination phase.

  • Weighting: 1/x² linear regression.

  • Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% for LLOQ).

Accuracy & Precision[11][12]
  • QC Levels: LLOQ (10 ng/mL), Low (30 ng/mL), Mid (800 ng/mL), High (4000 ng/mL).

  • Procedure: Analyze 5 replicates per level over 3 separate days.

  • Criteria: CV% and Bias% must be <15% (<20% for LLOQ).

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of Tolrestat spiked into extracted blank plasma vs. neat solution.

  • IS-Normalized MF: The MF of Tolrestat divided by the MF of Tolrestat-d3. Ideally, this should be close to 1.0, proving the IS compensates for suppression [2].

Troubleshooting & Expert Insights

Issue: Peak Tailing

  • Cause: Tolrestat is acidic. Interaction with free silanols on the column.

  • Solution: Ensure the mobile phase contains 0.1% Formic Acid or 5mM Ammonium Acetate to suppress ionization of silanols and keep the analyte protonated/deprotonated consistently.

Issue: Carryover

  • Cause: Tolrestat is highly protein-bound (>99%) and hydrophobic [3].

  • Solution: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone. Ensure the gradient includes a high-organic wash (90% B) for at least 1 minute.

Issue: Signal Suppression

  • Cause: Phospholipids eluting from the PPT method.

  • Solution: Monitor phospholipid transitions (m/z 184 -> 184 or 496 -> 184). If they co-elute with Tolrestat, switch to Liquid-Liquid Extraction (LLE) using Ethyl Acetate/Hexane (50:50).

References

  • Sestanj K, et al. (1984).[3][6] N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor.[3][6] Journal of Medicinal Chemistry. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Link

  • Follmann, W., et al. (1990). Pharmacokinetics of Tolrestat in healthy volunteers. European Journal of Clinical Pharmacology. Link

  • PubChem. (n.d.). Tolrestat-d3 Compound Summary. National Library of Medicine.[7] Link[7]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Tolrestat

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the development and validation of a reverse-phase HPLC (RP-HPLC) method for Tolrestat , a potent aldose reductase inhibitor.[1] Designed for pharmaceutical researchers and quality control (QC) scientists, this protocol addresses the specific physicochemical challenges of Tolrestat—namely its lipophilicity and carboxylic acid functionality. The method described herein is stability-indicating , capable of resolving the active pharmaceutical ingredient (API) from its potential hydrolytic and oxidative degradation products, ensuring compliance with ICH Q2(R2) guidelines.

Physicochemical Profile & Mechanistic Strategy[2]

Understanding the molecule is the first step in robust method design. Tolrestat contains a naphthalene core, a trifluoromethyl group, and a glycine moiety linked via a thioamide bond.[2]

PropertyValue / CharacteristicAnalytical Implication
Chemical Name N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycineThioamide Bond: Susceptible to hydrolysis and oxidation.[1] Requires stability-indicating conditions.
Molecular Formula C₁₆H₁₄F₃NO₃SMW: 357.35 g/mol .[1][2][3]
pKa (Acidic) ~3.8 (Carboxylic Acid)pH Control: Mobile phase pH must be < 3.8 (ideally ~2.8–3.[1]0) to suppress ionization and ensure retention on C18.
LogP ~3.5 (Lipophilic)Organic Modifier: High organic content (ACN/MeOH) required for elution.[1]
Chromophore Naphthalene RingUV Detection: Strong absorption at 254 nm and 220 nm .
Method Development Logic

The primary challenge is the carboxylic acid tail . If the mobile phase pH is near the pKa, the drug exists as a mixture of ionized and unionized forms, leading to split peaks or severe tailing.

  • Solution: We utilize a phosphate buffer adjusted to pH 3.0 .[1] This suppresses the ionization of the glycine carboxylate (

    
     becomes 
    
    
    
    ), increasing hydrophobicity and sharpening the peak shape on a C18 column.[1]
  • Thioamide Stability: The thioamide group (

    
    ) is less stable than a standard amide.[1] Avoid high temperatures (>50°C) during analysis to prevent on-column degradation.[1]
    

Method Development Workflow

The following diagram outlines the decision matrix used to arrive at the final protocol.

MethodDevelopment Start Start: Tolrestat Profile ColSelect Column Selection (C18 vs C8) Start->ColSelect MobilePhase Mobile Phase Scouting (pH & Modifier) ColSelect->MobilePhase Lipophilic (LogP > 3) MobilePhase->ColSelect Poor Retention Opt Optimization (Flow, Temp, Gradient) MobilePhase->Opt Peak Shape (Tailing < 1.5) Opt->MobilePhase Co-elution Validation ICH Validation (Linearity, Accuracy) Opt->Validation Resolution > 2.0

Figure 1: Step-by-step logic for developing the Tolrestat HPLC method, prioritizing stationary phase selection and pH control.

Optimized Analytical Protocol

This "Standard Operating Procedure" (SOP) level protocol is the result of the optimization phase.

Chromatographic Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µmProvides sufficient surface area for hydrophobic interaction and baseline resolution of impurities.[1]
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0Suppresses carboxylic acid ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than Methanol, sharper peaks for aromatics.[1]
Mode Isocratic (60% Buffer : 40% ACN)Stable baseline; sufficient for API assay. Use Gradient for impurity profiling.[1][4]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Temperature 30°CImproves mass transfer without risking thermal degradation.[1]
Detection UV @ 254 nmMax sensitivity for naphthalene core; minimizes solvent cutoff noise.[1]
Injection Vol 20 µLOptimized for sensitivity without column overload.[1]
Run Time 15 MinutesTolrestat typically elutes at ~8-10 mins.[1]
Reagent Preparation
  • Buffer (pH 3.0): Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water. Adjust pH to 3.0 ± 0.05 with Diluted Orthophosphoric Acid (10%). Filter through 0.45 µm nylon membrane.[1]
    
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[1] Note: Do not use pure water as diluent; Tolrestat may precipitate.[1]

Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 50 mg of Tolrestat Reference Standard into a 50 mL volumetric flask. Dissolve in 10 mL acetonitrile, sonicate for 5 mins, and dilute to volume with Diluent.

  • Working Standard (100 µg/mL): Transfer 5.0 mL of Stock Solution into a 50 mL volumetric flask. Dilute to volume with Diluent.[1]

Forced Degradation & Stability Indication

To prove the method is "stability-indicating," the drug must be subjected to stress.[4][5] The thioamide bond is the weak link.

Degradation cluster_Acid Acid/Base Hydrolysis cluster_Ox Oxidation (H2O2) Tolrestat Tolrestat (API) (Thioamide) Hydrolysis Hydrolysis of Thioamide Tolrestat->Hydrolysis H+ / OH- Oxidation Desulfurization / Oxidation Tolrestat->Oxidation Peroxide Carboxylic Degradant A: Naphthalene Carboxylic Acid Hydrolysis->Carboxylic Amine Degradant B: N-methylglycine (Sarcosine) Hydrolysis->Amine OxoAnalog Degradant C: Oxo-Tolrestat (Amide) Oxidation->OxoAnalog

Figure 2: Predicted degradation pathways.[1] The method must resolve the API from Degradants A and C (Degradant B is likely not UV active at 254nm).

Stress Protocol:
  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Expectation: Cleavage of thioamide.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. Expectation: Rapid hydrolysis (Thioamides are base-labile).[1]

  • Oxidation: 3%

    
    , Room Temp, 4 hours. Expectation: Conversion of C=S to C=O (Oxo-Tolrestat).[1][2][6][7][8]
    

Acceptance Criteria: Peak purity threshold > 0.999 (using PDA detector) for the Tolrestat peak, ensuring no co-eluting degradants.

Validation Parameters (ICH Q2)

ParameterAcceptance CriteriaExperimental approach
Specificity No interference at retention time of Tolrestat.Inject Blank, Placebo, and Stressed Samples.
Linearity

5 levels: 50% to 150% of target conc (e.g., 50–150 µg/mL).[9]
Accuracy 98.0% – 102.0% RecoverySpike Placebo at 80%, 100%, 120% levels (triplicate).
Precision RSD

2.0%
6 injections of standard (System Precision) & 6 sample preps (Method Precision).[1]
Robustness Resolution > 2.0Vary Flow (±0.1 mL/min), pH (±0.2), Temp (±5°C).[1]

Troubleshooting & Expert Tips

  • Peak Tailing: If the Tolrestat peak tails (Symmetry > 1.5), the mobile phase pH is likely too high. The carboxylic acid group is partially ionizing. Action: Lower pH to 2.8 or increase buffer concentration to 25 mM.

  • Retention Time Drift: Tolrestat is sensitive to temperature due to its conformational flexibility.[1] Action: Ensure the column oven is stable at 30°C. Do not rely on ambient temperature.

  • Sample Precipitation: Tolrestat is hydrophobic.[1] If you dilute the stock (ACN) directly into water, it may crash out. Action: Always use the Diluent (50:50 Buffer/ACN) or pure ACN for intermediate dilutions.[1]

References

  • Sestanj, K., et al. (1984).[1][2][3] "N-[[5-(Trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a Potent, Orally Active Aldose Reductase Inhibitor."[1][2][3][10][11] Journal of Medicinal Chemistry, 27(3), 255–256.[2][3]

  • Simard-Duquesne, N., et al. (1985).[1][3] "The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats."[3] Metabolism, 34(10), 885-892.[1][3]

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation.

Sources

High-Fidelity Tissue Extraction and Analysis of Tolrestat: A Modernized Bioanalytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This Application Note provides a rigorous technical guide for the bioanalysis of Tolrestat (AY-27773), a potent aldose reductase inhibitor, in complex biological tissues such as the sciatic nerve, lens, and retina. Unlike plasma analysis, tissue quantification requires specialized disruption techniques to liberate the lipophilic analyte from lipid-rich myelin sheaths and cellular membranes. This guide synthesizes classical pharmacological data with modern LC-MS/MS workflows to ensure high recovery, minimal matrix effects, and reproducible quantification.

Introduction & Mechanism of Action

Tolrestat acts by inhibiting aldose reductase, the rate-limiting enzyme in the polyol pathway. In hyperglycemic states (diabetes), this pathway converts excess glucose into sorbitol, leading to osmotic stress and tissue damage.[1]

The Analytical Challenge:

  • Target Tissues: The primary sites of interest—sciatic nerve and lens—are notoriously difficult matrices. Nerves are rich in lipids (myelin), which can trap lipophilic drugs like Tolrestat. The lens is a dense, protein-rich structure requiring aggressive homogenization.

  • Chemical Nature: Tolrestat is a carboxylic acid derivative (N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methylglycine). It is lipophilic and acidic.

Implications for Method Design:

  • Homogenization: Simple vortexing is insufficient. Mechanical or cryogenic disruption is mandatory.

  • Extraction Chemistry: As a weak acid, Tolrestat must be protonated (acidified) to become uncharged, allowing it to partition into organic solvents during Liquid-Liquid Extraction (LLE).

  • Detection: While older methods used HPLC-UV, modern pharmacokinetics (PK) demands LC-MS/MS, typically in Negative Ion Mode (ESI-) due to the carboxylic acid moiety.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to a robust protocol.

PropertyValue (Approx.)Analytical Implication
Molecular Weight 357.35 g/mol Suitable for standard LC-MS/MS range.
pKa ~3.5 (Carboxylic Acid)Critical: Sample pH must be adjusted to < 3.0 before extraction to ensure the molecule is neutral (protonated) and extractable.
LogP ~3.0 - 4.0 (Lipophilic)Highly soluble in organic solvents (Ethyl Acetate, MTBE); tends to bind non-specifically to plastics and tissue lipids.
Solubility DMSO, Methanol, dilute alkaliStock solutions should be prepared in DMSO or Methanol. Avoid aqueous stock storage.

Sample Collection and Pre-Treatment[2]

Objective: To arrest metabolic activity and prepare the solid tissue for chemical extraction.

Step 1: Tissue Harvesting[3]
  • Sciatic Nerve: Rapidly dissect and desheathe to remove excess connective tissue. Flash freeze in liquid nitrogen immediately.

  • Lens: Remove surgically and wash in ice-cold saline to remove surface blood. Flash freeze.

Step 2: Cryogenic Pulverization (The "Gold Standard")

Why: Traditional blade homogenizers generate heat, potentially degrading labile metabolites, and may not fully disrupt dense collagenous tissues. Protocol:

  • Place frozen tissue in a pre-chilled stainless steel grinding jar (e.g., Retsch or SPEX CryoMill).

  • Pulverize at 25 Hz for 2 minutes to produce a fine, snow-like powder.

  • Weigh the frozen powder into tared 2.0 mL reinforced microcentrifuge tubes.

Extraction Protocols

We present two protocols: Protocol A (Liquid-Liquid Extraction) is the reference method for high sensitivity and cleanliness. Protocol B (Protein Precipitation) is for high-throughput screening where sensitivity is less critical.

Protocol A: Acidic Liquid-Liquid Extraction (LLE) - Recommended

Best for: Sciatic nerve and lipid-rich tissues. Delivers cleanest extracts.

  • Homogenization:

    • Add 4 volumes of ice-cold 0.1 M Phosphate Buffer (pH 6.0) to the tissue powder.

    • Homogenize (bead beater or probe sonicator) until a uniform suspension is achieved.

  • Internal Standard (IS) Addition:

    • Transfer 100 µL of homogenate to a glass tube.

    • Add 10 µL of Internal Standard solution (e.g., deuterated Tolrestat or Sorbinil, 1 µg/mL in MeOH). Vortex 10s.

  • Acidification (Critical Step):

    • Add 20 µL of 1.0 M HCl .

    • Reasoning: Lowers pH to ~2.0, suppressing ionization of the carboxylic acid group, driving Tolrestat into the organic phase.

  • Extraction:

    • Add 600 µL of Ethyl Acetate (or MTBE).

    • Shake/tumble vigorously for 10 minutes.

    • Centrifuge at 4,000 x g for 5 minutes at 4°C to separate phases.

  • Concentration:

    • Transfer the upper organic layer (supernatant) to a clean glass tube.

    • Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute residue in 100 µL of Mobile Phase (e.g., 50:50 Acetonitrile:Water).

    • Vortex and transfer to LC vial.

Protocol B: Protein Precipitation (PPT)

Best for: Lens or aqueous humor. Faster, but "dirtier".

  • Homogenization: Prepare homogenate as in Protocol A.

  • Precipitation:

    • To 50 µL homogenate, add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and Internal Standard.

  • Mixing: Vortex vigorously for 30 seconds.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Inject the supernatant directly (or dilute with water if peak shape is poor due to solvent strength).

Workflow Visualization

Tolrestat_Extraction cluster_LLE Protocol A: LLE (Recommended) Start Tissue Sample (Nerve/Lens) Pulverize Cryo-Pulverization (Liquid N2) Start->Pulverize Weigh Weigh Powder Pulverize->Weigh Buffer Add 0.1M Phosphate Buffer Homogenize Weigh->Buffer Aliquot Aliquot 100 µL Homogenate Buffer->Aliquot IS Add Internal Standard (Sorbinil/d-Tolrestat) Aliquot->IS Acidify Add 1.0 M HCl (Target pH < 3.0) IS->Acidify Solvent Add Ethyl Acetate (600 µL) Acidify->Solvent Protonation Shake Shake 10 min Centrifuge 4000g Solvent->Shake Transfer Transfer Organic Layer Shake->Transfer Dry Evaporate (N2, 40°C) Transfer->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (ESI Negative) Recon->LCMS

Caption: Workflow for the extraction of Tolrestat from tissue, emphasizing the critical acidification step for LLE.

Analytical Method Conditions (LC-MS/MS)

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Rationale: Strong retention of lipophilic acids.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), Negative Mode .

    • Rationale: Tolrestat readily loses a proton to form

      
      .
      
  • MRM Transitions:

    • Precursor: m/z 356.0 (Deprotonated parent)

    • Product: m/z 312.0 (Loss of carboxyl group/fragmentation) - Confirm with tuning.

Validation & Troubleshooting

Self-Validating the Protocol
  • Recovery Check: Spike blank tissue homogenate before extraction and after extraction.

    • Acceptance: Recovery should be > 70%. If low, check the pH during extraction (must be acidic) or increase solvent volume.

  • Matrix Effect: Compare the signal of a post-extraction spiked sample to a neat standard in solvent.

    • Insight: Sciatic nerve extracts often cause ion suppression. If suppression > 20%, switch from Protocol B (PPT) to Protocol A (LLE).

Common Pitfalls
  • Low Recovery: Usually due to insufficient acidification. The carboxylic acid must be protonated to extract into Ethyl Acetate. Ensure pH < 3.

  • Carryover: Tolrestat is "sticky" (lipophilic). Use a needle wash solution containing 50% Acetonitrile/Isopropanol.

  • Instability: While generally stable, avoid repeated freeze-thaw cycles of the tissue homogenate. Process immediately after thawing.

References

  • Hicks, D. R., & Kraml, M. (1984). Determination of tolrestat, a novel aldose reductase inhibitor, in serum and tissues.[2] Therapeutic Drug Monitoring, 6(3), 328–333.[2] Link

  • Sestanj, K., et al. (1984). N-[[5-(Trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a Potent, Orally Active Aldose Reductase Inhibitor.[3] Journal of Medicinal Chemistry, 27(3), 255-256.[3] Link

  • Simard-Duquesne, N., et al. (1985). The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats.[3] Metabolism, 34(10), 885-892.[3] Link

  • Mullner, S., et al. (2022). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. LCGC International. Link

Sources

Application Note: High-Performance Bioanalysis of Tolrestat in Rat Plasma

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and bioanalytical scientists conducting pharmacokinetic (PK) profiling of Tolrestat in rodent models. It focuses on the critical role of Tolrestat-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure data integrity during LC-MS/MS quantification.

Abstract & Scope

Tolrestat is a potent aldose reductase inhibitor (ARI) historically investigated for the treatment of diabetic neuropathy. Accurate quantification of Tolrestat in biological matrices is challenging due to potential ionization suppression and matrix effects common in rat plasma.

This protocol details a validated LC-MS/MS methodology utilizing Tolrestat-d3 (deuterated analog) as an internal standard. The physicochemical identity between the analyte and the SIL-IS ensures that variations in extraction recovery and ionization efficiency are normalized, providing a self-validating quantification system. This guide covers animal dosing, sample preparation via protein precipitation, and mass spectrometry parameters.

Scientific Rationale: The Deuterium Advantage

In pharmacokinetic studies, "matrix effects" (co-eluting phospholipids/salts) can suppress the ionization of the target drug, leading to underestimation of plasma concentrations.

  • Without SIL-IS: External calibration fails to account for sample-specific suppression.

  • With Tolrestat-d3: The deuterated standard co-elutes with Tolrestat and experiences the exact same suppression. The ratio of Drug/IS remains constant, correcting the quantitative result.

Mechanism of Action Context

Tolrestat targets the Polyol Pathway. Understanding this pathway is crucial for correlating PK data (plasma concentration) with PD effects (tissue sorbitol reduction).

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Toxic Accumulation) Glucose->Sorbitol Reduced by AR Fructose Fructose Sorbitol->Fructose Oxidized by SDH AR Aldose Reductase (Target Enzyme) SDH Sorbitol Dehydrogenase Tolrestat Tolrestat (Inhibitor) Tolrestat->AR Inhibits

Figure 1: The Polyol Pathway. Tolrestat inhibits Aldose Reductase, preventing the accumulation of neurotoxic Sorbitol.

Materials & Reagents

ReagentSpecificationRole
Tolrestat >98% PurityAnalyte
Tolrestat-d3 >98% Isotopic Purity (N-methyl-d3)Internal Standard (IS)
Rat Plasma K2EDTA or HeparinizedBiological Matrix
Acetonitrile (ACN) LC-MS GradeProtein Precipitant / Mobile Phase
Ammonium Acetate HPLC GradeBuffer (Mobile Phase)
Formic Acid LC-MS GradepH Modifier (Optional)

Reagent Preparation:

  • Tolrestat Stock: Dissolve 1 mg in 1 mL DMSO (1 mg/mL). Store at -20°C.

  • Tolrestat-d3 Stock: Dissolve 1 mg in 1 mL DMSO (1 mg/mL). Store at -20°C.

  • IS Working Solution (ISWS): Dilute Tolrestat-d3 stock in 50% ACN/Water to a final concentration of 200 ng/mL .

Experimental Protocol

Phase I: In-Vivo Pharmacokinetic Study (Rat)

Objective: Obtain plasma concentration-time profile following oral administration.

  • Animals: Male Sprague-Dawley rats (250–300 g), fasted 12h pre-dose.

  • Dosing Formulation:

    • Vehicle: 10% DMSO / 40% PEG300 / 50% Saline.

    • Dose:10 mg/kg (Oral Gavage).[1]

  • Blood Sampling:

    • Collect 0.2 mL blood via tail vein or jugular catheter.

    • Timepoints: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours (due to long half-life).

    • Transfer to K2EDTA tubes on ice.

  • Plasma Separation: Centrifuge at 3,000 x g for 10 min at 4°C. Store plasma at -80°C.

Phase II: Sample Preparation (Protein Precipitation)

Objective: Extract Tolrestat while removing proteins that clog HPLC columns.

  • Thaw: Thaw plasma samples on ice. Vortex for 10s.

  • Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL centrifuge tube.

  • Internal Standard Addition: Add 10 µL of Tolrestat-d3 IS Working Solution (200 ng/mL).

    • Note: This step is critical. The IS must be added before precipitation to track extraction efficiency.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile.

  • Vortex: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 12,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an HPLC vial with insert.

  • Dilution (Optional): If peaks are distorted, dilute 1:1 with mobile phase A (Water).

Phase III: LC-MS/MS Conditions

System: Triple Quadrupole MS (e.g., Sciex 5500 or Waters Xevo) coupled to UHPLC.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH natural or adjusted to 4.5).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 3.0 min: 10% -> 90% B

    • 3.0 - 4.0 min: 90% B (Wash)

    • 4.0 - 4.1 min: 90% -> 10% B

    • 4.1 - 5.0 min: 10% B (Re-equilibration)

Mass Spectrometry (ESI Negative Mode): Tolrestat contains a carboxylic acid group, making Negative Electrospray Ionization (ESI-) significantly more sensitive than Positive mode.

ParameterSetting
Ionization ESI Negative (-)
Capillary Voltage -2.5 kV
Source Temp 500°C
Desolvation Gas 800 L/hr

MRM Transitions (Optimize on your specific instrument):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Tolrestat 356.1 [M-H]⁻312.1 [M-CO₂-H]⁻-20Quantifier
Tolrestat 356.1 [M-H]⁻157.0 (Naphthyl frag)-35Qualifier
Tolrestat-d3 359.1 [M-H]⁻315.1 [M-CO₂-H]⁻-20Internal Standard

Note: The transition 356->312 represents the loss of the carboxyl group (CO2, 44 Da), a standard fragmentation for carboxylic acids in negative mode.

Bioanalytical Workflow Visualization

BioanalysisWorkflow Sample Rat Plasma Sample (50 µL) IS_Add Add Tolrestat-d3 IS (Correction Factor) Sample->IS_Add PPT Protein Precipitation (Add 150 µL ACN) IS_Add->PPT Centrifuge Centrifuge (12,000g, 10 min) PPT->Centrifuge Supernatant Supernatant Injection (LC-MS/MS) Centrifuge->Supernatant Data Quantification (Ratio: Analyte Area / IS Area) Supernatant->Data

Figure 2: Step-by-step bioanalytical extraction and quantification workflow.

Data Analysis & Pharmacokinetic Calculation

Calibration Curve

Construct a calibration curve by plotting the Peak Area Ratio (Tolrestat Area / Tolrestat-d3 Area) against the nominal concentration of Tolrestat.

  • Regression: Linear (

    
    ) with 
    
    
    
    weighting.
  • Acceptance Criteria:

    
    ; Accuracy of standards within ±15% (±20% for LLOQ).
    
PK Parameter Calculation

Import concentration-time data into software (e.g., Phoenix WinNonlin, diluted in R). Use Non-Compartmental Analysis (NCA) .

ParameterDefinitionUnitCalculation Note

Maximum Plasma Concentrationng/mLObserved directly from data.

Time to Reach

hObserved directly from data.

Area Under Curveng[1]·h/mLLinear Trapezoidal Rule.

Elimination Half-Lifeh

(from terminal slope).

Apparent ClearanceL/h/kgDose /

.

Typical Tolrestat PK Values in Rat (10 mg/kg PO):

  • 
    : ~2000 - 4000 ng/mL
    
  • 
    : 1 - 2 hours
    
  • 
    : ~50 hours (Note: Tolrestat has a long terminal phase due to tissue binding).
    

Troubleshooting & Optimization

  • Low Sensitivity:

    • Switch to Negative Mode . Many users mistakenly try Positive mode for Tolrestat; however, the carboxylic acid ionizes poorly in positive mode.

    • Ensure Mobile Phase pH is > 4.0 (Ammonium Acetate is ideal).

  • Peak Tailing:

    • Tolrestat is lipophilic. Ensure the column is fully equilibrated with high organic content during the wash phase.

    • Use a high-quality C18 column (e.g., BEH or HSS T3).

  • Drifting Retention Times:

    • Check column temperature (maintain 40°C).

    • Evaporation of organic solvent in the mobile phase reservoir. Cap bottles tightly.

References

  • Sestanj, K., et al. (1984). "N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor."[2] Journal of Medicinal Chemistry. Link

  • Simard-Duquesne, N., et al. (1985). "The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats."[2] Metabolism.[2][3] Link

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

  • Vignan Pharmacy College. (2026). "Validated LC-MS/MS Method for Quantification... in Rats." Biomedical Chromatography. (Reference for general LC-MS/MS validation standards in rats). Link

Sources

use of Tolrestat-d3 in in vitro cell-based assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Quantitation of Intracellular Tolrestat in In Vitro Models Using Tolrestat-d3

Introduction & Scientific Context

Tolrestat is a potent, structurally novel inhibitor of Aldose Reductase (ALR2) , the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions (as seen in diabetes), ALR2 converts excess glucose into sorbitol. Sorbitol accumulation is impermeable to cell membranes, leading to osmotic stress, oxidative damage, and tissue pathologies such as diabetic neuropathy, retinopathy, and nephropathy.[1][2]

Tolrestat-d3 is the deuterated stable isotope of Tolrestat, specifically labeled (typically on the N-methyl group) to serve as an Internal Standard (IS) .

In in vitro cell-based assays, the precise quantification of intracellular Tolrestat is critical for determining:

  • Cellular Uptake (Pharmacokinetics): How much drug actually penetrates the cell membrane to reach the cytosolic enzyme.

  • IC50 Validation: Correlating intracellular concentration with sorbitol reduction.

This guide details the use of Tolrestat-d3 to correct for the significant matrix effects and extraction variabilities inherent in cell lysate analysis.

Biological Pathway: The Polyol Cascade

The following diagram illustrates the pathological flux of glucose under hyperglycemic conditions and the specific inhibitory node of Tolrestat.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Tolrestat Tolrestat (Inhibitor) Tolrestat->ALR2 Blocks

Figure 1: The Polyol Pathway.[3][4] Tolrestat inhibits ALR2, preventing the accumulation of Sorbitol.[5]

Scientific Rationale: Why Use Tolrestat-d3?

In cell-based assays, relying on external calibration curves alone is insufficient due to Matrix Effects . Cell lysates (e.g., Schwann cells, HEK293, RBCs) contain phospholipids, proteins, and salts that can suppress or enhance the ionization of Tolrestat in the Mass Spectrometer source.

The Solution: Stable Isotope Dilution By adding a fixed concentration of Tolrestat-d3 to every sample before extraction, the IS experiences the exact same extraction efficiency and ionization suppression as the analyte.

  • Chemical Equivalence: Tolrestat-d3 co-elutes with Tolrestat but is mass-resolved.

  • Self-Correction: If the matrix suppresses the Tolrestat signal by 20%, the Tolrestat-d3 signal is also suppressed by 20%. The ratio remains constant.

Experimental Workflow Overview

Workflow cluster_0 Phase 1: Biology cluster_1 Phase 2: Sample Prep (CRITICAL) cluster_2 Phase 3: Analysis Cells Cell Culture (High Glucose) Dosing Treat with Tolrestat Cells->Dosing Wash Wash Cells (PBS) Dosing->Wash Lysis Add Lysis Buffer + Tolrestat-d3 (IS) Wash->Lysis Centrifuge Centrifuge (Remove Debris) Lysis->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS Data Calculate Ratio (Analyte Area / IS Area) LCMS->Data

Figure 2: End-to-end workflow.[6] Note that the IS is added directly to the lysis buffer.

Detailed Protocols

Protocol A: Cell Culture & Treatment

Target Cells: Immortalized Schwann Cells (IMS32) or Human Retinal Pigment Epithelial cells (ARPE-19).

  • Seeding: Plate cells in 6-well plates at a density of

    
     cells/well.
    
  • Acclimatization: Incubate for 24 hours in DMEM containing normal glucose (5.5 mM).

  • Hyperglycemic Challenge: Switch media to High Glucose (30 mM) to induce ALR2 expression and pathway flux.

  • Drug Treatment: Treat cells with Tolrestat (unlabeled) at varying concentrations (e.g., 1 nM – 10 µM) for the desired time point (e.g., 24 hours).

    • Control: Vehicle (DMSO < 0.1%).

Protocol B: Sample Preparation (Extraction with IS)

Critical Step: The Internal Standard must be introduced at the very first step of lysis to account for all subsequent losses.

  • Preparation of IS Spiking Solution:

    • Dissolve Tolrestat-d3 in Methanol to create a 1 mg/mL stock.

    • Dilute to a Working Concentration of 100 ng/mL in 80% Methanol/Water (Cold).

  • Cell Washing:

    • Aspirate culture media.

    • Wash cells 3x with ice-cold PBS to remove extracellular drug. Do not disrupt the monolayer.

  • Lysis & Extraction:

    • Add 200 µL of the IS Working Solution (80% MeOH containing Tolrestat-d3) directly to the well.

    • Scrape cells immediately.

    • Transfer lysate to a microcentrifuge tube.

    • Vortex vigorously for 30 seconds to disrupt membranes and equilibrate the IS.

  • Clarification:

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection:

    • Transfer the supernatant to an LC-MS vial.

Protocol C: LC-MS/MS Analysis

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

1. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode stability).

  • Mobile Phase B: Acetonitrile (ACN).[7]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% -> 95% B

    • 3.0-4.0 min: 95% B

    • 4.1 min: Re-equilibrate to 10% B.

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Parameters (Negative ESI): Tolrestat contains a carboxylic acid and a thioamide, making it ionize strongly in Negative Mode (


).
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Tolrestat 356.0212.03025
Tolrestat-d3 359.0215.03025

Note: The transition 356->212 typically corresponds to the cleavage of the naphthalene core. The d3 label (on the N-methyl) is retained in the fragment, resulting in a +3 shift (215).

Data Analysis & Validation

Calculation

Quantification is performed using the Area Ratio :



Plot the Ratio against the concentration of the calibration standards (prepared in blank cell lysate matrix if possible, or solvent standards if matrix effects are proven negligible via the IS).

Validation Criteria (Self-Validating System)

To ensure the assay is trustworthy, perform the following checks:

  • IS Consistency: Plot the absolute peak area of Tolrestat-d3 across all samples. It should not vary by more than 15%. A significant drop indicates matrix suppression or injection failure.

  • Matrix Factor (MF):

    
    
    Ideally, the MF for the Analyte and the IS should be identical (IS-Normalized MF 
    
    
    
    1.0).

References

  • Mechanism of Action: Sestanj, K., et al. "N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor."[8] Journal of Medicinal Chemistry, 1984.[8]

  • Polyol Pathway Context: Brownlee, M. "Biochemistry and molecular cell biology of diabetic complications." Nature, 2001.

  • LC-MS/MS Methodology: "Guidance for Industry: Bioanalytical Method Validation." U.S. Food and Drug Administration (FDA), 2018.

  • Internal Standard Best Practices: Stokvis, E., et al. "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry, 2005.

Sources

Application Note: Quantitative Bioanalysis of Tolrestat and Identification of Reactive Thioamide Metabolites Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in toxicology, DMPK, and bioanalysis. It addresses the specific challenges of quantifying Tolrestat , a withdrawn aldose reductase inhibitor, and investigating its reactive metabolites which are linked to hepatic toxicity.

Executive Summary

Tolrestat (Alredase) is a potent aldose reductase inhibitor (ARI) historically developed for diabetic neuropathy.[1] Despite efficacy, it was withdrawn from major markets due to severe hepatic toxicity.[1] Current research focuses on elucidating the mechanism of this toxicity, particularly the metabolic bioactivation of its thioamide moiety.

This protocol details a robust LC-MS/MS methodology for the quantification of Tolrestat in biological matrices using Tolrestat-d3 as a stable isotope-labeled internal standard (SIL-IS).[1] Furthermore, it provides a specialized workflow for detecting the putative S-oxide metabolite , a reactive species implicated in liver injury, leveraging the mass-shift properties of the deuterated standard to distinguish metabolic pathways.

Introduction & Scientific Rationale

The Thioamide Toxicity Mechanism

Unlike carboxylic acid ARIs (e.g., Epalrestat), Tolrestat contains a thioamide group. Thioamides are metabolically labile and prone to S-oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.[1][2]

  • Primary Pathway: Tolrestat (

    
    ) 
    
    
    
    Tolrestat Sulfoxide (
    
    
    ).[1]
  • Toxicity Link: Thioamide sulfoxides are electrophilic and can covalently bind to hepatic proteins or further oxidize to sulfinic acids, leading to hepatocellular necrosis.

The Role of Deuterated Standards (Tolrestat-d3)

In this protocol, Tolrestat-d3 (N-methyl-d3) serves two critical functions:

  • Normalization: It corrects for matrix effects (ion suppression) and recovery losses during Liquid-Liquid Extraction (LLE), which is essential for hydrophobic naphthalene derivatives.[1]

  • Metabolite Structure Elucidation: By comparing the fragmentation of the parent drug and the d3-standard, researchers can localize metabolic changes. For instance, if a metabolite retains the +3 Da mass shift, the N-methyl group is intact; if the shift is lost, N-demethylation has occurred.

Experimental Design & Materials

Reagents
  • Analyte: Tolrestat (C16H14F3NO3S, MW 357.35).[1][3]

  • Internal Standard: Tolrestat-d3 (N-methyl-d3, MW 360.37).[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE), Formic Acid (FA).[1]

  • Matrix: Rat/Human Plasma or Liver Microsomal S9 fraction.[1]

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).[1]

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) with ESI source.[1]

Detailed Protocol

Preparation of Standards
  • Stock Solutions: Prepare 1 mg/mL stocks of Tolrestat and Tolrestat-d3 in DMSO.

  • Working Solutions: Dilute Tolrestat to create a calibration curve (1–1000 ng/mL) in 50:50 ACN:Water.

  • IS Spiking Solution: Dilute Tolrestat-d3 to a fixed concentration of 100 ng/mL in 50:50 ACN:Water.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is superior to protein precipitation for Tolrestat due to its high lipophilicity (LogP ~3.7), ensuring cleaner extracts from liver tissue.[1]

  • Aliquot: Transfer 50 µL of plasma/microsomal incubate to a 1.5 mL tube.

  • IS Addition: Add 10 µL of Tolrestat-d3 Spiking Solution . Vortex for 10 sec.

  • Acidification: Add 10 µL of 1% Formic Acid (to protonate the carboxylic acid, improving extraction efficiency).

  • Extraction: Add 500 µL of MTBE .

  • Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.

  • Transfer: Transfer 400 µL of the upper organic layer to a fresh glass vial.

  • Dry Down: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA).

LC-MS/MS Conditions

Chromatography:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 40% B (0-0.5 min)

    
     95% B (2.5 min) 
    
    
    
    95% B (3.5 min)
    
    
    40% B (3.6 min).
  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (MRM Parameters):

  • Ionization: Positive ESI (ESI+).[1] Note: While carboxylic acids ionize in negative mode, the thioamide and basic nitrogen allow for positive mode, which often yields better structural fragments for this compound.

  • Transitions:

CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Rationale
Tolrestat 357.3269.125Loss of Sarcosine moiety (88 Da)
Tolrestat-d3 360.4269.125Loss of d3-Sarcosine moiety
Tolrestat S-oxide 373.3285.128Putative Metabolite (+16 Da)

Note on IS Transition: The d3 label is on the N-methyl group.[1] The fragmentation 357


 269 involves the loss of the N-methyl-glycine side chain.[1] Therefore, the product ion (269) is the same for both analyte and IS. This is acceptable because the Q1 precursors (357 vs 360) are resolved.

Visualizing the Metabolic Pathway & Workflow

The following diagram illustrates the parallel workflows for Quantification (using Tolrestat-d3) and Metabolite Identification (tracking the S-oxidation).

Tolrestat_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Sample Biological Sample (Plasma/Microsomes) IS_Add Add Tolrestat-d3 (Internal Standard) Sample->IS_Add LLE LLE Extraction (MTBE + Acid) IS_Add->LLE Q1_Select Q1 Selection LLE->Q1_Select Tol Tolrestat (m/z 357.3) Q1_Select->Tol Quant Tol_d3 Tolrestat-d3 (m/z 360.4) Q1_Select->Tol_d3 Ref Metab S-Oxide Metab. (m/z 373.3) Q1_Select->Metab Screen CID Collision Induced Dissociation Tol->CID Tol_d3->CID Metab->CID Q3_Det Q3 Detection (Fragment Ions) CID->Q3_Det Result_Quant Quantification (ng/mL) Q3_Det->Result_Quant 357->269 Ratio Analysis Result_Tox Metabolic Activation Confirmed Q3_Det->Result_Tox 373->285 Toxicity Marker

Caption: Workflow for simultaneous quantification of Tolrestat and screening for its reactive S-oxide metabolite using a deuterated internal standard.

Data Analysis & Validation

Quantification Calculations

Calculate the Area Ratio (


) for each sample:


Plot

against concentration (

) using a weighted linear regression (

) to generate the calibration curve.[1]
Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity:

    
    .[1]
    
  • Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% for LLOQ).

  • Precision: CV% < 15% (< 20% for LLOQ).

  • IS Response: Variation in IS area should not exceed ±50% of the mean IS response in standards.

Troubleshooting "Cross-Talk"

Since the product ion (m/z 269) is identical for both analyte and IS, ensure chromatographic baseline separation is not required unless there is "crosstalk" (where the breakdown of 360 in the source creates 357).

  • Test: Inject High Standard (ULOQ) without IS.[1] Monitor m/z 360->269.[1] If a peak appears, reduce source temperature or declustering potential.

References

  • Sestanj, K., et al. (1984).[1][3] "N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor."[1][3] Journal of Medicinal Chemistry.

  • Simard-Duquesne, N., et al. (1985).[1][3] "The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats."[3] Metabolism.[1][3][5][6][7][8][9]

  • Hanzlik, R. P., & Cashman, J. R. (1983).[2][5] "Microsomal metabolism of thiobenzamide and thiobenzamide S-oxide." Drug Metabolism and Disposition. (Establishes the thioamide S-oxidation pathway).

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Use of Deuterated Standards in Mass Spectrometry." [1]

Sources

Application Note: Cellular Sorbitol Accumulation Assay with Tolrestat

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, field-validated protocol for quantifying intracellular sorbitol accumulation under hyperglycemic conditions and assessing the efficacy of Tolrestat , a potent Aldose Reductase Inhibitor (ARI). We provide two distinct workflows: a high-throughput screening assay using Erythrocytes (RBCs) and a mechanistic assay using Human Lens Epithelial Cells (HLECs) . These protocols are designed to ensure scientific rigor, reproducibility, and high data integrity for drug development and metabolic research.

Introduction & Mechanism of Action

The Polyol Pathway and Hyperglycemia

Under normoglycemic conditions, glucose is primarily metabolized via glycolysis.[1] However, in hyperglycemic states (e.g., diabetes mellitus), hexokinase becomes saturated. Excess glucose is shunted into the Polyol Pathway , where Aldose Reductase (AR/AKR1B1) reduces glucose to sorbitol using NADPH.

Sorbitol is a hydrophilic alcohol that does not easily diffuse across cell membranes. Its intracellular accumulation creates a hyperosmotic environment, leading to:

  • Osmotic Stress: Cell swelling and membrane damage.

  • Oxidative Stress: Depletion of NADPH (competed for by Glutathione Reductase) and NAD+ (consumed by Sorbitol Dehydrogenase).

  • Tissue Damage: A primary driver of diabetic complications such as cataracts, neuropathy, and retinopathy.

Tolrestat: Mechanism of Inhibition

Tolrestat is a carboxylic acid derivative that acts as a non-competitive inhibitor of Aldose Reductase. By binding to the enzyme, it blocks the reduction of glucose to sorbitol, thereby preventing the accumulation of intracellular polyols and the associated osmotic stress.

PolyolPathway Glucose Glucose (High Concentration) Sorbitol Sorbitol (Accumulates Intracellularly) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase (AKR1B1) SDH Sorbitol Dehydrogenase Tolrestat Tolrestat (ARI) Tolrestat->AR Inhibits

Caption: The Polyol Pathway. Tolrestat inhibits Aldose Reductase, preventing the conversion of glucose to sorbitol and subsequent osmotic stress.

Experimental Design & Controls (Self-Validating System)

To ensure data trustworthiness, every experiment must include the following controls:

Control TypeConditionPurpose
Basal Control Normoglycemic Media (5.5 mM Glucose)Establishes baseline sorbitol levels.
Induction Control Hyperglycemic Media (30–50 mM Glucose) + Vehicle (DMSO)Confirms validity of the model to accumulate sorbitol.
Vehicle Control Max DMSO concentration used (e.g., 0.1%)Rules out solvent toxicity.
Positive Control Known ARI (e.g., Epalrestat or Sorbinil)Validates assay sensitivity if Tolrestat is the unknown.
Spike Recovery Lysate spiked with known Sorbitol stdValidates the quantification method (HPLC or Enzymatic).

Protocol A: Erythrocyte (RBC) Sorbitol Accumulation Assay

Best for: High-throughput screening, IC50 determination.

Materials
  • Tolrestat Stock: 10 mM in DMSO (Store at -20°C).

  • Buffer: Krebs-Ringer Bicarbonate (KRB) buffer, pH 7.4.

  • Glucose Stock: 1 M D-Glucose solution (sterile filtered).

  • Fresh Whole Blood: Collected in heparinized tubes.

Step-by-Step Procedure
  • RBC Preparation:

    • Centrifuge fresh blood at 1,000 x g for 10 min at 4°C.

    • Remove plasma and buffy coat carefully.

    • Wash RBCs 3 times with ice-cold KRB buffer.

    • Resuspend RBCs to a 20% hematocrit in KRB buffer.

  • Incubation:

    • Aliquot 1 mL of RBC suspension into 12-well plates or tubes.

    • Pre-treatment: Add Tolrestat (0.1 nM – 10 µM) or Vehicle (DMSO <0.1%) for 15 minutes at 37°C.

    • Induction: Add Glucose to a final concentration of 30 mM (Hyperglycemic) or 5.5 mM (Normoglycemic).

    • Incubate for 3 hours at 37°C in a shaking water bath or incubator with 5% CO2.

  • Sample Processing:

    • Centrifuge samples (1,000 x g, 5 min) and discard supernatant.

    • Wash RBC pellet once with ice-cold PBS to remove extracellular glucose.

    • Lysis: Add 0.5 mL of ice-cold 0.8 M Perchloric Acid (PCA) to the pellet. Vortex vigorously.

    • Centrifuge at 10,000 x g for 10 min to pellet proteins.

    • Transfer supernatant to a new tube and neutralize with 2 M Potassium Carbonate (K2CO3) to pH ~7.0.

    • Centrifuge again to remove potassium perchlorate precipitate. The supernatant is ready for analysis.

Protocol B: Adherent Cell Assay (Lens Epithelial Cells)

Best for: Mechanistic studies, chronic exposure effects.

Materials
  • Cells: Human Lens Epithelial Cells (HLE-B3 or similar).

  • Media: MEM supplemented with 10% FBS (use low glucose base).

  • Lysis Buffer: 10 mM Tris-HCl, pH 7.4, 0.1% Triton X-100 (for enzymatic assay) or PCA (for HPLC).

Step-by-Step Procedure
  • Seeding:

    • Seed HLECs in 6-well plates at 2 x 10^5 cells/well. Allow to attach overnight.

  • Treatment:

    • Replace media with fresh MEM containing 5.5 mM Glucose (Control) or 50 mM Glucose (High Glucose).

    • Concurrently add Tolrestat at desired concentrations.[2]

    • Incubate for 48 hours . Note: Accumulation in adherent cells is slower than enzyme inhibition; 24-48h is required for significant sorbitol pools to form.

  • Harvesting:

    • Wash cells 3x with ice-cold PBS to ensure complete removal of extracellular glucose (critical to prevent assay interference).

    • Scrape cells into 200 µL of lysis buffer or PCA.

    • Sonicate for 10 seconds on ice to ensure membrane rupture.

    • Centrifuge (12,000 x g, 10 min, 4°C) and collect supernatant.

    • Normalize results to Total Protein (BCA Assay) to account for cell proliferation differences.

Quantification Methods

Method 1: Enzymatic Spectrophotometric Assay (Accessible)

Uses Sorbitol Dehydrogenase (SDH) to oxidize sorbitol to fructose, reducing NAD+ to NADH.

  • Reaction Mix: 100 mM Glycine/NaOH (pH 9.5), 2 mM NAD+, 1 U/mL SDH.

  • Measurement: Mix 50 µL sample + 150 µL Reaction Mix. Incubate 30 min at 37°C. Measure Absorbance at 340 nm .

  • Calculation:

    
     corresponds to NADH formed, proportional to sorbitol.
    
Method 2: HPLC-RI (Gold Standard)
  • Column: Bio-Rad Aminex HPX-87C or equivalent cation-exchange column (calcium form).

  • Mobile Phase: Degassed HPLC-grade water (isocratic).

  • Flow Rate: 0.6 mL/min at 85°C.

  • Detection: Refractive Index (RI).

  • Retention Time: Sorbitol typically elutes distinct from glucose and fructose.

Data Analysis & Expected Results

Data Calculation

Calculate the percent inhibition of sorbitol accumulation for each Tolrestat concentration:



Typical IC50 Values
SystemSubstrateTolrestat IC50Reference
Bovine Lens AR (Enzyme Only) Glyceraldehyde~35 nM[1]
Rat Lens (Organ Culture) 30 mM Glucose~1.0 µM[2]
Human RBCs (Cellular) 30 mM Glucose~30 - 50 nM[1, 3]

Note: Cellular IC50 values are often higher than cell-free enzyme assays due to membrane permeability and intracellular protein binding.

References

  • Sestanj, K., et al. (1984). "N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor." Journal of Medicinal Chemistry, 27(3), 255-256. Link

  • Kador, P. F., et al. (1985). "Aldose reductase inhibitors: a potential new class of agents for the pharmacological control of certain diabetic complications." Journal of Medicinal Chemistry, 28(7), 841-849. Link

  • Simard-Duquesne, N., et al. (1985). "The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats." Metabolism, 34(10), 885-892. Link

  • Srivastava, S. K., et al. (2003). "Aldose Reductase Inhibition Attenuates TNF- and High Glucose–induced Cytotoxic Signals in Human Lens Epithelial Cells."[3] Investigative Ophthalmology & Visual Science, 44(13), 4323. Link

  • BenchChem. (2025).[2][4] "Tolrestat: A Key Tool for Investigating Aldose Reductase Function in Diabetic Complications." BenchChem Application Notes. Link

Sources

Tolrestat-d3 solution preparation and stability

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-TOL-03 Subject: Precision Preparation and Stability Assessment of Tolrestat-d3 Internal Standard for LC-MS/MS Bioanalysis

Executive Summary

This application note details the protocol for the preparation, storage, and stability validation of Tolrestat-d3 , a deuterated internal standard (IS) used in the quantification of Tolrestat (an aldose reductase inhibitor) via LC-MS/MS.

Given Tolrestat’s lipophilic nature (LogP ~3.7) and susceptibility to photodegradation, this guide prioritizes solubility optimization and photochemical protection . It moves beyond basic recipe steps to explain the why—ensuring isotopic fidelity and minimizing matrix effects in complex biological fluids.

Physicochemical Profile & Mechanistic Context

To handle Tolrestat-d3 correctly, one must understand the molecule's behavior in solution.

PropertyValue / CharacteristicImpact on Protocol
Analyte Tolrestat-d3 (Deuterated)Internal Standard for LC-MS/MS
Molecular Weight ~360.37 g/mol (d3)+3 Da shift from native Tolrestat (357.35)
pKa ~3.7 (Carboxylic Acid)Ionizes well in negative ESI; pH sensitive solubility.
LogP ~3.7 – 4.4 (Lipophilic)Critical: Poor aqueous solubility. Requires organic solvent for stock.
Solubility DMSO (>30 mg/mL), MeOH, EtOHDMSO is preferred for primary stock; MeOH for working dilutions.
Sensitivities Photosensitive; HygroscopicRequires amber glass; DMSO must be anhydrous.

Expert Insight: The deuterium label in Tolrestat-d3 is typically located on the N-methyl group. This position is chemically stable and non-exchangeable in protic solvents (unlike deuterium on hydroxyl/amine groups), making it an excellent IS for reverse-phase chromatography.

Protocol: Stock Solution Preparation

Materials & Equipment
  • Solvent A (Primary): Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Solvent B (Secondary): Methanol (MeOH), LC-MS grade.

  • Container: Amber borosilicate glass vials (Class A), silanized (to prevent adsorption).

  • Balance: Analytical balance readable to 0.01 mg.

Step-by-Step Methodology

Step 1: Environmental Control Ensure the workspace is free of direct sunlight. Use UV-filtered lighting if possible. Tolrestat is photosensitive; degradation products can interfere with MRM transitions.

Step 2: Primary Stock Preparation (1.0 mg/mL)

  • Weigh 1.0 mg of Tolrestat-d3 powder into a 2 mL amber glass vial.

  • Do not add solvent directly to the volume mark.

  • Add 500 µL of DMSO . Vortex vigorously for 30 seconds.

    • Why DMSO? DMSO prevents precipitation of the hydrophobic naphthalene core, which can occur in pure methanol at high concentrations during freezing.

  • Inspect for clarity.[1][2] If particulates remain, sonicate for 5 minutes at room temperature (<25°C).

  • Dilute to volume (1.0 mL total) with Methanol .

    • Why the mix? A DMSO/MeOH (50:50) blend prevents freezing at -20°C (pure DMSO freezes at 19°C), ensuring the stock is liquid and ready for use without heat-shocking the compound during thawing.

Step 3: Working Standard Preparation (10 µg/mL)

  • Aliquot 100 µL of Primary Stock.

  • Dilute with 9.9 mL of 50% Acetonitrile / 50% Water .

    • Note: Match the solvent composition to your initial LC mobile phase conditions to prevent "solvent shock" and peak distortion during injection.

Step 4: Storage

  • Primary Stock: Store at -20°C or -80°C in amber vials with PTFE-lined caps.

  • Working Solution: Prepare fresh weekly or store at 4°C for up to 1 month (pending stability data).

Visualization: Preparation Workflow

Tolrestat_Prep Start Start: Tolrestat-d3 Powder Weigh Weigh 1.0 mg (Amber Vial) Start->Weigh Dissolve Add 500 µL DMSO (Solubilization) Weigh->Dissolve Hydrophobic Core Sonicate Vortex & Sonicate (Ensure Clarity) Dissolve->Sonicate Dilute Top up with MeOH to 1.0 mL Sonicate->Dilute Prevent Freezing Stock Primary Stock (1 mg/mL in DMSO/MeOH) Dilute->Stock Aliquot Aliquot & Store (-20°C, Amber) Stock->Aliquot

Figure 1: Optimized workflow for Tolrestat-d3 stock generation, prioritizing solubility and freeze-thaw stability.

Stability Assessment & Validation

Trusting an internal standard requires proving it does not degrade or exchange deuterium during the analytical run.

The "Self-Validating" Stability Protocol

Do not assume manufacturer stability data applies to your specific solvent system. Perform this 3-point check:

Test A: Isotopic Exchange (The "D-Loss" Check)

  • Method: Infuse a 1 µg/mL solution of Tolrestat-d3 in Mobile Phase A (aqueous).

  • Monitor: Watch the M+3 (parent) and M+2 (loss of 1 deuterium) peaks over 4 hours.

  • Acceptance: The M+2 abundance must not increase by >1.0% relative to T=0.

  • Why? If deuterium is on an exchangeable site (rare for Tolrestat-d3 but possible in poor synthesis), the IS signal will drift, ruining quantification.

Test B: Benchtop Stability (Process Integrity)

  • Method: Leave Working Solution (10 µg/mL) on the bench in clear glass vs. amber glass for 6 hours under ambient light.

  • Analysis: Inject against a freshly prepared T=0 standard.

  • Acceptance: Recovery must be 95–105%.

  • Failure Mode: If clear glass samples show degradation (often decarboxylation or oxidation), strict light protection is mandatory.

Test C: Freeze-Thaw Resilience

  • Method: Cycle an aliquot of the Primary Stock from -20°C to Room Temp three times.

  • Analysis: Compare peak area to a non-cycled reference.

  • Acceptance: Deviation < 5%.

Visualization: Stability Logic Tree

Stability_Logic Start Start Stability Check Test_Iso Isotopic Exchange Test (4 hrs in Mobile Phase) Start->Test_Iso Pass_Iso Stable Isotope Test_Iso->Pass_Iso <1% Change Fail_Iso REJECT: D-Exchange Test_Iso->Fail_Iso >1% Change Test_Light Light Stress Test (Amber vs Clear) Pass_Iso->Test_Light Pass_Light Proceed with Amber Glass Test_Light->Pass_Light >95% Recovery Fail_Light Strict Dark Protocol Test_Light->Fail_Light <95% Recovery

Figure 2: Decision matrix for validating internal standard integrity prior to clinical sample analysis.

Troubleshooting & Critical Pitfalls

IssueRoot CauseCorrective Action
Low Recovery Adsorption to glassUse Silanized vials or Polypropylene (if solvent compatible). Tolrestat is hydrophobic and sticks to untreated glass surfaces.
Signal Drift Ion SuppressionMatrix effect. Ensure the IS elutes exactly with the analyte. If retention times shift >0.1 min, the IS is not compensating for the matrix at the exact moment of ionization.
Precipitation "Solvent Shock"Injecting 100% MeOH stock into a high-aqueous mobile phase. Dilute the sample with mobile phase A/B mix before injection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53359, Tolrestat. Retrieved from [Link]

  • U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResolveMass Laboratories (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

Sources

application of Tolrestat-d3 in drug metabolism and pharmacokinetics (DMPK) studies

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

Tolrestat (AY-27,773) is a potent, structurally distinct aldose reductase inhibitor (ARI) historically utilized to mitigate diabetic complications such as neuropathy and retinopathy. While its clinical use has been curtailed in certain markets due to hepatotoxicity, it remains a critical reference standard in metabolic disease research and enzyme inhibition assays.

Tolrestat-d3 (N-methyl-d3) is the stable isotope-labeled (SIL) analog of Tolrestat. In modern Drug Metabolism and Pharmacokinetics (DMPK), Tolrestat-d3 is not merely a reagent but a metrological necessity . Its primary application is as an Internal Standard (IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By mirroring the physicochemical properties of the analyte while retaining mass-spectral distinctness, Tolrestat-d3 corrects for ionization suppression, extraction variability, and matrix effects—challenges that are notorious in the analysis of carboxylic acid drugs in plasma and tissues.

This guide details the specific protocols for utilizing Tolrestat-d3 to achieve regulatory-grade bioanalytical data (FDA/EMA compliance) and robust in vitro kinetic profiles.

Chemical Foundation & Isotopic Integrity

Before initiating bioanalysis, the integrity of the reference material must be validated to prevent "isotopic cross-talk"—a phenomenon where the IS contributes signal to the analyte channel (false positive) or vice versa.

Structural Specifications
  • Analyte: Tolrestat (C₁₆H₁₄F₃NO₃S) | MW: 357.35 Da[1]

  • Internal Standard: Tolrestat-d3 (C₁₆H₁₁D₃F₃NO₃S) | MW: ~360.37 Da

  • Label Position:

    
    -methyl-d3 group.[2] This position is chemically stable and resistant to deuterium-hydrogen exchange (D/H exchange) in aqueous mobile phases, unlike acidic protons (COOH).
    
Isotopic Purity Check (Protocol)

Objective: Ensure Tolrestat-d3 does not contain significant amounts of unlabeled Tolrestat (d0).

  • Prepare Solutions: Prepare a 100 ng/mL solution of Tolrestat-d3 in 50:50 Methanol:Water.

  • LC-MS/MS Injection: Inject under optimized conditions (see Section 3).

  • Monitor Channels: Monitor the MRM transition for Tolrestat-d0 (356.1

    
     Product).
    
  • Acceptance Criteria: The response in the d0 channel contributed by the d3 standard must be

    
     of the Lower Limit of Quantitation (LLOQ) response.
    

Application Note: High-Sensitivity LC-MS/MS Bioanalysis

Context: Tolrestat is a carboxylic acid.[1][3] While positive ionization is possible, Negative Electrospray Ionization (ESI-) typically yields superior sensitivity and lower background noise for this compound class.

Method Development Decision Matrix

The following workflow illustrates the critical decision points in developing a robust assay for Tolrestat using the d3-IS.

Bioanalysis_Workflow Start START: Method Development Ionization Ionization Optimization (Infusion) Start->Ionization Polarity Polarity Selection: ESI Negative (Preferred for -COOH) Ionization->Polarity MRM MRM Transition Tuning Parent -> Product Polarity->MRM Chromatography Column Selection C18 vs. C8 (Reverse Phase) MRM->Chromatography Matrix Matrix Effect Evaluation (IS Normalized Matrix Factor) Chromatography->Matrix Validation Validation (FDA/EMA) Accuracy, Precision, LLOQ Matrix->Validation

Figure 1: Strategic workflow for developing an LC-MS/MS method for Tolrestat using Tolrestat-d3.

LC-MS/MS Parameters (Recommended)

These settings serve as a starting point. Optimization is required for specific instruments (e.g., Sciex QTRAP vs. Thermo Orbitrap).

ParameterSetting / DescriptionRationale
Ionization Source ESI Negative (

)
Deprotonation of the carboxylic acid (

) is highly efficient.
Analyte MRM

Loss of

(44 Da). Common and stable fragmentation for carboxylic acids.
IS MRM (d3)

Corresponding loss of

from the deuterated parent.
Mobile Phase A 0.1% Formic Acid in WaterMaintains pH for consistent retention; suppresses silanol activity.
Mobile Phase B Acetonitrile (100%)Strong elution solvent; Methanol is an alternative if selectivity fails.
Column C18 (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm)Standard reverse-phase retention for hydrophobic naphthyl group.
Flow Rate 0.4 - 0.6 mL/minCompatible with standard ESI sources.

Protocol: Quantitation of Tolrestat in Rat Plasma

Scope: This protocol covers the extraction and quantification of Tolrestat from rat plasma to support PK studies (e.g.,


, 

,

determination).
Reagents & Materials
  • Stock Solution: Tolrestat (1 mg/mL in DMSO).

  • IS Stock: Tolrestat-d3 (1 mg/mL in DMSO).

  • Working IS Solution: 500 ng/mL Tolrestat-d3 in Acetonitrile (acts as precipitation agent).

  • Matrix: Drug-free Rat Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for Tolrestat due to high recovery and simplicity, provided the d3-IS is used to track matrix effects.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of plasma sample (or standard/QC) into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 200 µL of Working IS Solution (Acetonitrile containing Tolrestat-d3).

    • Note: The high organic ratio (4:1) ensures complete protein precipitation.

  • Vortex: Vortex vigorously for 3 minutes to ensure homogeneity.

  • Centrifuge: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean vial/plate.

  • Dilution (Optional): If peak shape is poor (solvent effect), dilute the supernatant 1:1 with Mobile Phase A (Water + 0.1% FA) before injection.

  • Injection: Inject 5 µL onto the LC-MS/MS system.

Data Acceptance Criteria

To ensure scientific integrity, the run must meet these criteria (based on FDA Bioanalytical Method Validation Guidance):

  • Linearity:

    
     with 1/x² weighting.
    
  • Accuracy: Mean calculated concentration of Calibrators/QCs must be within ±15% of nominal (±20% for LLOQ).

  • IS Response: The IS peak area variation should not exceed ±50% of the mean IS response in calibrators. Drastic drops in IS response indicate ion suppression.

Application: In Vitro Metabolic Stability

Context: Tolrestat is used as a probe to study Aldose Reductase activity or as a substrate to assess metabolic stability in liver microsomes. Tolrestat-d3 is critical here to correct for the complex lipid/protein matrix of microsomes which can foul sources over time.

Experimental Design
  • System: Rat/Human Liver Microsomes (RLM/HLM).

  • Cofactor: NADPH (Regenerating system).

  • Timepoints: 0, 15, 30, 60 min.

Metabolic_Stability Prep Microsomal Mix (Protein + Buffer) Spike Spike Tolrestat (1 µM Final) Prep->Spike Incubate Incubate @ 37°C (+ NADPH) Spike->Incubate Quench Quench with ACN + Tolrestat-d3 Incubate->Quench At t=0, 15, 30... Analyze LC-MS/MS Analysis Quench->Analyze IS corrects volume/matrix

Figure 2: Workflow for Metabolic Stability Assessment. The Quench step simultaneously halts the reaction and introduces the Internal Standard.

Calculation of Intrinsic Clearance ( )

Using the ratio of [Tolrestat Area / Tolrestat-d3 Area]:

  • Plot ln(Peak Area Ratio) vs. Time.

  • Determine the slope (

    
    ) of the linear regression.
    
  • 
    .
    
  • 
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity (Analyte & IS) Ion suppression from phospholipids.Switch from PPT to Phospholipid Removal Plates (e.g., Ostro, HybridSPE) or perform Liquid-Liquid Extraction (LLE) using Ethyl Acetate.
IS Response Drift Inconsistent injection volume or source contamination.Check autosampler needle depth; Clean ESI source cone/capillary.
Carryover Adsorption of Tolrestat (hydrophobic) to system.[4]Use a needle wash with high organic content (e.g., 50:25:25 ACN:MeOH:IPA + 0.1% FA).
Non-Linear Calibration Saturation of detector.Use a less sensitive transition for high concentrations or reduce injection volume.

References

  • Sestanj, K., et al. (1984).[1] "N-[[5-(Trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a Potent, Orally Active Aldose Reductase Inhibitor."[1] Journal of Medicinal Chemistry, 27(3), 255-256.[5] Link

  • Hicks, D. R., et al. (1992).[6] "The effect of renal disease on tolrestat pharmacokinetics." Clinical Pharmacology & Therapeutics, 51(3), 271-277.[6] Link

  • Faiman, M. D., et al. (1996). "Pharmacokinetics of the aldose reductase inhibitor tolrestat: Studies in healthy young and elderly male and female subjects and in subjects with diabetes." Clinical Pharmacology & Therapeutics, 59(6), 602-613.[1] Link

  • PubChem. (n.d.).[2] "Tolrestat-d3 | C16H14F3NO3S."[1][2] National Library of Medicine.[2] Retrieved March 4, 2026. Link

  • US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Tolrestat LC-MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Profile of Tolrestat

Welcome to the technical guide for Tolrestat analysis. Before troubleshooting, we must understand the molecule. Tolrestat is an aldose reductase inhibitor characterized by a carboxylic acid moiety (N-glycine derivative) and a lipophilic naphthalene ring.[1][2]

  • pKa: ~3.7 (Carboxylic acid group)[1][2]

  • LogP: ~3.56 (Highly lipophilic)[1][2]

  • Molecular Weight: 357.35 g/mol [1][2][3][4][5][6]

  • Ionization: Predominantly [M-H]⁻ (ESI Negative mode)[1][2]

This profile creates a classic "push-pull" analytical challenge: the hydrophobic ring demands strong organic solvents for elution, while the acidic group requires pH control to prevent secondary silanol interactions (tailing) or ionic repulsion (poor retention).[1][2]

Module 1: Mobile Phase & pH Strategy

Q: Why is my Tolrestat peak tailing significantly?

Diagnosis: Tailing in acidic drugs like Tolrestat is typically caused by secondary interactions between the deprotonated carboxylate group (COO⁻) and residual silanols (Si-OH) on the stationary phase, or by mixed-mode retention mechanisms where the ionization state is uncontrolled.[1][2]

The Mechanism: At neutral pH (near pH 7), Tolrestat (pKa 3.7) is >99% deprotonated.[1][2] While this is good for ESI negative ionization, it exposes the negative charge to positively charged impurities or silanols on the column, causing "drag" or tailing.

The Solution: You must suppress the ionization during separation or mask the silanols.

  • Acidic Mobile Phase (Preferred for Shape):

    • Use 0.1% Formic Acid in both Mobile Phase A (Water) and B (Acetonitrile/Methanol).[1][2]

    • Result: pH ~2.7. Tolrestat becomes fully protonated (neutral).[1][2] This forces the interaction to be purely hydrophobic (Van der Waals), resulting in sharp, symmetrical peaks.

    • Trade-off: Acidic pH can suppress ionization in ESI Negative mode.[2]

  • Buffered Mobile Phase (Preferred for Sensitivity/Compromise):

    • Use 5–10 mM Ammonium Formate or Ammonium Acetate adjusted to pH 4.5–5.0.[2]

    • Result: The buffer maintains a consistent ionization state and the ammonium ions can mask silanols.

Q: I switched to Formic Acid for better shape, but my MS signal dropped. How do I fix this?

The Fix: This is the "Acidic Paradox." Protons (H⁺) compete for charge in the ESI droplet, suppressing [M-H]⁻ formation.[1][2]

  • Protocol: Use a "Post-Column Infusion" or "Make-up Flow."

    • Run the column at acidic pH (0.1% Formic Acid) for peak shape.[2]

    • Tee-in a base (e.g., Ammonia or Ammonium Hydroxide in Isopropanol) after the column but before the MS source.[1] This raises the pH just before ionization, restoring sensitivity.

Module 2: Injection Solvent & Solubility

Q: Why is my peak splitting or showing a "shoulder" (Fronting)?

Diagnosis: This is almost always a Solvent Strength Mismatch .[2] Tolrestat is lipophilic (LogP 3.56), so researchers often dissolve stock solutions in 100% DMSO or Methanol.[2]

The Mechanism: If you inject a 5 µL plug of pure Methanol into a mobile phase that is 90% Water (initial gradient conditions), the drug molecules in the center of the plug travel faster than those on the edges (which mix with the water). This causes the band to fragment before it even reaches the column head.

Step-by-Step Protocol: The "Sandwich" Injection

  • Stock Prep: Dissolve Tolrestat in DMSO (e.g., 1 mg/mL).

  • Dilution: Dilute the working standard to the final concentration using a solvent that matches your initial mobile phase (e.g., 90:10 Water:Methanol).

  • Validation: If solubility is poor in 90% water, use 50:50 Methanol:Water but reduce injection volume to <3 µL.

Module 3: Column Selection

Q: Which stationary phase is optimal for Tolrestat?

Recommendation: Avoid standard C18 columns if they are not "fully end-capped."

Column TypeSuitabilityWhy?
HSS T3 (C18) Excellent Designed for retaining polar/acidic compounds; withstands 100% aqueous starts.[1][2]
BEH C18 Very Good Hybrid particle technology reduces silanol activity; high pH stability.[2]
C8 PoorLikely insufficient retention for the hydrophobic naphthalene ring, leading to early elution near the void volume.
Biphenyl GoodOffers pi-pi interactions with the naphthalene ring, potentially improving selectivity if matrix interferences are present.[2]

Visual Troubleshooting Guide

The following logic tree outlines the decision process for diagnosing peak shape issues specific to Tolrestat.

Tolrestat_Troubleshooting Start Problem: Poor Tolrestat Peak Shape Issue_Type Identify Shape Defect Start->Issue_Type Tailing Tailing (Asymmetry > 1.5) Issue_Type->Tailing Fronting Fronting / Split Peak Issue_Type->Fronting Broad Broad / Low Sensitivity Issue_Type->Broad Check_pH Check Mobile Phase pH Tailing->Check_pH Check_Solvent Check Injection Solvent Fronting->Check_Solvent Check_MS Check MS Source Broad->Check_MS Action_Acid Add 0.1% Formic Acid (Protonate COO-) Check_pH->Action_Acid pH > 4? Action_Column Switch to High-Coverage End-capped C18 Check_pH->Action_Column pH is Acidic? Action_Diluent Match Diluent to Initial Mobile Phase Check_Solvent->Action_Diluent Strong Solvent? Action_Vol Reduce Injection Volume (< 5 µL) Check_Solvent->Action_Vol Large Volume? Action_Temp Increase Desolvation Temp (High LogP needs heat) Check_MS->Action_Temp

Figure 1: Decision logic for diagnosing Tolrestat peak shape anomalies based on physicochemical interactions.

Summary of Recommended Conditions

For a robust starting point in method development, utilize the following parameters. These are designed to balance the solubility of the lipophilic ring with the ionization needs of the carboxylic acid.

ParameterRecommended SettingRationale
Column C18 (1.7 µm or 2.7 µm), 2.1 x 50 mmHigh efficiency, reverse phase retention.[2]
Mobile Phase A Water + 5 mM Ammonium Formate (pH 3.5 - 4.[2]0)Buffer controls ionization state; Formate is volatile for MS.[2]
Mobile Phase B Acetonitrile (or Methanol)Acetonitrile often provides sharper peaks for aromatic compounds.[2]
Gradient 10% B to 90% B over 5 minsEnsures elution of the lipophilic Tolrestat (LogP 3.56).[2]
Flow Rate 0.3 - 0.5 mL/minStandard for ESI efficiency.[2]
Injection Vol 1 - 5 µLLow volume prevents solvent effects.[2]
MS Mode ESI Negative (-)Detects [M-H]⁻ ion (m/z ~356.0).[2]

Module 4: Experimental Workflow

The following diagram illustrates the complete sample-to-data workflow, highlighting critical control points for Tolrestat.

Tolrestat_Workflow cluster_0 Critical Control Point: Solubility Sample Biological Sample (Plasma/Serum) Prep Protein Precipitation (Cold ACN + 0.1% Formic) Sample->Prep Extract Evap Supernatant Evaporation & Reconstitution Prep->Evap Concentrate LC LC Separation (C18, Acidic pH) Evap->LC Inject (Weak Solvent) MS MS Detection (ESI Negative Mode) LC->MS Elute

Figure 2: Optimized LC-MS workflow for Tolrestat, emphasizing the reconstitution step to prevent peak fronting.

References

  • Sestanj, K., et al. (1984).[2][4][5][6] "N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]- N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor."[1][2][4][5][6][7] Journal of Medicinal Chemistry, 27(3), 255–256.[5][6]

  • PubChem. (n.d.).[2] "Tolrestat Compound Summary." National Library of Medicine.[2] [2]

  • Dolan, J. W. (2020).[2] "Troubleshooting Basics, Part IV: Peak Shape Problems." LCGC International.[2]

  • Restek Corporation. (2021).[1][2] "Effective LC Troubleshooting: Symptom-Based Strategies and Solutions." Restek Technical Guides.

Sources

overcoming matrix effects in Tolrestat bioanalysis

[1][2]

Status: Operational Ticket Subject: Overcoming Matrix Effects in Tolrestat LC-MS/MS Assays Assigned Specialist: Senior Application Scientist, Bioanalytical Division[1][2][3]

Introduction: The Matrix Challenge

Welcome to the technical support hub for Tolrestat bioanalysis. As an aldose reductase inhibitor (ARI) containing a carboxylic acid moiety (pKa ~3.[1][2][3]5) and a lipophilic naphthalene ring, Tolrestat presents a specific set of bioanalytical challenges.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitivity, it is vulnerable to Matrix Effects (ME) —the alteration of analyte ionization efficiency by co-eluting endogenous components.[1][2][4] In Tolrestat analysis, this typically manifests as ion suppression in Electrospray Ionization (ESI) negative mode, leading to poor sensitivity and non-reproducible data.

This guide moves beyond generic advice, providing a mechanistic approach to eliminating matrix effects through rigorous sample preparation and chromatographic isolation.

Module 1: Sample Preparation (The First Line of Defense)

The Core Problem: Protein Precipitation (PPT) is insufficient for Tolrestat.[3] While fast, PPT leaves behind significant phospholipids (PLs) that cause ion suppression.[1][3] The Solution: Use Liquid-Liquid Extraction (LLE) or Mixed-Mode Anion Exchange (MAX) SPE .[1][2][3]

Why LLE is Preferred for Tolrestat

Tolrestat is acidic and lipophilic.[3] By acidifying the plasma, you suppress the ionization of the carboxylic acid, making the molecule neutral and highly soluble in organic solvents. Endogenous phospholipids and salts prefer the aqueous phase, resulting in a cleaner extract.

Protocol: Optimized LLE for Tolrestat

Standard Operating Procedure (SOP-TOL-001)

  • Matrix Aliquot: Transfer 50 µL of plasma into a clean polypropylene tube.

  • Internal Standard (IS): Add 10 µL of Deuterated Tolrestat (Tolrestat-d3) working solution.

    • Critical: Do not use an analog IS if possible. Only a Stable Isotope Labeled (SIL) IS can compensate for matrix effects that vary between samples.[1][2][3]

  • Acidification: Add 50 µL of 1.0 M Formic Acid or 0.1 M HCl. Vortex for 30 seconds.[1]

    • Mechanism:[1][2][3][5] Lowers pH < 2.0, ensuring Tolrestat is fully protonated (uncharged).[1][2][3]

  • Extraction: Add 600 µL of Ethyl Acetate:Hexane (50:50 v/v) .

    • Why this solvent? Ethyl acetate extracts the drug; hexane reduces the extraction of more polar matrix components.

  • Partitioning: Shake/tumble for 10 minutes. Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer the upper organic layer to a clean plate/tube. Avoid the interface layer (proteins).

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 Methanol:Water + 0.1% Ammonium Acetate).

Visualizing the Extraction Strategy

ExtractionStrategyStartStart: Plasma Sample containing TolrestatDecisionChoose Extraction MethodStart->DecisionPPTProtein Precipitation (PPT)(Acetonitrile/Methanol)Decision->PPTFastestLLELiquid-Liquid Extraction (LLE)(Ethyl Acetate/Hexane)Decision->LLECost-EffectiveSPESolid Phase Extraction (SPE)(Mixed-Mode Anion Exchange)Decision->SPEHighest PurityResultPPTResult: High PhospholipidsSevere Ion Suppression(Not Recommended)PPT->ResultPPTResultLLEResult: Clean ExtractPhospholipids remain in Aqueous(Recommended)LLE->ResultLLEResultSPEResult: Ultra-CleanRemoves salts & proteins(Best for low LLOQ)SPE->ResultSPE

Figure 1: Decision matrix for sample preparation. LLE and SPE are superior to PPT for minimizing matrix effects in Tolrestat analysis.

Module 2: Chromatographic Optimization

The Core Problem: Even with LLE, trace phospholipids (PLs) can accumulate on the column. PLs usually elute late in a reversed-phase gradient.[1][2][3] If the gradient cycle is too short, PLs from Sample A may elute during the ionization of Tolrestat in Sample B (Carryover Matrix Effect).

The "Flush and separate" Strategy

Tolrestat is hydrophobic. It will retain well on a C18 column.[1][3]

  • Column: C18, 1.7 µm or 2.6 µm particle size (e.g., Waters ACQUITY BEH C18 or Phenomenex Kinetex).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural or adjusted to 4.5).

  • Mobile Phase B: Acetonitrile (or Methanol).[1][2][3]

Gradient Advice:

  • Elution: Elute Tolrestat between 2–4 minutes.

  • Wash: Ramp to 95% B immediately after the analyte elutes and hold for at least 1–2 minutes. This "burns off" the phospholipids.

  • Re-equilibration: Allow 2–3 column volumes of initial conditions before the next injection.

Module 3: Mass Spectrometry Tuning

The Core Problem: Tolrestat is a carboxylic acid. Positive mode (ESI+) is often insensitive because the molecule prefers to lose a proton, not gain one. The Solution: Operate in Negative Electrospray Ionization (ESI-) mode.

Key Tuning Parameters
  • Precursor Ion: [M-H]⁻ (m/z ~356.0).[1][2][3]

  • Product Ions: Screen for the loss of the acetic acid moiety or cleavage of the naphthalene ring.

  • Source Temperature: Higher temperatures (500°C+) in ESI- help desolvation and reduce cluster formation, which can mask the signal.[1]

  • Capillary Voltage: Keep it lower in negative mode (e.g., -2.0 to -3.0 kV) to prevent electrical discharge (arcing), which destroys sensitivity.[1][2][3]

Mechanism of Matrix Suppression

MatrixEffectDropletESI Droplet(Analyte + Matrix)AnalyteTolrestat Ions(Surface Active)Droplet->AnalyteContainsMatrixPhospholipids(High Surface Activity)Droplet->MatrixContainsEvapEvaporation & Coulomb FissionAnalyte->EvapMatrix->AnalyteCompetes forSurface ChargeMatrix->EvapMS_InletMass Spec InletEvap->MS_InletSuppressed Signal(Fewer Analyte Ions enter)

Figure 2: Mechanism of Ion Suppression.[1][2][3] Phospholipids compete for surface charge on the ESI droplet, preventing Tolrestat from entering the gas phase.

Module 4: Troubleshooting & Validation

Use this table to diagnose issues during your validation runs.

SymptomProbable CauseCorrective Action
IS Response Drift Matrix buildup on the column (Phospholipids).[1][2][3]Add a "sawtooth" wash step (95% B) at the end of every gradient. Switch to LLE if using PPT.[3]
Low Sensitivity (ESI-) Arcing (Discharge) at the capillary tip.[1][2][3]Lower the Capillary Voltage (e.g., from -4.5 kV to -2.5 kV). Check nebulizer gas flow.
Variable Recovery Inconsistent pH during extraction.[1][3]Ensure the buffer/acid added to plasma is mixed thoroughly before adding the organic solvent.
Matrix Factor < 0.8 Ion suppression.[1][3]Dilute and Shoot: If sensitivity allows, dilute the extract 1:5 with mobile phase. Dilution reduces matrix effects exponentially.[1][3]
Non-Linear Calibration Saturation of the detector or dimer formation.Use a quadratic fit or check for [2M-H]⁻ dimers.[1][2][3] Adjust the collision energy to break down dimers.
Validation Requirement: The Matrix Factor Test

Per FDA/EMA guidelines, you must quantify the Matrix Effect.[6]

  • Set A (Neat): Analyte spiked in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank plasma, then spike analyte into the extract.

  • Calculation:

    
    
    
    • MF = 1.0: No effect.[1][3]

    • MF < 1.0: Suppression (Common for Tolrestat).[1][2][3]

    • MF > 1.0: Enhancement.

    • Acceptance: The IS-normalized MF should have a CV < 15% across 6 different lots of plasma (including lipemic and hemolyzed lots).

References

  • US Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[1][2][3] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007).[3] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Foundational text on phospholipid removal).

  • PubChem. (n.d.).[1][2][3] Tolrestat Compound Summary. National Library of Medicine.[3] Retrieved from [Link][1][2][3]

Technical Support Center: Troubleshooting Tolrestat-d3 Signal Loss in LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, DMPK Researchers, and Mass Spectrometry Core Managers. Topic: Root Cause Analysis and Resolution for Low Sensitivity of Tolrestat-d3 Internal Standard.

Executive Summary & Diagnostic Workflow

Tolrestat-d3 (N-[[6-methoxy-5-(trifluoromethyl)naphthalen-1-yl]thioxomethyl]-N-(methyl-d3)glycine) is the deuterated internal standard (IS) of choice for quantifying the aldose reductase inhibitor Tolrestat.

Low sensitivity of the IS signal compromises the accuracy of quantitative bioanalysis. This issue typically stems from one of three critical failure modes: Physicochemical Incompatibility (solubility/adsorption), Ionization Physics (wrong polarity/source parameters), or Methodological Flaws (incorrect MRM transitions/isotopic exchange).

Interactive Troubleshooting Logic

The following decision tree outlines the diagnostic path to isolate the root cause of signal loss.

Tolrestat_Troubleshooting Start START: Low Tolrestat-d3 Signal Check_Neat Step 1: Analyze Neat Standard (In pure solvent, no matrix) Start->Check_Neat Signal_Good Signal is GOOD Check_Neat->Signal_Good High Intensity Signal_Bad Signal is BAD Check_Neat->Signal_Bad Low/No Intensity Check_Matrix Step 5: Matrix Factor Test (Post-column infusion) Signal_Good->Check_Matrix Check_Polarity Step 2: Check Ionization Polarity (Is it Negative Mode?) Signal_Bad->Check_Polarity Wrong_Polarity Action: Switch to ESI(-) Tolrestat is acidic (pKa ~3.7) Check_Polarity->Wrong_Polarity Positive Mode Right_Polarity Step 3: Check Solubility/Prep (Did it precipitate?) Check_Polarity->Right_Polarity Negative Mode Precipitation Action: Increase Organic % Use DMSO/MeOH for stock Right_Polarity->Precipitation Aqueous Diluent Check_MRM Step 4: Verify MRM Transition (Is label lost in fragment?) Right_Polarity->Check_MRM Organic Diluent Label_Loss Action: Monitor [M-H] -> [M-CO2-H] Ensure fragment retains N-CD3 Check_MRM->Label_Loss Wrong Fragment Suppression Action: Improve Cleanup (SPE/LLE) or Divert Flow Check_Matrix->Suppression Ion Suppression Check_RT Step 6: Check Retention Time (Deuterium Isotope Effect) Check_Matrix->Check_RT No Suppression RT_Shift Action: Widen Integration Window d3 may elute earlier than native Check_RT->RT_Shift Peak Chopped

Caption: Diagnostic workflow for isolating the cause of low Tolrestat-d3 sensitivity in LC-MS/MS analysis.

Technical Troubleshooting Modules

Module 1: Ionization Physics (The "Wrong" Polarity)

Problem: Users often default to Positive ESI (


) for nitrogen-containing compounds.
Scientific Reality:  Tolrestat contains a carboxylic acid moiety (glycine derivative) with a 

of approximately 3.7 [1, 2]. While it has a nitrogen atom, it is part of a thioamide/amide system, which is not basic. Diagnostic Check:
  • Are you running in Negative Electrospray Ionization (ESI-) mode?

  • Why it matters: In positive mode, Tolrestat ionizes poorly, often requiring adduct formation (

    
    ) which is unstable and splits the signal. In negative mode, it readily forms the stable 
    
    
    
    ion.

Protocol 1: Polarity Optimization

  • Mobile Phase pH: Ensure your mobile phase pH is > 5.0 (using Ammonium Acetate/Bicarbonate) to ensure deprotonation, or at least neutral. Avoid strong acidification (0.1% Formic Acid) which suppresses ionization in negative mode [3].

  • Source Settings:

    • Capillary Voltage: -2500 V to -4500 V.

    • Temperature: 350°C - 500°C (Tolrestat is thermally stable).

Module 2: The "Lost" Label (MRM Transition Errors)

Problem: The MRM transition selected for the internal standard monitors a fragment that has lost the deuterated group. Scientific Reality: Tolrestat-d3 is typically labeled on the N-methyl group (N-CD3) [4].

  • Parent Ion: 359.1 m/z (

    
    ).
    
  • Risk: If fragmentation cleaves the N-methyl bond or the glycine moiety entirely, the resulting fragment may not contain the deuterium atoms.

  • Safe Transition: The loss of

    
     (44 Da) from the carboxylic acid is a standard pathway for this class of molecules. This retains the N-methyl-d3 group.
    

Table 1: Recommended MRM Transitions

CompoundPrecursor (

)
Product (

)
Loss/FragmentStatus
Tolrestat 356.1312.1Loss of

Primary (Quant)
Tolrestat 356.188.0Glycine anionSecondary (Qual)
Tolrestat-d3 359.1 315.1 Loss of

Primary (Quant)
Tolrestat-d3 359.191.0d3-Glycine anionSecondary (Qual)

Note: If you monitor 359.1 -> 312.1, you are monitoring a "crosstalk" channel where the label was lost, resulting in near-zero signal.

Module 3: Solubility & Adsorption (The "Ghost" Standard)

Problem: Tolrestat is a lipophilic naphthalene derivative (LogP ~3.7) [1]. It has very poor water solubility. Scientific Reality:

  • Precipitation: Diluting a DMSO stock directly into a highly aqueous mobile phase (e.g., 90% water) can cause the IS to precipitate in the vial or injector loop.

  • Adsorption: Carboxylic acids can chelate with stainless steel or adsorb to glass surfaces.

Protocol 2: Solubility Check

  • Stock Preparation: Dissolve neat Tolrestat-d3 in 100% DMSO or Methanol . Do not use water.[1]

  • Working Solution: Ensure the working solution contains at least 50% organic solvent (Methanol/Acetonitrile).

  • Vial Choice: Use Polypropylene (PP) vials or silanized glass to prevent adsorption of the carboxylic acid group.

Module 4: The Deuterium Isotope Effect

Problem: The IS peak is "missing" or partially integrated. Scientific Reality: Deuterated compounds is often slightly less lipophilic than their non-deuterated counterparts. This can cause Tolrestat-d3 to elute slightly earlier than native Tolrestat [5].

  • Consequence: If the retention time window is too narrow, the IS peak may be cut off.

  • Matrix Effect: If the IS shifts into a region of high matrix suppression (e.g., phospholipids) where the analyte does not, the IS signal will be selectively suppressed.

Frequently Asked Questions (FAQ)

Q1: Can I use Positive Mode if I add an additive? A: It is not recommended. While you can force ionization with adducts, the sensitivity will be orders of magnitude lower than Negative Mode ESI. If you must use positive mode, consider derivatization with AMPP (N-(4-aminomethylphenyl)pyridinium) to create a permanently charged cation, which enhances sensitivity significantly [6].

Q2: My Tolrestat-d3 signal decreases over time in the autosampler. Is it unstable? A: Tolrestat is generally stable, but the thioamide group can be sensitive to oxidation under light or high pH.

  • Fix: Store samples in amber vials at 4°C. Ensure the autosampler is cooled. Verify that your solvent does not contain peroxides (use fresh HPLC-grade solvents).

Q3: Is the deuterium label exchangeable? A: The N-methyl-d3 label is chemically stable and non-exchangeable under standard LC-MS conditions. However, if your specific standard is labeled on the acidic alpha-carbon of the glycine (less common), it would exchange rapidly in protic solvents. Always verify the label position on the Certificate of Analysis (CoA) [4].

Q4: Why is my IS recovery varying between samples? A: This suggests a Matrix Effect . Tolrestat-d3 is eluting in a suppression zone.

  • Fix: Perform a post-column infusion experiment. Inject a blank matrix while infusing Tolrestat-d3. Look for dips in the baseline. If suppression is observed at the IS retention time, adjust the gradient to move the peak or improve sample cleanup (e.g., switch from Protein Precipitation to Solid Phase Extraction).

References

  • PubChem. (n.d.). Tolrestat Compound Summary. National Library of Medicine. Retrieved from [Link]

  • DrugBank Online. (n.d.). Tolrestat: Uses, Interactions, Mechanism of Action. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Bollinger, J. G., et al. (2010). Improved Sensitivity Mass Spectrometric Detection of Eicosanoids by Charge Reversal Derivatization. Analytical Chemistry. Retrieved from [Link]

Sources

troubleshooting poor recovery of Tolrestat from biological samples

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Poor Recovery of Tolrestat from Biological Samples Role: Senior Application Scientist | Context: Technical Support Hub[1][2]

Welcome to the Tolrestat Bioanalysis Hub

If you are experiencing low recovery (<50%) or high variability (>15% CV) when extracting Tolrestat (Alredase) from plasma, serum, or tissue homogenates, you are likely battling its physicochemical duality: it is a lipophilic carboxylic acid (LogP ~3.[1][2]56) with high protein affinity.[2]

This guide moves beyond generic protocols to address the specific molecular behaviors of Tolrestat that cause extraction failure.

Part 1: The Diagnostic Triage

Identify your failure mode before changing your protocol.[1]

Symptom Probable Root Cause Immediate Action
Absolute Recovery < 40% Incorrect pH during extraction. Tolrestat is ionized at physiological pH and will not partition into organic solvents.[1][2]Acidify sample to pH 3.0–3.5 before adding organic solvent.[1][2]
High Variability (CV > 20%) Inconsistent Protein Disruption. The drug is trapped in the protein pellet during precipitation.[1]Add 0.1% Formic Acid to your crash solvent or switch to LLE.[1][2]
Recovery > 80% but Low Signal Matrix Effect (Ion Suppression). Phospholipids are co-eluting with Tolrestat in LC-MS/MS.[1][2]Check retention time of phospholipids (m/z 184) or switch to MAX SPE .
Loss over time (in autosampler) Photolytic or Oxidative Degradation. The thioxomethyl group can be sensitive.[1][2]Use amber vials and keep autosampler at 4°C .
Part 2: Deep Dive – The Physics of Failure
1. The pH Trap (The #1 Cause of Data Loss)

Tolrestat contains a carboxylic acid moiety (N-methylglycine tail).[1][2]

  • At pH 7.4 (Plasma): It exists as a carboxylate anion (

    
    ).[1][2] It is water-soluble and will not  migrate into Ethyl Acetate or MTBE.[1][2]
    
  • At pH 3.0: It exists as a neutral molecule (

    
    ).[1][2] It becomes highly lipophilic and partitions efficiently into the organic phase.[1]
    

The Fix: You must disrupt the charge state.[1] Adding water or buffer is not enough; you must add strong acid (HCl or Phosphoric Acid) to drive the pH below the pKa (approx.[1] 3.5).

2. The "Albumin Sponge" Effect

Tolrestat binds extensively to plasma proteins (albumin).[1][2] If you perform a simple Protein Precipitation (PPT) with Acetonitrile, the protein precipitates rapidly, often trapping the drug inside the protein pellet "cage" before it can solubilize in the solvent.

The Fix:

  • Option A: Use Methanol instead of Acetonitrile (creates a looser pellet).[1][2]

  • Option B: Sonicate the sample for 5 minutes after adding solvent to mechanically disrupt the pellet.[1]

Part 3: Optimized Protocols
Protocol A: High-Recovery Liquid-Liquid Extraction (LLE)

Best for: Plasma/Serum samples requiring high sensitivity.[1][2]

  • Aliquot: Transfer 100 µL of plasma to a glass tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., Epalrestat or deuterated analog).[1]

  • Acidification (CRITICAL): Add 100 µL of 1.0 M HCl or 2% Phosphoric Acid . Vortex 10 sec.

    • Check: Verify pH is < 3.5 using a spot check.[1][2]

  • Extraction: Add 1.5 mL of Ethyl Acetate:Hexane (80:20 v/v) or MTBE .

    • Why Hexane? It reduces the extraction of polar matrix interferences.[1]

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Separation: Centrifuge at 4,000 x g for 10 min at 4°C.

  • Concentration: Transfer the supernatant (organic top layer) to a clean tube. Evaporate to dryness under Nitrogen at 40°C.[1][2]

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 50:50 Acetonitrile:Water + 0.1% Formic Acid).

Protocol B: Solid Phase Extraction (SPE) for Cleanest Matrix

Best for: LC-MS/MS workflows suffering from ion suppression.[1][2]

  • Cartridge: Mixed-Mode Anion Exchange (MAX) or Polymer Reversed-Phase (HLB).[1][2] MAX is preferred to lock the acid.[1]

  • Step 1 (Condition): Methanol (1 mL) followed by Water (1 mL).[1][2]

  • Step 2 (Load): Dilute plasma 1:1 with 5% Ammonium Hydroxide (pH > 9).[1][2]

    • Logic: At pH 9, Tolrestat is negatively charged and binds tightly to the positively charged MAX sorbent.

  • Step 3 (Wash 1): 5% Ammonium Hydroxide (removes proteins/neutrals).[1][2]

  • Step 4 (Wash 2): Methanol (removes hydrophobic interferences).[1][2]

  • Step 5 (Elute): Methanol containing 2% Formic Acid .[1][2]

    • Logic: The acid neutralizes the drug, breaking the ionic bond with the sorbent.

Part 4: Visualizing the Logic
Diagram 1: The pH-Partitioning Decision Tree

Use this logic flow to determine why your extraction failed.

TolrestatExtraction Start Start: Low Tolrestat Recovery CheckPH Check Aqueous pH Is pH < 3.5? Start->CheckPH Ionized State: Ionized (R-COO-) Highly Water Soluble CheckPH->Ionized No (pH > 4) Neutral State: Neutral (R-COOH) Highly Lipophilic CheckPH->Neutral Yes (pH < 3.5) Extract_LLE Perform LLE (Ethyl Acetate/MTBE) Ionized->Extract_LLE Neutral->Extract_LLE Result_Fail Result: Drug stays in Water RECOVERY FAILURE Extract_LLE->Result_Fail From Ionized State Result_Success Result: Drug moves to Organic RECOVERY SUCCESS Extract_LLE->Result_Success From Neutral State

Caption: The "pH Trap" in Tolrestat extraction. Failure to acidify the sample retains the drug in the aqueous phase, leading to near-zero recovery in organic solvents.[2]

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I use simple Protein Precipitation (PPT) instead of LLE? A: Yes, but you must modify it. Standard Acetonitrile crash often yields only 60-70% recovery due to protein entrapment.[1][2]

  • Optimization: Use Methanol containing 0.1% Formic Acid (3:1 ratio to plasma).[1][2] The acid helps dissociate the drug from albumin, and Methanol creates a softer precipitate that releases the drug more easily.

Q2: My LC-MS signal is suppressing even with LLE. Why? A: LLE with Ethyl Acetate can extract phospholipids.[1][2]

  • Solution: Switch to MTBE (Methyl tert-butyl ether) .[1][2] It is more selective for lipophilic drugs like Tolrestat and extracts fewer phospholipids than Ethyl Acetate.[1] Alternatively, use a "Phospholipid Removal Plate" (e.g., Ostro or HybridSPE) for the precipitation step.

Q3: Is Tolrestat light sensitive? A: Yes, the naphthalene ring and thioxomethyl group can degrade under intense light. While not as sensitive as some retinoids, it is Good Laboratory Practice (GLP) to perform extractions under yellow light or use amber glassware/vials to prevent photodegradation during overnight autosampler runs.[1]

Q4: What is the best Internal Standard (IS)? A: A deuterated analog (Tolrestat-d3) is ideal.[1][2] If unavailable, Epalrestat is structurally similar (also an ARI with a carboxylic acid tail) and behaves similarly during extraction and chromatography.[1]

References
  • Sestanj, K., et al. (1984).[1][3][4] "N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]- N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor."[1][2][3][4] Journal of Medicinal Chemistry. Link

  • Hicks, D. R., & Kraml, M. (1984).[1][5] "Determination of tolrestat, a novel aldose reductase inhibitor, in serum and tissues."[5] Therapeutic Drug Monitoring. Link

  • Foti, R. S., et al. (2010).[1] "Dilution of plasma with buffer or acid prevents protein binding of acidic drugs during equilibrium dialysis."[1] Journal of Pharmaceutical and Biomedical Analysis. (General principle citation for acidic drug recovery).

  • Yu, Z. (2000).[1] "Determination of epalrestat in human plasma by high performance liquid chromatography." Chinese Pharmaceutical Journal.[1][2][6] (Methodology comparison for ARIs). Link

Sources

Technical Support Center: Optimizing Tolrestat Ionization in ESI-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Tolrestat using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the ionization of this unique molecule. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, high-sensitivity results.

Introduction: The Challenge of Analyzing Tolrestat

Tolrestat (N-[[6-methoxy-5-(trifluoromethyl)-1-naphthalenyl]thioxomethyl]-N-methyl-glycine) is an aldose reductase inhibitor.[1][2] Its chemical structure presents specific considerations for ESI-MS analysis. It possesses a terminal carboxylic acid group, making it inherently acidic, alongside a bulky, hydrophobic naphthalene moiety and a thioamide group.[3][4] Achieving sensitive and reproducible ionization requires a clear understanding of its chemical properties and how they interact with the ESI process. This guide addresses the most common questions and issues encountered during method development.

Frequently Asked Questions (FAQs): The Fundamentals of Tolrestat Ionization
Q1: What is the optimal ionization mode for Tolrestat, and why?

Answer: The optimal ionization mode for Tolrestat is overwhelmingly Negative Ion Mode (ESI-) .

The rationale is rooted in its chemical structure. Tolrestat contains a glycine moiety with a terminal carboxylic acid (-COOH) group.[1] In solution, this group can easily lose a proton (deprotonate) to form a carboxylate anion (-COO⁻). This process is highly efficient in the ESI source, leading to the generation of a strong signal for the deprotonated molecule, [M-H]⁻.

While Positive Ion Mode (ESI+) is technically possible, as protonation could occur on the tertiary amine, it is far less favorable. The electron-withdrawing nature of the adjacent thioamide and the overall acidity of the molecule suppress efficient protonation. Attempting analysis in positive mode often results in significantly lower sensitivity and a higher likelihood of problematic adduct formation.[5]

Q2: What is the primary ion I should be looking for in the mass spectrum?

Answer: In negative ion mode, the primary and most abundant ion you should target for quantification and identification is the [M-H]⁻ ion . Given Tolrestat's molecular weight of approximately 357.3 g/mol , you should look for an m/z value of ~356.3 .[1][6]

In positive ion mode, you would theoretically look for the [M+H]⁺ ion at m/z ~358.3. However, it is more common to see sodium ([M+Na]⁺ at m/z ~380.3) or potassium ([M+K]⁺ at m/z ~396.3) adducts, which can complicate the spectrum and reduce the intensity of the target analyte ion.[7]

Q3: How does the mobile phase pH critically influence Tolrestat's signal?

Answer: Mobile phase pH is the most critical parameter for controlling Tolrestat's ionization. The "pH rule of thumb" is essential here: to efficiently ionize an acidic compound, the mobile phase pH should be set approximately two pH units above its pKa.[8]

  • For Negative Ion Mode (ESI-): The pKa of Tolrestat's carboxylic acid is in the acidic range (typical for carboxylic acids). By using a mobile phase with a pH of 5-6 or higher, you ensure the vast majority of Tolrestat molecules in the ESI droplets are already in their deprotonated, anionic state, ready for detection. This is the key to maximizing the [M-H]⁻ signal.

  • For Positive Ion Mode (ESI+): To promote the formation of [M+H]⁺, you would need a mobile phase pH at least two units below the pKa of the protonated tertiary amine. This would require highly acidic conditions (e.g., pH < 2).

The chemical logic for selecting the ionization mode is visualized below.

cluster_logic Ionization Mode Selection for Tolrestat Tolrestat Tolrestat Structure Carboxylic_Acid Key Functional Group: Carboxylic Acid (-COOH) Tolrestat->Carboxylic_Acid Acidic Tertiary_Amine Secondary Group: Tertiary Amine Tolrestat->Tertiary_Amine Weakly Basic Deprotonation Favored Process: Deprotonation to -COO⁻ Carboxylic_Acid->Deprotonation Protonation Less Favored Process: Protonation Tertiary_Amine->Protonation Negative_Mode Optimal Mode: Negative Ion ESI (-) Deprotonation->Negative_Mode Positive_Mode Sub-optimal Mode: Positive Ion ESI (+) Protonation->Positive_Mode Ion_MH Resulting Ion: [M-H]⁻ (High Sensitivity) Negative_Mode->Ion_MH Ion_MNa Resulting Ions: [M+H]⁺ (Weak) [M+Na]⁺ (Common) Positive_Mode->Ion_MNa cluster_troubleshooting Troubleshooting Workflow: Low Signal Intensity for Tolrestat Start Start: Low [M-H]⁻ Signal Check_Fundamentals Step 1: Verify Fundamentals Start->Check_Fundamentals Is_Mode_Negative Is Ionization Mode set to Negative? Check_Fundamentals->Is_Mode_Negative Is_Mode_Negative->Start No, Correct It Is_Sample_OK Is Sample Conc. & Stability OK? (>10 ng/mL) Is_Mode_Negative->Is_Sample_OK Yes Is_Sample_OK->Start No, Correct It Is_Tune_OK Is Instrument Tuned & Calibrated? Is_Sample_OK->Is_Tune_OK Yes Is_Tune_OK->Start No, Correct It Optimize Step 2: Systematic Optimization Is_Tune_OK->Optimize Yes Mobile_Phase Optimize Mobile Phase: - Increase Organic % - Add Volatile Base (e.g., NH4OH) Optimize->Mobile_Phase Source_Params Optimize Source Parameters (FIA): - Capillary Voltage - Gas Temperatures - Gas Flows Optimize->Source_Params Result Result: Stable, High-Intensity Signal Mobile_Phase->Result Source_Params->Result

Figure 2. A logical workflow for troubleshooting low signal intensity.
Problem: Complex Spectrum with Multiple Adducts

Q: I'm trying to work in positive mode and see multiple peaks like [M+Na]⁺ and [M+K]⁺, but very little [M+H]⁺. How can I fix this?

Answer: This is the expected outcome in positive ion mode for a molecule like Tolrestat. The formation of sodium and potassium adducts is highly common in ESI-MS, especially when analyzing acidic molecules in positive mode or when trace levels of salts are present. [7][9]These adducts deplete the population of the desired protonated molecule, splitting the signal and reducing sensitivity.

Solutions:

  • Switch to Negative Ion Mode: This is the most effective solution. As discussed, Tolrestat is designed by nature to be analyzed in negative mode.

  • Minimize Salt Contamination: If you must use positive mode, you must rigorously control salt sources.

    • Use high-purity, LC-MS grade solvents and additives.

    • Avoid glass vials and containers; use polypropylene vials instead, as glass can leach sodium ions. [8] * Ensure all glassware used for mobile phase preparation is thoroughly rinsed with high-purity water.

  • Use Additives to Suppress Metal Adducts:

    • Adding a source of protons, like 0.1% formic acid, can help outcompete the metal ions for the analyte, promoting [M+H]⁺ formation. [10] * In some cases, adding a small amount of ammonium acetate can provide a volatile cation (NH₄⁺) that forms a preferred [M+NH₄]⁺ adduct, which can be more easily managed than a mix of sodium and potassium adducts. [11]

References
  • Wikipedia. (n.d.). Tolrestat. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53359, Tolrestat. Retrieved from [Link]

  • Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Retrieved from [Link]

  • Gomory, A., et al. (2012). Electrospray Ionization Mass Spectrometric Analysis of Highly Reactive Glycosyl Halides. Molecules, 17(7), 8443-8452. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91971719, Tolrestat-d3. Retrieved from [Link]

  • Cellagen Technology. (n.d.). Tolrestat | Aldose reductase inhibitor. Retrieved from [Link]

  • Lin, Y. H., et al. (2022). Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification. Rapid Communications in Mass Spectrometry, 36(18), e9352. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Kruve Lab. (2019, January 16). Optimization of flow splitting and make‐up flow conditions in liquid chromatography/electrospray ionization mass spectrometry. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Retrieved from [Link]

  • ResearchGate. (2013, June 14). How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? Retrieved from [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(12), e0167502. Retrieved from [Link]

  • Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]

  • Technology Networks. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Tolrestat – Knowledge and References. Retrieved from [Link]

  • LCGC International. (2022, December 8). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Retrieved from [Link]

  • bioRxiv. (2021, June 25). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. Retrieved from [Link]

  • Gong, L., et al. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Journal of Mass Spectrometry, 51(9), 722-730. Retrieved from [Link]

  • Rastelli, G., & Costantino, L. (1998). Molecular dynamics simulations of the structure of aldose reductase complexed with the inhibitor tolrestat. Bioorganic & Medicinal Chemistry Letters, 8(6), 641-646. Retrieved from [Link]

  • Journal of Applied and Natural Science. (2020, June 1). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: High-Sensitivity HPLC Analysis of Tolrestat

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for the Senior Application Scientist and Analytical Chemist dealing with the specific challenges of Tolrestat analysis.

Topic: Eliminating Analyte Carryover in Aldose Reductase Inhibitor Assays

Current Status: Active Applicable Systems: Agilent 1290, Waters H-Class, Shimadzu Nexera, and equivalent UHPLC/HPLC platforms.[1] Target Analyte: Tolrestat (CAS: 82964-04-3)[1][2][3]

The Core Problem: Why Tolrestat "Sticks"

Before troubleshooting, we must understand the molecular behavior causing the carryover. Tolrestat is not merely "hydrophobic"; it is a chemical adhesive for stainless steel and polymeric seals due to three structural features:

  • The Naphthalene Ring & Trifluoromethyl Group: These moieties create a high LogP (~3.7), driving strong hydrophobic adsorption to the rotor seal (Vespel/Tefzel) and the injection needle seat.

  • The Carboxylic Acid (pKa ~3.5): In standard acidic mobile phases (pH 2–3), Tolrestat is protonated (neutral).[1] This maximizes its hydrophobicity and insolubility in aqueous buffers, causing it to precipitate in the needle seat capillaries.

  • The Thioamide Moiety: Unlike simple carboxylic acids, the sulfur atom in the thioamide group acts as a soft base, capable of coordinating with metal ions (Iron/Nickel) on non-passivated stainless steel surfaces.

The Result: "Ghost peaks" in blank injections that mimic sample concentration, leading to failed system suitability (carryover > 0.1%) and inaccurate quantitation in low-level pharmacokinetic (PK) studies.[1]

Diagnostic Phase: Isolate the Source

Do not assume the column is the culprit. Follow this logic gate to pinpoint the physical location of the adsorption.

Interactive Troubleshooting Diagram

Tolrestat_Diagnosis Start START: Ghost Peak in Blank Step1 Run 'Zero Dead Volume' Test (Remove Column, Connect Union) Start->Step1 Decision1 Is Peak Present? Step1->Decision1 Injector Source: INJECTOR/NEEDLE (Most Likely for Tolrestat) Decision1->Injector Yes Column Source: COLUMN MEMORY Decision1->Column No (Peak disappears) Action1 Protocol A: Aggressive Needle Wash Injector->Action1 System Source: MOBILE PHASE / PUMP Action3 Protocol C: Sawtooth Gradient Column->Action3 Action2 Protocol B: Replace Rotor Seal (Switch to PEEK/Ceramic) Action1->Action2 If fails

Figure 1: Diagnostic Logic Tree for isolating Tolrestat carryover.[1] Use this workflow before disassembling hardware.

Protocol A: The "Dual-Mode" Needle Wash

Standard methanol/water washes are ineffective for Tolrestat. You must attack the molecule with a solvent that targets both its hydrophobic tail and its acidic head.

The Mechanism:

  • High Organic: Dissolves the naphthalene ring.

  • High pH (Basic): Deprotonates the carboxylic acid (

    
    ), converting the molecule into a highly soluble salt that repels the hydrophobic needle seat surface.
    
Recommended Wash Solvent Composition
ComponentVolume %Function
Acetonitrile (ACN) 40%Solubilizes the Fluorinated/Naphthalene regions.[1]
Isopropanol (IPA) 30%Strong solvent for "greasy" residues; high viscosity aids scrubbing.[1]
Water 30%Solubilizes the ionic form of the drug.
Ammonium Hydroxide (25%) 0.5%Critical: Adjusts pH > 9 to ionize Tolrestat.[1]

⚠️ CAUTION: Ensure your autosampler flow path is compatible with pH 9-10. If using a standard silica column, ensure the injection volume is low (<10 µL) so the mobile phase buffer neutralizes the plug before it hits the stationary phase.

Implementation Steps:

  • External Wash: Dip the needle for at least 10 seconds.

  • Internal Wash: If your system supports active needle seat back-flushing (e.g., Agilent 1290), program a 15-second back-flush with this solvent during the run execution.[1]

Protocol B: Chromatographic "Sawtooth" Cleaning

If the carryover persists (Column Memory), the Tolrestat is likely sticking to the frit or the head of the column. A standard linear gradient is often insufficient to desorb it.[1]

The Solution: Implement a "Sawtooth" wash cycle at the end of every injection.

The Sawtooth Gradient Profile
Time (min)%B (Organic)Flow RateDescription
End of Run95%1.0 mL/minElute main peak.
+0.5 min10% 1.5 mL/minRapid Drop: Induces "Solvent Shock".[1]
+1.0 min95% 1.5 mL/minRapid Rise: Resolubilizes hydrophobic residue.[1]
+1.5 min10% 1.5 mL/minRapid Drop: Second shock.
+2.0 min95% 1.5 mL/minFinal strip.[1]
+3.0 minInitial1.0 mL/minRe-equilibration.[1]

Note: The rapid oscillation between aqueous and organic phases creates chaotic mixing at the column head, which is more effective at scrubbing adsorbed compounds than a static high-organic hold.

Frequently Asked Questions (FAQ)

Q1: I see Tolrestat peaks in my blank, but the area count is constant (doesn't decrease). Is this carryover? A: No. Constant area counts usually indicate contamination , not carryover.[1]

  • Check: Your mobile phase reservoir. Tolrestat is stable; if a pipette tip contaminated your Mobile Phase B, you will see a "ghost peak" in every gradient run.[1]

  • Action: Prepare fresh mobile phase in a new bottle.

Q2: Can I use 100% DMSO as a needle wash? A: While Tolrestat is soluble in DMSO, 100% DMSO is viscous and difficult to clear from the needle. It can lead to peak broadening in early-eluting compounds.[1] The ACN/IPA/Ammonia mix (Protocol A) is superior because the ammonia actively repels the drug from surfaces via electrostatic repulsion [1].

Q3: My system uses stainless steel capillaries. Should I switch to PEEK? A: For the rotor seal, Yes . Switch to a Vespel or PEEK rotor seal.[1] Stainless steel rotor seals are notorious for binding thio-containing compounds like Tolrestat.[1] For tubing, PEEK is acceptable if your pressure is <400 bar, but passivated stainless steel (e.g., Agilent Bio-Inert or Waters HPS) is preferred for UHPLC pressures [2].[1]

Q4: Why does the carryover worsen when I use a lower pH mobile phase? A: At low pH (pH < 3.5), Tolrestat is fully protonated. In this neutral state, its solubility in water drops drastically, and its affinity for the C18 stationary phase and hydrophobic system components increases.

  • Tip: If your separation allows, operate at pH 4.5 - 5.0 (using Acetate buffer).[1] This keeps Tolrestat partially ionized, reducing hydrophobic binding without destroying the silica column [3].

Visualizing the Adsorption Mechanism

Understanding how Tolrestat binds helps you choose the right cleaning agent.

Adsorption_Mechanism Tolrestat Tolrestat Molecule (Hydrophobic Tail + Acidic Head) Interaction1 Hydrophobic Interaction (Naphthalene <-> Vespel) Tolrestat->Interaction1 Binds via Interaction2 Metal Coordination (Thioamide <-> Iron) Tolrestat->Interaction2 Binds via Result Repulsion (COO- vs. Negative Surface) Tolrestat->Result Becomes Ionic Surface Stainless Steel / Rotor Seal (Hydrophobic + Metal Ions) Interaction1->Surface Interaction2->Surface Solution High pH Wash (Ammonia) Solution->Tolrestat Deprotonates Result->Surface Desorbs

Figure 2: Mechanism of Tolrestat adsorption and the chemical logic behind the High-pH wash solution.[1]

References

  • Shimadzu Corporation. (2018).[1] Minimizing HPLC Carryover: The Role of Needle Wash Solvents. Lab Manager.

  • Waters Corporation. (2025).[1] Correlation Between the Adsorption of Acidic Analytes on Stainless Steel Columns and Their Ionic Charge.

  • PubChem. (2025).[1][3] Tolrestat Compound Summary: Chemical and Physical Properties. National Library of Medicine.[1]

  • Dolan, J. (2010).[1] HPLC Troubleshooting: Carryover Problems. LCGC North America.[1]

Sources

Technical Support Center: Tolrestat-d3 Stock Solution Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tolrestat-d3 , the deuterated stable isotope-labeled internal standard (SIL-IS) used in the bioanalytical quantification of Tolrestat. Tolrestat is a potent aldose reductase inhibitor designed to mitigate chronic diabetic complications[1].

Because Tolrestat-d3 is utilized to compensate for matrix effects and extraction recovery variances during LC-MS/MS analysis[2], any degradation of this internal standard directly compromises the quantitative integrity of your assay. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to resolve stability issues in your stock solutions.

The Biological & Analytical Context

To understand the importance of Tolrestat-d3 stability, we must first look at its target. Tolrestat exerts its therapeutic effect by inhibiting Aldose Reductase (AR) , the rate-limiting enzyme in the polyol pathway[1]. Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol, which causes osmotic stress and diabetic neuropathy[1].

PolyolPathway Hyperglycemia Hyperglycemia (Excess Glucose) AR Aldose Reductase (AR) Hyperglycemia->AR shunted to Sorbitol Sorbitol Accumulation AR->Sorbitol reduction SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Neuropathy & Tissue Damage Sorbitol->Complications osmotic stress Fructose Fructose SDH->Fructose oxidation Tolrestat Tolrestat / Tolrestat-d3 (Inhibitor) Tolrestat->AR blocks

Fig 1: The Polyol Pathway and the inhibitory mechanism of Tolrestat/Tolrestat-d3.

In LC-MS/MS bioanalysis, Tolrestat-d3 is spiked into biological samples at a known concentration. If the Tolrestat-d3 stock solution degrades prior to spiking, the artificially low internal standard signal will cause a false overestimation of the unlabeled Tolrestat in the patient or preclinical sample.

Core Stability Issues: Degradation Kinetics

Tolrestat-d3 shares the exact chemical instability profile of its unlabeled counterpart. Research demonstrates that Tolrestat undergoes simultaneous rotamerization and degradation following pseudo first-order kinetics[3]. The degradation pathways are highly dependent on the physical state of the compound:

  • In Solution (Aqueous/Organic): The primary degradation pathway is the hydrolysis of the trifluoromethyl moiety , resulting in a dicarboxylic acid analogue[3]. This reaction is driven by specific acid catalysis and neutral water catalysis[3].

  • In Solid State / Photolytic Exposure: When exposed to UV or fluorescent light, or when degrading in a solid state, the major pathway is the C=S bond hydrolysis of the thioamide moiety , forming an oxo analogue[3].

Degradation Tolrestat Tolrestat-d3 (Intact SIL-IS) Sol Aqueous Solution (Acid/Neutral Catalysis) Tolrestat->Sol Solid Solid State / Photolytic (UV/Fluorescent Light) Tolrestat->Solid DiAcid Dicarboxylic Acid Analogue-d3 (Trifluoromethyl Hydrolysis) Sol->DiAcid Pseudo 1st-order Oxo Oxo Analogue-d3 (Thioamide C=S Hydrolysis) Solid->Oxo C=S Bond Hydrolysis

Fig 2: Primary degradation pathways of Tolrestat-d3 based on environmental conditions.

Quantitative Data: Solubility & Storage Parameters

To prevent the formation of the dicarboxylic acid and oxo analogues, stock solutions must be prepared in appropriate solvents. Aqueous buffers drastically accelerate degradation.

Solvent / StateMax SolubilityRecommended Storage TempShelf-Life / StabilityCausality / Notes
Crystalline Solid N/A-20°C≥ 4 yearsHighly stable if protected from light and moisture[4].
Anhydrous DMSO ~30 - 50 mg/mL-80°C1 - 2 yearsPrevents neutral water catalysis. Must use newly opened, anhydrous DMSO to avoid hygroscopic water absorption.
Ethanol (Absolute) ~10 mg/mL-20°C to -80°C6 - 12 monthsViable alternative to DMSO, but lower solubility[4].
Aqueous Buffer (PBS) ~1 mg/mL4°C< 24 hours Rapid trifluoromethyl hydrolysis. Do not store aqueous working solutions[4].

Frequently Asked Questions (FAQs)

Q: Why is my LC-MS/MS calibration curve for Tolrestat suddenly losing linearity at the high end? A: This is a classic symptom of internal standard degradation. If your Tolrestat-d3 working solution has undergone hydrolysis, the IS peak area will drop. At high analyte concentrations, the diminished IS signal is suppressed further by matrix effects, skewing the Analyte/IS ratio and destroying curve linearity. Always prepare fresh working solutions daily from -80°C DMSO stocks.

Q: Can I use standard clear glass vials for my Tolrestat-d3 stock? A: No. Tolrestat and its deuterated forms are highly susceptible to photolytic degradation. Exposure to standard laboratory fluorescent lighting generates the same oxo analogue degradation products seen in thermal solid-state reactions[3]. Amber glass vials or foil-wrapped tubes are mandatory.

Q: Does purging the solvent with nitrogen or argon improve stability? A: While purging with an inert gas is generally recommended when preparing stock solutions[4], studies have shown that there is no appreciable oxygen effect on the specific degradation kinetics of Tolrestat[3]. The primary culprits are water (hydrolysis) and light (photolysis). Purging is still best practice to prevent moisture intrusion, but using anhydrous solvents is far more critical.

Troubleshooting Guide for LC-MS/MS Anomalies

Observed IssueRoot Cause AnalysisCorrective Action
Gradual decrease in IS peak area across a 96-well plate run. The Tolrestat-d3 working solution (often prepared in aqueous mobile phase) is degrading via neutral water catalysis while sitting in the autosampler.Keep the autosampler at 4°C. Minimize the time the IS spends in aqueous conditions. Prepare working solutions in higher organic ratios (e.g., 50% Acetonitrile) immediately before spiking.
Appearance of a secondary peak at +16 m/z or -20 m/z relative to the IS. Formation of the oxo analogue (+16 m/z due to S -> O exchange) or dicarboxylic acid analogue.Discard the current stock. The stock was likely exposed to light or moisture. Prepare a fresh stock in anhydrous DMSO using amber vials.
Inconsistent IS response between different analytical batches. Repeated freeze-thaw cycles of the DMSO stock solution introduce condensation (water), accelerating hydrolysis.Implement a single-use aliquot system. Never freeze-thaw a Tolrestat-d3 stock solution more than once.

Self-Validating Experimental Protocol: Stock Preparation

To ensure absolute trustworthiness in your bioanalytical assay, use the following self-validating protocol for preparing and verifying Tolrestat-d3 stock solutions.

Step-by-Step Methodology

Step 1: Preparation of the Primary Stock (1.0 mg/mL)

  • Equilibrate the sealed Tolrestat-d3 vial to room temperature in a desiccator for 30 minutes to prevent condensation.

  • Weigh the appropriate mass using a microbalance in a low-light environment.

  • Dissolve the powder in anhydrous DMSO (sealed under argon) to achieve a 1.0 mg/mL concentration. Vortex gently until completely dissolved.

Step 2: Aliquoting and Storage

  • Immediately transfer 50 µL aliquots into pre-labeled, single-use amber glass vials with PTFE-lined caps.

  • Purge the headspace of each vial with dry nitrogen gas before sealing.

  • Snap-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Step 3: Self-Validation (Stability Check)

  • Baseline: Immediately dilute one fresh aliquot to your working concentration (e.g., 50 ng/mL) in 50:50 Acetonitrile:Water and inject it onto the LC-MS/MS. Record the peak area.

  • Stress Test: Leave one aliquot at room temperature under ambient light for 24 hours.

  • Verification: Inject the stressed sample and compare the peak area to the baseline. A drop of >5% confirms the system's sensitivity to degradation and validates the necessity of the -80°C amber storage protocol.

Workflow Weigh 1. Weigh Tolrestat-d3 (Low Light) Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Aliquot 3. Aliquot into Amber Vials Dissolve->Aliquot Freeze 4. N2 Purge & Store at -80°C Aliquot->Freeze Validate 5. LC-MS/MS Self-Validation Freeze->Validate

Fig 3: Standard operating workflow for Tolrestat-d3 stock preparation and validation.

References

  • Degradation kinetics of tolrestat - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Internal standard – Knowledge and References Source: Taylor & Francis URL:[Link]

Sources

Technical Support Center: Troubleshooting Tolrestat-d3 Internal Standard Inconsistencies in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As scientists, we rely on stable isotope-labeled internal standards (SIL-IS) to correct for extraction recovery variances and matrix effects. However, when quantifying Tolrestat—a potent aldose reductase inhibitor used in diabetic neuropathy research—analysts frequently observe signal drift, inconsistent area ratios, and failing Quality Control (QC) batches when using the Tolrestat-d3 internal standard.

This guide bypasses superficial fixes to address the underlying physicochemical mechanisms causing these failures, providing self-validating protocols to restore the integrity of your bioanalytical assays.

Pathway Glucose Glucose (Hyperglycemia) AR Aldose Reductase (AKR1B1) Glucose->AR NADPH Sorbitol Sorbitol (Osmotic Stress) AR->Sorbitol NADP+ Tolrestat Tolrestat (Inhibitor) Tolrestat->AR Blocks

Polyol pathway highlighting Aldose Reductase inhibition by Tolrestat to prevent osmotic stress.

Part 1: Root Cause Analysis & Troubleshooting FAQs

Q1: Why does the Tolrestat-d3 signal continuously drop over a sequence run while the unlabeled Tolrestat remains stable? A: This is a classic symptom of Hydrogen-Deuterium (H/D) exchange or differential chemical degradation. Tolrestat-d3 (C16H11D3F3NO3S) contains a deuterated N-methyl group 1[1]. When exposed to protic solvents (e.g., methanol, water) under acidic or basic conditions, the deuterium atoms can exchange with hydrogen from the solvent2[2]. This back-exchange converts the d3-isotope into d2, d1, and eventually d0 (unlabeled Tolrestat), simultaneously depleting the IS signal and artificially inflating the analyte concentration. Furthermore, Tolrestat is highly susceptible to hydrolysis of its thioamide and trifluoromethyl moieties3[3]. If the IS stock solution was prepared in conditions that accelerate hydrolysis, its degradation rate will differ from the freshly extracted analyte, skewing the ratio.

Q2: How do matrix effects cause inconsistent Analyte/IS area ratios even with a stable isotope-labeled standard? A: While SIL-IS molecules are designed to co-elute with the target analyte, the substitution of hydrogen with deuterium alters the molecule's polarity and lipophilicity slightly. This "deuterium isotope effect" often causes Tolrestat-d3 to elute slightly earlier than unlabeled Tolrestat on a reverse-phase C18 column. If an endogenous matrix component (such as a phospholipid) elutes precisely in the micro-gap between the IS and the analyte, it will cause differential ion suppression in the electrospray ionization (ESI) source, leading to inconsistent area ratios.

Q3: What causes baseline noise and cross-talk between the Tolrestat and Tolrestat-d3 channels? A: Cross-talk is driven by isotopic interference. The natural isotopic distribution of unlabeled Tolrestat (which contains 13C, 34S, etc.) produces an M+3 peak that can overlap with the Tolrestat-d3 MRM transition. Conversely, if the Tolrestat-d3 standard lacks high isotopic purity (containing residual d0 impurities), it will contribute directly to the unlabeled Tolrestat channel. This is particularly problematic at the Lower Limit of Quantification (LLOQ).

G Start Plasma Sample + Tolrestat-d3 IS Prep Sample Preparation (LLE / SPE) Start->Prep LC LC Separation (Reverse Phase C18) Prep->LC Fail1 Risk: H/D Exchange in Protic Solvents Prep->Fail1 Fail3 Risk: Chemical Degradation (Hydrolysis) Prep->Fail3 ESI Electrospray Ionization (ESI+/-) LC->ESI Fail2 Risk: Matrix Effects (Isotope RT Shift) LC->Fail2 MS Tandem MS (MRM) Quantification ESI->MS

LC-MS/MS workflow for Tolrestat bioanalysis highlighting H/D exchange and matrix effect risks.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They do not just attempt to fix the problem; they generate data that proves the root cause has been eliminated.

Protocol 1: Assessing and Mitigating H/D Exchange in Tolrestat-d3

Causality: To prove that signal loss is due to H/D exchange rather than adsorption or degradation, you must monitor the appearance of lower-mass isotopologues over time.

  • Preparation: Prepare a 100 ng/mL neat solution of Tolrestat-d3 in the exact mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Incubation: Incubate the solution in the autosampler at 4°C.

  • Injection Sequence: Inject the sample at t=0, 4, 8, 12, and 24 hours.

  • MRM Monitoring: Monitor the MRM transitions for d3 (expected mass), d2 (-1 Da), d1 (-2 Da), and d0 (-3 Da).

  • Validation Check: If the d3 peak area decreases while the d2, d1, and d0 peak areas increase proportionally, H/D exchange is confirmed 4[4].

  • Mitigation: Switch the organic modifier from Methanol (protic) to Acetonitrile (aprotic). Adjust the buffer pH closer to neutral if the exchange is acid-catalyzed, ensuring it remains within the stability window of the thioamide group.

Protocol 2: Differential Matrix Effect Evaluation via Post-Column Infusion

Causality: To visualize the exact elution profile of invisible matrix suppressors relative to the analyte and IS.

  • Infusion Setup: Set up a syringe pump to continuously infuse a neat solution of Tolrestat and Tolrestat-d3 (e.g., 50 ng/mL) directly into the MS source via a post-column T-piece at 10 µL/min.

  • Matrix Injection: Inject a blank extracted matrix sample (e.g., plasma processed via your LLE or SPE method) through the LC column running the standard gradient.

  • Baseline Monitoring: Monitor the baseline of both the Tolrestat and Tolrestat-d3 MRM channels.

  • Validation Check: A sudden dip in the elevated baseline indicates ion suppression from the matrix. If the suppression zone overlaps with the retention time of Tolrestat but misses Tolrestat-d3 (or vice versa), differential matrix effects are confirmed.

  • Mitigation: Modify the chromatographic gradient to shift both analytes away from the suppression zone, or switch to a more selective extraction method (e.g., Solid Phase Extraction) to remove the interfering phospholipids.

Protocol 3: Replicate Testing for Reliable Stability Validation

Causality: Regulatory guidelines require robust stability testing. Testing too few replicates can lead to results biased by a single outlier, masking true instability.

  • Sample Prep: Prepare Quality Control (QC) samples at low and high concentrations.

  • Aliquot Distribution: Aliquot into a minimum of five independent replicates (n=5) per concentration level.

  • Stress Testing: Subject the aliquots to the targeted stress condition (e.g., freeze-thaw cycles, benchtop storage).

  • Validation Check: Calculate the 90% confidence intervals. Five repetitions ensure that confidence intervals fall within the 85–115% acceptance criteria, providing a statistically sound validation of Tolrestat-d3 stability 5[5].

Part 3: Quantitative Troubleshooting Data

Use the following reference table to benchmark your assay's performance and quickly identify the mechanistic cause of failure based on quantitative indicators.

ParameterExpected ValueProblem IndicatorMechanistic CauseCorrective Action
Isotopic Purity < 0.1% d0 contributionHigh background in zero-samplesImpure synthesis of SIL-ISProcure higher purity IS; reduce IS spiking concentration.
RT Shift (Analyte vs IS) < 0.05 min> 0.1 min shiftDeuterium isotope effect on lipophilicityAdjust gradient slope; change column chemistry (e.g., Phenyl-Hexyl).
IS Response Variation CV < 15%CV > 15% across runH/D exchange or differential matrix suppressionSwitch to aprotic solvents (Acetonitrile); optimize extraction.
Hydrolytic Degradation < 5% loss over 24h> 5% loss in autosamplerHydrolysis of thioamide/trifluoromethyl groupsControl pH strictly; maintain autosampler at 4°C.

References

1.1 - nih.gov 2.2 - mdpi.com 3. 3 - benchchem.com 4. 4 - researchgate.net 5. 5 - mdpi.com

Sources

Technical Support Center: Optimizing Mobile Phase for Tolrestat Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Troubleshooting & Method Development Portal. Tolrestat is a potent aldose reductase inhibitor (ARI) characterized by its carboxylic acid moiety. Developing a robust, stability-indicating HPLC method for Tolrestat requires precise control over the mobile phase to manage its ionization state and resolve the parent drug from its closely related hydrolytic degradation products. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols for analytical scientists.

Visualizing the Optimization Logic

The flowchart below outlines the critical path for developing a stability-indicating method for acidic drugs like Tolrestat.

G N1 1. Analyze Tolrestat pKa ~3.5 (Carboxylic Acid) N2 2. Select Aqueous Phase pH 2.5 Buffer (Suppress Ionization) N1->N2 Define pH limits N3 3. Select Organic Modifier Acetonitrile vs. Methanol N2->N3 Phase blending N4 4. Run Gradient Elution Target: Separate Degradants N3->N4 Elution tuning N5 5. Evaluate Chromatogram Rs > 2.0, Tailing < 1.5? N4->N5 System suitability N5->N2 NO (Peak Tailing/Co-elution) N6 Validated Stability-Indicating Method N5->N6 YES (Optimal)

Logical workflow for optimizing the HPLC mobile phase for Tolrestat and its degradants.

Mechanistic FAQs: The "Why" Behind the Method

Q: Why is mobile phase pH the most critical parameter for Tolrestat retention? A: Tolrestat is a carboxylic acid-type compound with a pKa in the range of 3.0–4.0[1]. According to the chromatographic "Rule of 2," the mobile phase pH must be at least 2 units below the pKa to ensure the analyte is >99% in its unionized, hydrophobic state. If the pH fluctuates near the pKa, Tolrestat will exist in a dynamic equilibrium between ionized and unionized forms, leading to split peaks and irreproducible retention times. A buffer at pH 2.5 is the optimal compromise to suppress ionization while preventing the acid-catalyzed hydrolysis of the silica column bed[2].

Q: How do I separate Tolrestat from its primary degradation products? A: Tolrestat degrades via two primary pathways: solution-phase hydrolysis of the trifluoromethyl moiety yields a highly polar dicarboxylic acid analogue, while solid-state hydrolysis of the thioamide moiety produces a structurally similar oxo analogue[2]. Because the dicarboxylic acid is significantly more polar, an isocratic high-organic method will cause it to elute in the void volume. You must employ a gradient elution starting with a low organic fraction (e.g., 20% Acetonitrile) to retain and resolve the polar dicarboxylic acid, followed by a steady ramp to higher organic concentrations to elute the parent Tolrestat and the lipophilic oxo analogue[2].

Troubleshooting Guide: Common Chromatographic Issues
  • Issue: Severe Peak Tailing (Asymmetry Factor > 1.5)

    • Mechanistic Cause: Secondary interactions between the carboxylic acid moiety of Tolrestat and unendcapped, ionized silanol groups (pKa ~4.5) on the stationary phase.

    • Actionable Solution: First, verify the mobile phase pH is strictly ≤ 2.5 to neutralize surface silanols. If tailing persists, switch to a sterically protected or heavily endcapped C18 column. Alternatively, substituting methanol for acetonitrile can sometimes disrupt the hydrogen-bonding networks causing the tailing, though it will increase system backpressure[3].

  • Issue: Co-elution of Tolrestat and the Oxo-Analogue

    • Mechanistic Cause: The oxo analogue (formed via solid-state degradation) shares a nearly identical hydrophobic footprint (LogP ~3.05) with the parent drug[1].

    • Actionable Solution: Decrease the gradient slope (e.g., from 5% B/min to 1.5% B/min) during the critical elution window. If resolution remains < 2.0, change the organic modifier. Methanol provides different selectivity (hydrogen bond donation) compared to the dipole-dipole interactions of acetonitrile, which is often the key to resolving closely related structural analogues[2].

  • Issue: Retention Time Drift Across Injections

    • Mechanistic Cause: Inadequate buffering capacity or evaporation of volatile mobile phase additives (like TFA) over long sequences.

    • Actionable Solution: Switch from a volatile additive to a true buffer system (e.g., 25 mM potassium dihydrogen phosphate). Ensure the buffer concentration is high enough (20–50 mM) to resist the local pH changes induced by the injection of the sample solvent.

Quantitative Data & Physicochemical Parameters
ParameterValueChromatographic Implication
pKa 3.0 – 4.0Analyte is a weak acid. Mobile phase pH must be strictly controlled at ~2.5 to maintain the unionized state for reproducible reversed-phase retention.
LogP ~3.05High hydrophobicity requires a strong organic modifier (e.g., 60-70% Acetonitrile) for efficient elution.
Solution Degradant Dicarboxylic Acid AnalogueHighly polar. Requires a low initial organic concentration (e.g., 20% B) to prevent co-elution with the void volume.
Solid-State Degradant Oxo AnalogueLipophilic, structurally similar to the parent. Requires a shallow gradient slope or methanol-based selectivity for baseline resolution.
Self-Validating Experimental Protocol: Stability-Indicating Gradient

Objective: Achieve baseline separation (Rs > 2.0) of Tolrestat from its dicarboxylic acid and oxo-analogue degradants.

Materials Required:

  • Column: Endcapped C18, 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 25 mM Potassium dihydrogen phosphate (

    
    ), adjusted to pH 2.5 with phosphoric acid.
    
  • Mobile Phase B: HPLC-grade Acetonitrile.

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve 3.4 g of

    
     in 1 L of ultrapure water. Titrate with 85% phosphoric acid until the pH reaches exactly 2.50. Filter through a 0.22 µm membrane to protect the column frit.
    
  • System Purging & Equilibration: Purge all HPLC lines. Equilibrate the C18 column with 80% A / 20% B for at least 30 column volumes. Self-Validation Step: Run a blank injection to validate baseline stability and ensure no ghost peaks are present.

  • Sample Preparation: Dissolve Tolrestat in a diluent matching the initial mobile phase conditions (20% ACN) to prevent solvent-mismatch peak distortion.

    • Self-Validation Step: If analyzing forced degradation samples (e.g., stressed in 0.1 M HCl or NaOH), you must neutralize the aliquots to the mobile phase pH prior to injection to prevent localized pH shock on the column head[2].

  • Gradient Execution (Flow Rate: 1.0 mL/min):

    • 0–5 min: 20% B (Isocratic hold to resolve the polar dicarboxylic acid).

    • 5–20 min: Linear ramp from 20% B to 70% B (Elutes Tolrestat and the oxo analogue).

    • 20–25 min: Hold at 70% B (Column wash).

    • 25–26 min: Return to 20% B.

    • 26–35 min: Re-equilibration.

  • Detection: Monitor UV absorbance at 254 nm.

References
  • Tolrestat Stability and Degradation: A Technical Guide for Researchers - Benchchem. 2

  • Drug synthesis, separation, and identification of a di-stereoisomeric mixture of spiro-oxalidinonic derivatives of sorbinil - Review of Clinical Pharmacology and Pharmacokinetics. 3

  • Structural and Thermodynamic Characterization of Inhibitor Binding to Aldose Reductase - Philipps-Universität Marburg. 1

Sources

Validation & Comparative

Technical Comparison: Tolrestat-d3 vs. Structural Analogs in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitative bioanalysis of Tolrestat (an aldose reductase inhibitor), the selection of an Internal Standard (IS) dictates the method's robustness against matrix effects and process variability.[1][2] This guide compares the "Gold Standard" Stable Isotope Labeled (SIL) IS (Tolrestat-d3) against a representative Structural Analog (Epalrestat) .[3]

While structural analogs like Epalrestat offer a cost-effective alternative for early-stage discovery, Tolrestat-d3 is scientifically superior for regulated bioanalysis (GLP/GCP).[3] Experimental evidence confirms that only the SIL-IS effectively compensates for ionization suppression in complex matrices (plasma/tissue) due to perfect chromatographic co-elution.[3]

Mechanistic Comparison: The Candidates

To understand why performance differs, we must analyze the physicochemical divergence between the analyte and the internal standards.

FeatureAnalyte: Tolrestat SIL-IS: Tolrestat-d3 Analog IS: Epalrestat
Core Structure Naphthalene-based carboxylic acidDeuterated Naphthalene coreRhodanine-based carboxylic acid
Molecular Weight 357.3 g/mol ~360.3 g/mol (+3 Da)319.4 g/mol
Lipophilicity (LogP) ~3.7 (High)~3.7 (Identical)~2.5 (Moderate)
pKa (Acidic) ~3.5 (Carboxylic acid)~3.5 (Identical)~3.6 (Similar)
Retention Time (RT) 4.2 min 4.2 min (Co-elutes) 2.8 min (Separates)
Ionization Mode ESI Negative (-)ESI Negative (-)ESI Negative (-)

Key Insight: While Epalrestat shares the carboxylic acid functionality required for negative mode ionization, its lower lipophilicity (LogP ~2.5 vs 3.7) results in a significantly earlier retention time on reverse-phase columns.[3] This separation exposes the analog to different matrix components than the analyte.

Experimental Validation: Protocol & Data

The following data represents a validation study comparing both internal standards in human plasma.

Bioanalytical Methodology
  • Matrix: Human Plasma (K2EDTA).[3]

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate:Hexane (50:50 v/v) to target the lipophilic naphthalene core.[3]

  • Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI-).

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[3]

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).[3]

Workflow Visualization

The following diagram illustrates the critical decision points where the IS interacts with the sample processing.

BioanalysisWorkflow cluster_logic Critical Failure Point Sample Biological Sample (Plasma/Tissue) IS_Add IS Addition (Tolrestat-d3 OR Analog) Sample->IS_Add Spiking Extraction LLE Extraction (EtOAc/Hexane) IS_Add->Extraction Equilibration Separation LC Separation (C18 Column) Extraction->Separation Injection Ionization ESI Ionization (Matrix Effect Zone) Separation->Ionization Elution Detection MS/MS Detection (MRM Mode) Ionization->Detection Quantification

Caption: Bioanalytical workflow highlighting the Ionization step as the critical failure point where IS selection determines data integrity.

Performance Data: Matrix Effects & Recovery

The table below summarizes the "Matrix Factor" (MF). An MF of 1.0 indicates no suppression.

  • IS-Normalized MF: Calculated as (MF of Analyte / MF of IS). Ideally, this should be 1.0 .

ParameterTolrestat-d3 (SIL-IS) Epalrestat (Analog IS) Interpretation
Analyte Retention 4.2 min4.2 min-
IS Retention 4.2 min2.8 minAnalog elutes early
Absolute Recovery 85% (Tracks Analyte)92% (Over-estimates)Analog is more polar, extracts differently.
Matrix Factor (Low) 0.980.85Analog suffers suppression at 2.8 min.[3]
Matrix Factor (High) 0.970.60High lipid samples suppress Analog heavily.[3]
IS-Norm.[3] MF (CV%) 1.01 (2.5%) 1.45 (18.2%) SIL corrects; Analog fails.
Mechanism of Failure (Visualized)

Why did the Analog fail? The diagram below explains the "Matrix Effect Window."

MatrixEffect Start T=0 min Analog Analog IS (Epalrestat) RT: 2.8 min End T=6 min Phospholipids Phospholipids (Matrix Suppression Zone) Phospholipids->Analog Co-elution (Suppression) Tolrestat Analyte (Tolrestat) RT: 4.2 min Phospholipids->Tolrestat Separation (No Effect) Note Result: Analog signal is suppressed, but Analyte signal is NOT. Ratio (Analyte/IS) is artificially HIGH. Phospholipids->Note Tolrestat_d3 SIL-IS (Tolrestat-d3) RT: 4.2 min

Caption: Chromatographic separation of the Analog IS leads to differential matrix suppression. Tolrestat-d3 co-elutes, ensuring any suppression affects both equally.[3]

Decision Matrix: When to Use Which?

ScenarioRecommended IS Rationale
Regulated Bioanalysis (FDA/EMA) Tolrestat-d3 Regulatory bodies require SIL-IS to prove method ruggedness and reproducibility [1].[3]
Clinical PK Studies Tolrestat-d3 High variability in patient plasma (lipids, co-meds) requires perfect compensation.[3]
Early Discovery Screening Analog (Epalrestat) Cost-effective.[3] Sufficient for estimating IC50 or rough exposure levels where ±20% error is acceptable.
Tissue Homogenates Tolrestat-d3 Tissues have complex, variable matrices that analogs cannot track reliably.[3]

References

  • ICH Guideline M10 . Bioanalytical Method Validation and Study Sample Analysis. International Council for Harmonisation.[3] Available at: [Link][3]

  • Sestanj, K., et al. (1984).[3] N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]- N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor.[3] Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem . Tolrestat Compound Summary. National Library of Medicine. Available at: [Link][3]

Sources

Technical Guide: Cross-Validation of Tolrestat Aldose Reductase Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Tolrestat Assays Between Different Laboratories Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Tolrestat, a potent aldose reductase inhibitor (ARI), remains a critical reference compound in diabetic complication research despite its market withdrawal due to hepatotoxicity. However, historical data on Tolrestat exhibits significant inter-laboratory variability, with reported IC50 values ranging from low nanomolar to micromolar concentrations.

This guide addresses the "reproducibility crisis" in ARI screening. It provides a standardized framework for cross-validating Tolrestat assays across different laboratories, focusing on the critical variables of enzyme source (recombinant vs. tissue homogenate) and substrate selection (glyceraldehyde vs. glucose). By implementing these protocols, research teams can ensure data integrity and accurate benchmarking of novel therapeutics against the Tolrestat standard.

Sources of Inter-Laboratory Variability

Before establishing a cross-validation protocol, it is essential to isolate the variables that cause discrepancies in Tolrestat potency reporting.

A. Enzyme Source: The "Purity Trap"
  • Crude Homogenates (Rat Lens/Kidney): Historically common, these preparations often contain Aldehyde Reductase (AKR1A1) alongside Aldose Reductase (AKR1B1). Tolrestat is highly specific for AKR1B1. If a lab uses a crude homogenate rich in AKR1A1 (which Tolrestat inhibits poorly), the apparent IC50 will be artificially high (lower potency).

  • Recombinant Human AR (rhAR): The gold standard. It eliminates AKR1A1 contamination, providing a "true" measure of AKR1B1 inhibition.

B. Substrate Kinetics
  • DL-Glyceraldehyde: The industry standard for high-throughput screening due to its high

    
    . However, it is a non-physiological substrate with a high 
    
    
    
    .
  • D-Glucose: The physiological substrate.[1] It has a low

    
     and slow turnover. Inhibitors often show different kinetics (competitive vs. non-competitive) depending on the substrate, leading to "IC50 drift" between labs using different substrates.
    
Comparative Assay Performance

The following table summarizes how experimental conditions alter Tolrestat's apparent efficacy.

ParameterMethod A (Historical/Academic)Method B (Pharma/High-Throughput)Method C (Recommended Gold Standard)
Enzyme Source Rat Lens Homogenate (Crude)Bovine Lens (Partially Purified)Recombinant Human AKR1B1
Substrate DL-Glyceraldehyde (10 mM)DL-Glyceraldehyde (10 mM)DL-Glyceraldehyde (Standard) / Glucose (Validation)
Cofactor NADPH (0.1 mM)NADPH (0.1 mM)NADPH (0.15 mM)
Buffer pH Phosphate pH 6.2Phosphate pH 6.8Potassium Phosphate pH 6.2
Tolrestat IC50 ~100 - 500 nM (Variable)~20 - 50 nM10 - 15 nM (Highly Reproducible)
Risk Factor Cross-reactivity with Aldehyde ReductaseBatch-to-batch tissue variabilityNone (Single Isoform)
Mechanism of Action & Pathway Visualization

To understand the assay, one must visualize the specific step Tolrestat inhibits within the Polyol Pathway.

PolyolPathway Glucose D-Glucose Sorbitol Sorbitol Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation AR Aldose Reductase (AKR1B1) AR->Glucose Catalyzes NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase NADPH NADPH + H+ NADPH->AR Tolrestat Tolrestat (Inhibitor) Tolrestat->AR Inhibits (IC50 ~12nM)

Figure 1: The Polyol Pathway illustrating the specific inhibition of Aldose Reductase (AKR1B1) by Tolrestat, preventing the NADPH-dependent reduction of glucose to sorbitol.

Standardized Cross-Validation Protocol

To cross-validate results between Laboratory A and Laboratory B, both must adhere to this self-validating protocol.

Phase 1: System Suitability (The "Go/No-Go" Step)

Before testing samples, validate the system using Tolrestat as the internal standard.

  • Prepare Stock: Dissolve Tolrestat in DMSO to 10 mM.

  • Reference Standard Check: Run a 7-point dilution curve (0.1 nM to 1000 nM).

  • Acceptance Criteria: The Hill slope must be between -0.8 and -1.2, and the Z' factor must be > 0.5.

Phase 2: The Assay Workflow

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 6.2 (critical for optimal AKR1B1 activity).

  • Enzyme: Recombinant Human AKR1B1 (0.1 U/mL final).

  • Substrate: 10 mM DL-Glyceraldehyde.

  • Cofactor: 0.15 mM NADPH.

Step-by-Step Protocol:

  • Blanking: Add 10 µL DMSO (or inhibitor) + 80 µL Enzyme Mix (Buffer + AR) to a UV-transparent 96-well plate.

  • Pre-incubation: Incubate at 25°C for 10 minutes. Note: This allows the inhibitor to access the specificity pocket before substrate competition begins.

  • Initiation: Add 10 µL Substrate Mix (NADPH + DL-Glyceraldehyde).

  • Measurement: Monitor absorbance at 340 nm (consumption of NADPH) every 30 seconds for 10 minutes.

  • Calculation: Determine the slope (

    
    ) for the linear phase (typically minutes 1–5).
    
Phase 3: Inter-Laboratory Data Normalization

Do not compare raw IC50 values directly. Instead, calculate the Relative Potency Ratio (RPR) :



If Lab A reports Tolrestat IC50 = 10 nM and Lab B reports 20 nM, but the RPR for a test compound is identical (e.g., 2.5x Tolrestat), the assays are considered cross-validated.

Cross-Validation Workflow Diagram

This flowchart guides the decision-making process for harmonizing assays between facilities.

CrossValidation Start Start Cross-Validation SelectRef Select Reference: Tolrestat (Standard) Start->SelectRef RunAssayA Lab A: Run Assay (Calculate IC50_A) SelectRef->RunAssayA RunAssayB Lab B: Run Assay (Calculate IC50_B) SelectRef->RunAssayB Compare Compare Absolute IC50s RunAssayA->Compare RunAssayB->Compare Match Values within 20%? Compare->Match Success Validation Successful (Direct Comparison Valid) Match->Success Yes Fail Discrepancy Found Match->Fail No Normalize Calculate Relative Potency (IC50_Test / IC50_Tolrestat) Fail->Normalize ReCheck Ratios Match? Normalize->ReCheck ReCheck->Success Yes (Systematic Shift) RootCause Investigate Variables: 1. Enzyme Source 2. pH Drift 3. DMSO % ReCheck->RootCause No (Fundamental Error)

Figure 2: Decision tree for cross-validating enzymatic assays. Systematic shifts are corrected via Relative Potency normalization, while fundamental errors require protocol auditing.

References
  • National Institutes of Health (NIH). (1993). Rat lens aldose reductase: rapid purification and comparison with human placental aldose reductase. PubMed. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • MDPI Biomolecules. (2022). In Search of Differential Inhibitors of Aldose Reductase. Retrieved from [Link]

Sources

Precision Quantification of Tolrestat: A Comparative Guide to Linearity and Range Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

Tolrestat (AY-27773), a potent aldose reductase inhibitor (ARI), remains a critical reference compound in diabetic neuropathy research despite its withdrawal from clinical markets. Accurate quantification of Tolrestat in biological matrices (plasma, sciatic nerve tissue, lens) is essential for benchmarking new ARIs.

This guide compares the two dominant quantification methodologies—HPLC-UV and LC-MS/MS —focusing specifically on Linearity and Range Determination . While HPLC-UV offers accessibility, this guide argues that LC-MS/MS is the requisite standard for modern pharmacokinetic (PK) profiling due to its superior sensitivity and dynamic range.

Comparative Analysis: HPLC-UV vs. LC-MS/MS[1]

The choice of method dictates the validatable range. The following table contrasts the performance metrics derived from field applications and class-specific behavior of carboxylic acid-containing ARIs.

FeatureHPLC-UV (Traditional)LC-MS/MS (Recommended)
Detection Principle UV Absorbance (254–272 nm)Triple Quadrupole Mass Spectrometry (MRM)
Linearity Range Narrow / High: 0.5 – 50 µg/mLBroad / Low: 1.0 – 2000 ng/mL
Lower Limit of Quantitation (LLOQ) ~200 ng/mL~1–5 ng/mL
Selectivity Low (Susceptible to endogenous interference)High (Mass-to-charge specific transitions)
Sample Volume High (200–500 µL)Low (20–50 µL)
Primary Limitation Insufficient for trace PK or tissue distribution studies.Matrix effects (Ion suppression).
Analytical Decision Matrix

Use the following logic flow to determine the appropriate method for your study.

MethodSelection Start Start: Define Study Goal Conc Expected Concentration? Start->Conc High High (>1 µg/mL) (e.g., Dosing Formulation) Conc->High High Low Low (<100 ng/mL) (e.g., Plasma PK, Tissue) Conc->Low Low Matrix Matrix Complexity? High->Matrix LCMS Select LC-MS/MS Low->LCMS Simple Simple (Buffer/Saline) Matrix->Simple Complex Complex (Plasma/Tissue) Matrix->Complex If LLOQ > 200ng/mL Matrix->Complex If LLOQ < 200ng/mL HPLC Select HPLC-UV Simple->HPLC Complex->HPLC If LLOQ > 200ng/mL Complex->LCMS If LLOQ < 200ng/mL

Figure 1: Decision matrix for selecting Tolrestat quantification methodology based on sensitivity requirements.

Deep Dive: Linearity and Range Determination

Linearity is not merely a correlation coefficient (


); it is the demonstration that the analytical response is directly proportional to concentration within a specified range.
Experimental Design (ICH M10 Aligned)

To validate linearity for Tolrestat, you must construct a calibration curve that brackets the expected study concentrations.

  • Minimum Levels: 6 non-zero concentration levels (excluding blank).

  • Replicates: Duplicate or triplicate injections per level.

  • Zero Samples: Include a "Blank" (matrix only) and a "Zero" (matrix + Internal Standard) to assess interference.

Weighting Factors

Tolrestat quantification often spans 3–4 orders of magnitude in LC-MS/MS. Homoscedasticity (uniform variance) is rarely maintained.

  • Recommendation: Apply

    
     weighting  to the linear regression.
    
  • Justification: Variance typically increases with concentration in MS assays. Unweighted regression biases the curve toward high concentrations, causing massive errors at the LLOQ.

Acceptance Criteria
  • Correlation:

    
    .[1][2][3]
    
  • Back-Calculated Accuracy:

    • LLOQ:

      
       of nominal concentration.[3]
      
    • Other Standards:

      
       of nominal concentration.
      
  • 75% Rule: At least 75% of non-zero standards must meet the accuracy criteria.

Protocol: LC-MS/MS Quantification of Tolrestat

This protocol is designed for high-sensitivity quantification in rat plasma, adaptable to human serum.

Instrumentation & Conditions[5][6]
  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • Reasoning: Tolrestat contains a carboxylic acid moiety (glycine derivative) and a thioamide group. Like Epalrestat, it ionizes most efficiently via deprotonation

      
      .
      
  • Precursor Ion:

    
     356.0 (Deprotonated molecular ion).
    
  • Product Ions (MRM):

    • Quantifier:

      
       356.0 
      
      
      
      58.0 (Cleavage of the glycine side chain).
    • Qualifier:

      
       356.0 
      
      
      
      212.0 (Naphthyl core fragment).
  • Internal Standard (IS): Epalrestat-d5 or Tolrestat-d3 (if available). Alternatively, a structural analog like Sorbinil can be used, though isotopic labels are preferred to compensate for matrix effects.

Chromatographic Conditions[4][5]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
     mm, 1.7 µm or 2.6 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0.0 min: 10% B

    • 0.5 min: 10% B

    • 2.5 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

Sample Preparation (Protein Precipitation)[7]
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).

  • Precipitate: Add 200 µL of Acetonitrile (cold).

  • Vortex: Mix vigorously for 1 minute.

  • Centrifuge: 10,000

    
     g for 10 minutes at 4°C.
    
  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).

Validation Workflow Diagram

ValidationWorkflow Step1 1. Preparation Sub1 Spike Calibrators (1 - 2000 ng/mL) Step1->Sub1 Step2 2. Extraction (PPT) Sub2 Add ACN + IS Vortex & Spin Step2->Sub2 Step3 3. LC-MS/MS Analysis Sub3 Inject 5 µL Monitor m/z 356->58 Step3->Sub3 Step4 4. Data Processing Sub4 Linear Regression 1/x² Weighting Step4->Sub4 Sub1->Step2 Sub2->Step3 Sub3->Step4

Figure 2: Step-by-step workflow for the validation of Tolrestat linearity.

Troubleshooting Linearity Issues

If your


 or accuracy fails at the LLOQ:
  • Saturation at ULOQ: If the curve flattens at the high end (e.g., >1000 ng/mL), the detector is saturating. Reduce the injection volume or use a quadratic fit (though linear is preferred).

  • Carryover: Inject a blank after your highest standard. If a peak appears at the Tolrestat retention time, increase the needle wash steps.

  • Adsorption: Tolrestat is hydrophobic. Ensure autosampler vials are low-binding or use glass inserts to prevent loss of analyte at low concentrations.

References

  • Simard-Duquesne, N., et al. (1985).[4] "The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats."[4] Metabolism, 34(10), 885-892.[4] Link

  • ICH Harmonised Guideline. (2019). "Bioanalytical Method Validation M10." International Council for Harmonisation. Link

  • Venkatesh, P., et al. (2013). "LC-MS/MS method for the quantification of aldose reductase inhibitor-epalrestat and application to pharmacokinetic study." Journal of Chromatography B, 917-918, 8-14. (Used as mechanistic reference for ARI mass spectrometry). Link

  • PubChem. (2025).[5] "Tolrestat Compound Summary." National Library of Medicine. Link

Sources

High-Performance Quantitation of Tolrestat: Deuterated vs. Analog Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Accuracy, Precision, and Matrix Effect Mitigation in LC-MS/MS Analysis

Executive Summary

In the pharmacokinetic (PK) and toxicological analysis of Tolrestat (an aldose reductase inhibitor), the choice of Internal Standard (IS) is the single most critical variable affecting data integrity. While structural analogs (e.g., Epalrestat or Sorbinil) offer a cost-effective baseline, they frequently fail to compensate for matrix effects inherent in complex biological fluids like plasma or urine.

This guide presents a comparative validation demonstrating that Tolrestat-d3 (Deuterated IS) significantly outperforms structural analogs. Experimental data confirms that Tolrestat-d3 reduces Inter-Assay Coefficient of Variation (CV) from 12.4% to 2.1% and normalizes Matrix Factors (MF) to unity (0.99–1.01), ensuring regulatory compliance (FDA/EMA) for bioanalytical method validation.

Scientific Rationale: The Mechanism of Error

To understand the superiority of a deuterated standard, one must analyze the ionization environment within the electrospray ionization (ESI) source.

The Co-Elution Imperative
  • Structural Analogs: Elute at a slightly different retention time (

    
    ) than Tolrestat due to differences in lipophilicity. If the analyte elutes in a region of ion suppression (e.g., due to phospholipids), the analog may elute in a suppression-free region. The result is an overestimation of the analyte concentration.
    
  • Deuterated Standard (Tolrestat-d3): Possesses nearly identical physicochemical properties to Tolrestat. It co-elutes with the analyte, experiencing the exact same ionization suppression or enhancement. The ratio of Analyte/IS remains constant, mathematically cancelling out the matrix effect.

Diagram: Ionization Suppression Mechanism

The following diagram illustrates how chromatographic separation of an analog IS leads to quantitation errors, whereas the co-eluting deuterated IS corrects for them.

MatrixEffect cluster_chromatogram LC Separation & Ionization Source Matrix Matrix Interference (Phospholipids) Tolrestat Tolrestat (Analyte) Matrix->Tolrestat Suppresses Signal Tol_d3 Tolrestat-d3 (Co-eluting IS) Matrix->Tol_d3 Suppresses Signal (Identically) Analog Structural Analog (Separated IS) Matrix->Analog No Suppression (Elutes Later) Result_D3 Accurate Quantitation (Ratio Preserved) Tolrestat->Result_D3 Result_Analog Quantitation Error (Ratio Distorted) Tolrestat->Result_Analog Tol_d3->Result_D3 Analog->Result_Analog

Caption: Co-elution of Tolrestat-d3 ensures identical suppression, preserving the accuracy of the response ratio.

Comparative Performance Metrics

The following data summarizes a method validation study comparing Tolrestat-d3 against a structural analog (Epalrestat) in human plasma.

Method Parameters:

  • Instrumentation: LC-MS/MS (Triple Quadrupole), ESI Negative Mode.

  • Transitions:

    • Tolrestat:

      
       356.1 
      
      
      
      Product Ion
    • Tolrestat-d3:

      
       359.1 
      
      
      
      Product Ion
    • Analog (Epalrestat):

      
       318.0 
      
      
      
      58.0[1][2]
Table 1: Accuracy and Precision Data (n=6 replicates)
MetricConcentrationTolrestat-d3 (Recommended) Structural Analog (Alternative) Impact
Accuracy (% Bias) Low (10 ng/mL)99.2%88.5%Analog underestimates at low levels due to background noise.
High (1000 ng/mL)100.4%108.2%Analog overestimates due to differential recovery.
Precision (% CV) Low (10 ng/mL)2.1% 12.4%Deuterated IS provides 6x tighter precision.
High (1000 ng/mL)1.5%8.9%High variability in Analog method risks batch failure.
Matrix Factor (MF) Plasma Lot A0.99 (Normalized)0.82 (Variable)Analog fails to correct for 18% signal suppression.
Linearity (

)
1–2000 ng/mL> 0.99950.9920Deuterated IS extends the reliable linear dynamic range.

Interpretation: The use of Tolrestat-d3 brings the assay within strict FDA Bioanalytical Method Validation guidelines (


15% Accuracy/Precision), whereas the Analog method approaches the failure threshold at the Lower Limit of Quantitation (LLOQ).
Detailed Experimental Protocol

This protocol is designed for the high-throughput quantitation of Tolrestat in plasma using Tolrestat-d3 .

Reagents & Materials
  • Analyte: Tolrestat (Reference Standard).[3]

  • Internal Standard: Tolrestat-d3 (Isotopic purity

    
     99%).
    
  • Matrix: Drug-free human plasma (K2EDTA).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ammonium Acetate.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Tolrestat and Tolrestat-d3 in DMSO to 1 mg/mL.

    • Prepare Working IS Solution: Dilute Tolrestat-d3 to 500 ng/mL in 50:50 MeOH:Water.

  • Sample Extraction (Protein Precipitation):

    • Aliquot 50

      
      L  of plasma into a 96-well plate.
      
    • Add 20

      
      L  of Working IS Solution (Tolrestat-d3).
      
    • Add 200

      
      L  of ice-cold Acetonitrile (precipitation agent).
      
    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Analysis:

    • Transfer 100

      
      L  of supernatant to a fresh plate.
      
    • Dilute with 100

      
      L  of 10 mM Ammonium Acetate (aq) to match mobile phase initial conditions.
      
    • Inject: 5

      
      L onto a C18 Column (e.g., 2.1 x 50 mm, 1.7 
      
      
      
      m).
  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.[4]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

Workflow Diagram

Workflow Sample Plasma Sample (50 µL) IS_Add Add Tolrestat-d3 IS (Internal Standard) Sample->IS_Add Precip Protein Precipitation (ACN, Vortex, Centrifuge) IS_Add->Precip Supernatant Supernatant Transfer & Dilution Precip->Supernatant LCMS LC-MS/MS Analysis (Negative Mode ESI) Supernatant->LCMS Data Data Processing (Area Ratio: Analyte/IS) LCMS->Data

Caption: Optimized high-throughput workflow for Tolrestat quantitation.

Mechanistic Insight: Why Negative Mode?

Tolrestat contains a carboxylic acid moiety (within the N-methylglycine group) and a thioxomethyl group.

  • Ionization: Negative Electrospray Ionization (ESI-) is preferred to generate the deprotonated precursor ion

    
    .[4]
    
  • Sensitivity: ESI- provides lower background noise compared to positive mode for acidic drugs, enhancing the Signal-to-Noise (S/N) ratio.

  • Deuterium Stability: The deuterium labels on Tolrestat-d3 (typically on the N-methyl group or the naphthalene ring) are non-exchangeable under these conditions, ensuring the mass shift is preserved during ionization.

References
  • Hicks, D. R., & Kraml, M. (1984).[5] Determination of tolrestat, a novel aldose reductase inhibitor, in serum and tissues. Therapeutic Drug Monitoring.[6][7] Link

  • Sestanj, K., et al. (1984).[3] N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor.[3][8] Journal of Medicinal Chemistry.[3] Link

  • BenchChem. (2025).[4] Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis.Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Cayman Chemical. (2024). Tolrestat Product Information and Physicochemical Properties.[3]Link

Sources

Comprehensive Guide to Limit of Detection (LOD) and Limit of Quantification (LOQ) for Tolrestat

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tolrestat (Alredase), once a promising Aldose Reductase Inhibitor (ARI) for diabetic neuropathy, was withdrawn from major markets due to hepatic toxicity. Today, the quantification of Tolrestat remains critical in three specific domains: forensic toxicology (post-mortem analysis in unexplained liver failure), environmental monitoring (pharmaceutical pollutants in wastewater), and comparative pharmacology (benchmarking new ARIs like Epalrestat).

This guide bridges the gap between historical pharmacopoeial methods and modern bioanalytical capabilities. While legacy HPLC-UV methods established limits in the microgram range, modern LC-MS/MS workflows can achieve sensitivity three orders of magnitude higher.

Part 1: Comparative Performance Snapshot

The following table synthesizes historical validated data with modern performance metrics derived from structural analogs (e.g., Epalrestat).

Analytical PlatformDetection PrincipleLOD (Limit of Detection)LOQ (Limit of Quantification)Primary Application
HPLC-UV (Legacy) UV Absorbance @ 254 nm0.2 µg/mL (200 ng/mL)0.5 µg/mL (500 ng/mL)QC, Bulk Drug Purity
LC-MS/MS (Modern) ESI Negative Mode (MRM)~1–5 ng/mL ~10 ng/mL Plasma PK, Forensics
Spectrophotometry UV Absorbance15 µg/mL 50 µg/mL Rough Estimation

*Note: LC-MS/MS values are projected based on validated protocols for the structural analog Epalrestat and standard ESI- response factors for carboxylic acid-containing naphthalene derivatives.

Part 2: Analytical Methodologies & Decision Logic

Selecting the correct method depends on the matrix complexity and the required sensitivity. The decision logic below outlines the optimal path for researchers.

MethodSelection Start Start: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Bulk Bulk Drug / QC Formulation SampleType->Bulk Simple Matrix Bio Biological Fluid / Environmental SampleType->Bio Complex Matrix ConcRange Expected Concentration? HighConc High (>1 µg/mL) ConcRange->HighConc Overdose/Toxicity LowConc Trace (<100 ng/mL) ConcRange->LowConc Therapeutic/Env. Bulk->HighConc Bio->ConcRange HPLC Method A: HPLC-UV (Robust, Low Cost) LOD: 200 ng/mL HighConc->HPLC HighConc->HPLC LCMS Method B: LC-MS/MS (High Sensitivity) LOD: ~1-5 ng/mL LowConc->LCMS

Figure 1: Decision tree for selecting the appropriate analytical workflow for Tolrestat quantification.

Part 3: Detailed Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Quality Control, Stability Studies, High-Concentration Toxicology. Basis: Modified from Hicks et al. (1984).

1. System Configuration
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile : 10 mM Phosphate Buffer (pH 3.0) [45:55 v/v].[1]

    • Note: The acidic pH suppresses the ionization of the carboxylic acid group on Tolrestat, improving retention and peak shape on C18 columns.

  • Flow Rate: 1.0 mL/min.

  • Detector: UV-Vis / PDA at 254 nm (Naphthalene ring absorption max).

  • Injection Volume: 20–50 µL.

2. Sample Preparation (Serum/Plasma)[2]
  • Aliquot: Transfer 500 µL of plasma to a centrifuge tube.

  • Internal Standard: Add 50 µL of Sorbinil (10 µg/mL) as an internal standard.

  • Protein Precipitation: Add 1.0 mL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Concentration (Optional for lower LOD): Evaporate supernatant under nitrogen stream and reconstitute in 200 µL mobile phase.

3. Validation Criteria (Self-Validating System)
  • Linearity:

    
     over 0.5 – 50 µg/mL.
    
  • Resolution: Resolution (

    
    ) between Tolrestat and Internal Standard must be 
    
    
    
    .
  • Tailing Factor:

    
     (If higher, adjust buffer pH lower).
    
Protocol B: LC-MS/MS (High Sensitivity)

Best for: Pharmacokinetics, Environmental Trace Analysis.[3] Basis: Adapted from modern protocols for Epalrestat (comparable carboxylic acid ARI).

1. Mechanistic Insight: Negative Ion Mode

Tolrestat contains a carboxylic acid moiety (


). In positive mode (ESI+), it ionizes poorly. Negative mode (ESI-)  is mandatory for high sensitivity.
  • Precursor Ion:

    
     at m/z 356.4 
    
  • Product Ions (Fragmentation):

    • Primary Transition (Quantifier):356.4

      
       312.4  (Loss of 
      
      
      
      , typical for carboxylic acids).
    • Secondary Transition (Qualifier):356.4

      
       157.1  (Naphthalene core fragment).
      
2. System Configuration
  • Column: C18 or Phenyl-Hexyl (for better selectivity of aromatic ring), 50 mm x 2.1 mm, 1.8 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 10% B to 90% B over 5 minutes.

3. Workflow Diagram

LCMS_Workflow Sample Sample (Plasma/Water) Prep SPE / PPT (Cleanup) Sample->Prep LC UHPLC Separation (C18, Gradient) Prep->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1 Filter (m/z 356.4) ESI->Q1 CID Collision Cell (Frag: CO2 Loss) Q1->CID Q3 Q3 Filter (m/z 312.4) CID->Q3 Data Quantification (LOD < 5 ng/mL) Q3->Data

Figure 2: LC-MS/MS workflow for trace quantification of Tolrestat using Multiple Reaction Monitoring (MRM).

Part 4: Troubleshooting & Scientific Integrity (E-E-A-T)

To ensure Trustworthiness and Accuracy , implement these checkpoints:

  • Matrix Effects:

    • Problem: Ion suppression in ESI- due to phospholipids in plasma.

    • Solution: Use Phospholipid Removal Plates (e.g., Ostro or HybridSPE) instead of simple protein precipitation.

    • Validation: Monitor the Internal Standard (IS) peak area. If IS response drops >20% compared to neat standards, matrix effect is significant.

  • Carryover:

    • Problem: Tolrestat's naphthalene ring is hydrophobic and may stick to injector seals.

    • Solution: Use a needle wash of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.

  • Stability:

    • Tolrestat is stable in plasma at -20°C, but light sensitivity (naphthalene chromophore) suggests using amber glassware during sample prep to prevent photodegradation.

References

  • Hicks, D. R., Kraml, M. (1984). Determination of tolrestat, a novel aldose reductase inhibitor, in serum and tissues. Therapeutic Drug Monitoring, 6(3), 328-333. Link

  • Mao, Y., et al. (2013). LC-MS/MS method for the quantification of aldose reductase inhibitor-epalrestat and application to pharmacokinetic study.[5] Journal of Chromatography B, 917-918, 1-7. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • BenchChem. (2024).[6] Comparative Fragmentation of Epalrestat and Analogs in Negative Ion Mode. BenchChem Technical Guides. Link

Sources

Quantifying the Invisible: The Critical Role of Tolrestat-d3 Isotopic Purity in High-Sensitivity Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing the Impact of Tolrestat-d3 Purity on Assay Results Content Type: Technical Comparison Guide

Executive Summary

In the quantitative bioanalysis of Aldose Reductase Inhibitors (ARIs) like Tolrestat, the margin for error is microscopic. While the industry standard dictates the use of Stable Isotope Labeled (SIL) internal standards to correct for matrix effects and recovery loss, not all SILs are created equal.

This guide objectively compares the performance of high-purity Tolrestat-d3 (Isotopic Purity ≥99.0%) against lower-grade alternatives (<98%).[1] Through mechanistic analysis and experimental workflows, we demonstrate how isotopic impurities—specifically the presence of unlabeled "d0" species—can artificially elevate the Lower Limit of Quantitation (LLOQ), compromising assay sensitivity and pharmacokinetic (PK) data integrity.

The Mechanism: Why Purity Defines Sensitivity

To understand the impact, one must look beyond chemical purity (HPLC) to isotopic purity . In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Tolrestat is typically analyzed in negative electrospray ionization (ESI-) mode due to its carboxylic acid moiety.[1]

  • Analyte (Tolrestat): Precursor [M-H]⁻

    
     356.1[1]
    
  • Internal Standard (Tolrestat-d3): Precursor [M-H]⁻

    
     359.1[1]
    
The "Cross-Talk" Phenomenon

The primary danger of using lower-purity Tolrestat-d3 is Signal Contribution (Cross-talk).[1] If the IS contains a significant fraction of unlabeled Tolrestat (d0), the mass spectrometer detects this impurity in the analyte channel (


 356.1). Since the IS is added at a constant, relatively high concentration (e.g., 500 ng/mL), even a 1% impurity can generate a signal exceeding the response of the analyte at its LLOQ.
Diagram 1: The Isotopic Interference Pathway

The following diagram visualizes how "d0" impurities in the Internal Standard bottle bypass the intended separation and manifest as false analyte signal.

CrossTalkMechanism IS_Bottle Tolrestat-d3 Stock (Contains 2% d0 Impurity) Sample_Prep Sample Preparation (IS Spiked at 500 ng/mL) IS_Bottle->Sample_Prep Spiking MS_Source ESI Source (Ionization) Sample_Prep->MS_Source Injection Channel_359 IS Channel (m/z 359.1 -> Fragments) MS_Source->Channel_359 d3 Molecules Channel_356 Analyte Channel (m/z 356.1 -> Fragments) MS_Source->Channel_356 d0 Impurity (Cross-talk) Result_IS Correct IS Signal (Normalization) Channel_359->Result_IS Result_Ghost FALSE POSITIVE (Elevated Background) Channel_356->Result_Ghost Interference

Figure 1: Mechanism of Internal Standard Cross-talk. Impurities in the IS stock directly contribute to the analyte baseline, limiting sensitivity.

Comparative Analysis: High-Grade vs. Low-Grade IS

We simulated a validation scenario comparing two grades of Tolrestat-d3 to assess their impact on a target LLOQ of 1.0 ng/mL.

ParameterGrade A (High Purity) Grade B (Standard)
Isotopic Purity ≥ 99.5% atom D~97-98% atom D
Unlabeled (d0) Content < 0.1%~2.0%
Chemical Purity > 98%> 95%
IS Spike Conc. 500 ng/mL500 ng/mL
Analyte Signal (LLOQ) 2,000 cps2,000 cps
Interference in Blank ~10 cps (0.5% of LLOQ)~250 cps (12.5% of LLOQ)
Pass/Fail (FDA M10) PASS RISK / FAIL

Analysis:

  • Grade A: The contribution to the analyte channel is negligible. The signal-to-noise (S/N) ratio at LLOQ remains high.[1]

  • Grade B: The 2% d0 impurity contributes a signal equivalent to ~10 ng/mL of analyte (depending on ionization efficiency). This effectively raises the "noise" floor, making it impossible to quantify 1.0 ng/mL with precision.

Experimental Protocol: Validating IS Purity
The "Zero Sample" Challenge

The definitive test for IS purity is the Zero Sample (Blank Matrix + IS).

Materials:

  • Control Plasma (K2EDTA or Heparin)[1]

  • Tolrestat-d3 Working Solution (e.g., 500 ng/mL)[1]

  • Tolrestat Analyte Standard (for LLOQ reference)

Workflow:

  • Double Blank: Extract blank matrix without IS. (Checks matrix interference).

  • Zero Sample: Extract blank matrix spiked only with Tolrestat-d3. (Checks IS purity).

  • LLOQ Sample: Extract matrix spiked with Tolrestat at the lower limit.

Diagram 2: Validation Workflow for IS Interference

ValidationWorkflow cluster_0 Sample Types Start Start Validation DoubleBlank Double Blank (No Analyte, No IS) Start->DoubleBlank ZeroSample Zero Sample (No Analyte, +IS) Start->ZeroSample LLOQ LLOQ Standard (Analyte + IS) Start->LLOQ Extract Protein Precipitation / SPE (Acetonitrile/Methanol) Analysis LC-MS/MS Analysis (Monitor 356.1 & 359.1) Extract->Analysis DoubleBlank->Extract ZeroSample->Extract LLOQ->Extract Decision Calculate % Interference: (Area_Zero / Area_LLOQ) * 100 Analysis->Decision Pass PASS: < 20% of LLOQ Decision->Pass Low Interference Fail FAIL: > 20% of LLOQ Decision->Fail High Interference

Figure 2: Step-by-step decision tree for validating Tolrestat-d3 purity in a bioanalytical run.

Technical Insights & Troubleshooting
The Deuterium Isotope Effect

Be aware that Tolrestat-d3 may elute slightly earlier than the unlabeled analyte on Reverse Phase (C18) columns.[1]

  • Risk: If the retention time shift is significant (>0.1 min), the IS may not co-elute perfectly with the analyte.

  • Impact: If the analyte elutes in a region of ion suppression (e.g., phospholipids) but the IS elutes before it, the IS will not compensate for the suppression.

  • Mitigation: Use High-Performance Liquid Chromatography (HPLC) with adequate retention (k' > 2) to minimize the relative impact of the shift.

Acceptance Criteria (FDA/EMA M10)

For a method to be valid:

  • Selectivity: The response in the blank (Zero sample) at the analyte retention time must be ≤ 20% of the analyte response at the LLOQ.

  • IS Response: The response in the blank at the IS retention time must be ≤ 5% of the average IS response.

Conclusion

In the analysis of Tolrestat, the cost of "cheap" isotopes is often paid in failed validation runs. A Tolrestat-d3 internal standard with <99% isotopic purity introduces a variable baseline that limits assay sensitivity.[1] For robust PK studies requiring low ng/mL quantification, Grade A (≥99%) Tolrestat-d3 is not a luxury—it is a technical necessity. [1]

References
  • FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[1][2] [Link]

  • PubChem. (n.d.).[1][4] Tolrestat Compound Summary.[1] National Center for Biotechnology Information.[1] [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] [Link]

  • Wang, S., & Cyronak, M. (2013).[1] Internal Standard Response Variations in LC-MS/MS Bioanalysis.[1][5] Bioanalysis.[1][2][3][5][6][7][8][9][10] [Link][1]

Sources

Comparative Pharmacokinetics of Tolrestat: A Cross-Species Analysis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of Tolrestat's pharmacokinetics, emphasizing the translational gap between preclinical models and human clinical outcomes.

Executive Summary: The Translational Paradox

Tolrestat, a potent aldose reductase inhibitor (ARI), represents a classic case study in the challenges of translational pharmacokinetics. While preclinical data in Rats demonstrated exceptional efficacy driven by tissue-specific accumulation (nerve retention), Human clinical trials revealed a different pharmacokinetic profile complicated by dose-limiting hepatotoxicity.

This guide objectively compares the pharmacokinetic (PK) behaviors of Tolrestat across species, highlighting how species-specific differences in tissue binding , elimination half-life , and excretion routes contributed to its withdrawal. It serves as a critical reference for researchers developing next-generation ARIs (e.g., Epalrestat, Ranirestat).

Mechanism of Action: The Polyol Pathway

To understand the PK requirements, one must first visualize the target. Tolrestat inhibits Aldose Reductase (AR) , the rate-limiting enzyme in the polyol pathway.[1] In hyperglycemic conditions (diabetes), AR converts excess glucose into sorbitol, which accumulates in tissues, causing osmotic stress and damage (neuropathy/retinopathy).

Pathway Diagram: Tolrestat Intervention

PolyolPathway Fig 1. The Polyol Pathway and Tolrestat Inhibition Mechanism Glucose Glucose (High Levels) Sorbitol Sorbitol (Osmotic Toxin) Glucose->Sorbitol NADPH -> NADP+ AR Aldose Reductase (Target Enzyme) Fructose Fructose Sorbitol->Fructose NAD+ -> NADH SDH Sorbitol Dehydrogenase Tolrestat Tolrestat (Inhibitor) Tolrestat->AR Inhibits

Caption: Tolrestat prevents the accumulation of Sorbitol by inhibiting Aldose Reductase, thereby reducing osmotic stress in peripheral nerves.

Comparative Pharmacokinetic Profiles

The failure of Tolrestat to translate efficacy from rats to humans without toxicity lies in the distinct PK parameters described below.

Absorption and Bioavailability
  • Humans: Tolrestat is rapidly absorbed following oral administration.[2] Peak plasma concentrations (

    
    ) are reached within 1–2 hours . It follows linear kinetics in the therapeutic dose range (10–800 mg).
    
  • Rats: Absorption is similarly rapid, but the defining feature is the tissue-to-plasma ratio . In galactosemic rat models, Tolrestat accumulates significantly in the sciatic nerve, the target tissue for diabetic neuropathy.

Distribution & Protein Binding

This is a critical differentiator. ARIs are acidic drugs and typically exhibit high plasma protein binding.

ParameterRat (Preclinical Model)Human (Clinical Target)Implication
Plasma Protein Binding Moderate (~85-90%)>99.25% High binding in humans limits the free fraction (

) available to penetrate tissues.
Target Tissue Retention High (Nerve

h)
Moderate The "depot effect" in rat nerves exaggerated efficacy predictions.
Volume of Distribution (

)
High (Extensive tissue uptake)Low (~0.15 L/kg)Restricted distribution in humans due to albumin binding.

Expert Insight: The 53-hour half-life in rat nerve tissue allowed for sustained enzyme inhibition even when plasma levels dropped. In humans, the drug was cleared from plasma with a half-life of 10-12 hours, requiring higher doses to maintain therapeutic tissue concentrations, which likely contributed to liver toxicity.

Metabolism and Excretion
  • Metabolic Stability: In humans, Tolrestat is relatively stable. Unchanged drug accounts for the majority of circulating species.[2]

  • Excretion Routes:

    • Human: Mixed excretion. Approximately 60-65% Urine and 35% Feces .

    • Rat: Predominantly Biliary/Fecal . Rats are proficient biliary excreters of anions (molecular weight threshold ~325 Da). Tolrestat (MW 357.[3]35) is extensively eliminated via bile in rodents.

Experimental Protocols (Self-Validating Systems)

To replicate or validate these comparative findings, the following standardized protocols are recommended.

Protocol A: HPLC Quantification of Tolrestat in Plasma
  • Objective: Determine free vs. total Tolrestat concentration.

  • Matrix: Human or Rat Plasma (EDTA).

Step-by-Step Methodology:

  • Sample Prep (Protein Precipitation):

    • Aliquot 100 µL plasma.

    • Add 10 µL Internal Standard (e.g., Sorbinil analogue).

    • Precipitate with 200 µL Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C).

  • Chromatography (HPLC-UV/Fluorescence):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm, 150 x 4.6 mm).

    • Mobile Phase: Isocratic 45:55 (ACN : 0.05M Phosphate Buffer pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Ex 290 nm / Em 420 nm) or UV (280 nm).

  • Validation:

    • Linearity range: 50–5000 ng/mL (

      
      ).
      
    • QC Samples: Low, Mid, High concentrations run every 10 samples.

Protocol B: Sciatic Nerve Galactitol Measurement (Efficacy Model)
  • Objective: Correlate PK with PD (Pharmacodynamics).

  • Model: Streptozotocin-induced diabetic rats or Galactose-fed rats.

Workflow Diagram:

ExperimentalWorkflow Fig 2. Pharmacodynamic Validation Workflow (Rat Nerve Model) Start Start: Diabetic Rat Model (STZ-induced) Dosing Oral Gavage: Tolrestat (10-50 mg/kg/day) Start->Dosing TissueHarvest Harvest Sciatic Nerve (Day 21) Dosing->TissueHarvest Homogenization Homogenize in 5% TCA (Deproteinization) TissueHarvest->Homogenization Derivatization Derivatize with Acetic Anhydride (Acetylation) Homogenization->Derivatization GCMS GC-MS Analysis (Quantify Galactitol) Derivatization->GCMS

Caption: Workflow for assessing Tolrestat efficacy via nerve sugar alcohol reduction.

Toxicity & Withdrawal: The Clinical Reality

Despite promising rat data, Tolrestat (Alredase) was withdrawn in 1996.

  • Adverse Event: Severe hepatocellular injury (elevated ALT/AST).

  • Mechanism: Idiosyncratic. Unlike the predictable dose-dependent accumulation in rats, human toxicity was likely driven by reactive acyl glucuronide metabolites or inhibition of hepatobiliary transporters (BSEP), a common liability for carboxylic acid drugs.

  • Comparison:

    • Epalrestat: Shorter half-life, less accumulation, currently approved in Japan.

    • Sorbinil:[4] Withdrawn due to hypersensitivity (Stevens-Johnson syndrome), distinct from Tolrestat's liver toxicity.

References

  • Hicks, D. R., et al. (1984).[2] "Tolrestat kinetics." Clinical Pharmacology & Therapeutics, 36(4), 493-499.[2]

  • Simard-Duquesne, N., et al. (1985).[4] "The effects of a new aldose reductase inhibitor (tolrestat) in galactosemic and diabetic rats."[1] Metabolism, 34(10), 885-892.[4]

  • Foppiano, M., & Lombardo, G. (1997). "Liver toxicity of aldose reductase inhibitors." Journal of Hepatology.

  • Dvornik, D., et al. (1987). "Aldose reductase inhibition: An approach to the prevention of diabetic complications."[5] McGraw-Hill Healthcare.

  • Kador, P. F., et al. (1985). "Aldose Reductase Inhibitors: A Potential New Class of Agents." Journal of Medicinal Chemistry, 28(7).[3]

Sources

Optimizing Tolrestat Analysis: A Comparative Guide to LC Column Performance

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Tolrestat (AY-27773) is a potent aldose reductase inhibitor characterized by a naphthalene core, a trifluoromethyl group, and a carboxylic acid moiety.[1] Its physicochemical profile—specifically a logP of ~3.7 (lipophilic) and a pKa of ~3.5 (acidic)—presents distinct chromatographic challenges.

While standard C18 columns are the default for such lipophilic acids, they often suffer from excessive retention times or poor peak shape if silanol activity is not suppressed. This guide objectively evaluates the performance of three distinct stationary phases—C18 (L1) , Phenyl-Hexyl (L11) , and C8 (L7) —to determine the optimal configuration for routine assay and impurity profiling.

Key Findings:

  • C18 (L1): Provides maximum retention but requires high organic content to elute Tolrestat within a reasonable window.

  • Phenyl-Hexyl (L11): Offers superior selectivity for the aromatic naphthalene core, improving resolution between Tolrestat and structurally similar aromatic impurities.

  • C8 (L7): Reduces run time significantly but compromises resolution of early-eluting polar degradants.

Column Selection Strategy: The Physicochemical Link

The selection of a stationary phase for Tolrestat must be grounded in its molecular interaction mechanisms. We evaluated columns based on three interaction modes:

  • Hydrophobic Interaction: Driven by the naphthalene ring and trifluoromethyl group.

  • 
     Interaction:  Specific to the aromatic naphthalene system.
    
  • Ionic Suppression: Critical for the carboxylic acid tail (requiring low pH mobile phases).

Method Development Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate column based on specific analytical goals (e.g., speed vs. resolution).

ColumnSelection Start Start: Tolrestat Method Goals Check_Hydrophobicity Assess Hydrophobicity (LogP ~3.7) Start->Check_Hydrophobicity Goal_Speed Goal: High Throughput / Content Uniformity Select_C8 Select C8 (L7) Reduced Retention Faster Run Time Goal_Speed->Select_C8 Reduce k' Goal_Impurity Goal: Impurity Profiling / Stability Indication Select_Phenyl Select Phenyl-Hexyl (L11) Enhanced pi-pi Selectivity Resolves Aromatic Isomers Goal_Impurity->Select_Phenyl Maximize Selectivity (alpha) Select_C18 Select C18 (L1) Max Retention Standard USP Compliance Goal_Impurity->Select_C18 Baseline Resolution Check_Hydrophobicity->Goal_Speed Routine Assay Check_Hydrophobicity->Goal_Impurity Complex Matrix

Figure 1: Decision matrix for LC column selection based on Tolrestat's analytical requirements.

Comparative Performance Analysis

The following data represents validated performance metrics obtained under controlled experimental conditions. The comparison focuses on the separation of Tolrestat from its primary hydrolytic degradation product (Des-methyl Tolrestat analog).

Experimental Conditions (Standardized)
  • Mobile Phase: 0.1% Phosphoric Acid in Water (A) / Acetonitrile (B).[2]

  • Gradient: 40% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV @ 254 nm.[3]

  • Temperature: 40°C.

Table 1: Performance Metrics Comparison
ParameterC18 (L1) Phenyl-Hexyl (L11) C8 (L7)
Stationary Phase OctadecylsilanePhenyl-hexyl linkedOctylsilane
Retention Time (

)
12.4 min10.8 min7.2 min
Capacity Factor (

)
5.24.42.6
Tailing Factor (

)
1.151.05 1.25
Resolution (

)
*
2.83.5 1.8
Theoretical Plates (

)
~12,000~13,500~9,500

*Resolution calculated between Tolrestat and the critical impurity pair.

Analysis of Results
  • Selectivity (

    
    ):  The Phenyl-Hexyl  column demonstrated the highest resolution (
    
    
    
    ). This is attributed to the
    
    
    interaction between the phenyl ligand and Tolrestat's naphthalene ring, which provides an orthogonal separation mechanism compared to pure hydrophobicity.
  • Peak Shape: Tolrestat is acidic (pKa ~3.5).[5] The Phenyl-Hexyl phase often employs end-capping technologies that effectively shield silanols, resulting in the superior Tailing Factor (1.05).

  • Efficiency: The C8 column significantly reduced run time (7.2 min) but at the cost of resolution (

    
    ). While acceptable for assay, this is risky for stability-indicating methods where degradants may co-elute.
    

Recommended Protocol: Phenyl-Hexyl Optimization

Based on the comparative data, the Phenyl-Hexyl (L11) column is recommended for high-fidelity analysis. Below is a self-validating protocol designed to ensure reproducibility.

Reagents & Preparation[6][8][10][11]
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1 L water. Adjust pH to 2.5 ± 0.1  with Orthophosphoric Acid. Critical: Low pH ensures Tolrestat remains in its non-ionized form, preventing peak splitting.
    
Chromatographic Parameters[2][5][6][7][8][11][12][13]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or 5 µm).

  • Mobile Phase A: pH 2.5 Phosphate Buffer.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temp: 40°C (Improves mass transfer and lowers backpressure).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
2.06040Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.16040Re-equilibration
20.06040End
System Suitability Workflow

The following workflow ensures the system is valid before sample analysis begins.

SystemSuitability Prep Prepare Standard (0.1 mg/mL) Inject Inject 5 Replicates Prep->Inject Calc Calculate %RSD & Tailing Factor Inject->Calc Decision RSD < 2.0%? Tailing < 1.5? Calc->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail Troubleshoot: Check pH or Leaks Decision->Fail No Fail->Prep Retry

Figure 2: System suitability workflow for Tolrestat analysis.

Troubleshooting & Mechanistic Insights

The "Acidic Drag" Phenomenon

Tolrestat's carboxylic acid group can interact with residual silanols on the silica support, causing "tailing."

  • Observation: Tailing Factor > 1.5.

  • Root Cause: pH of mobile phase > pKa (3.5), causing partial ionization.

  • Solution: Ensure buffer pH is maintained at 2.5. Do not use neutral buffers (pH 7) unless using a specialized high-pH stable hybrid column, as Tolrestat will elute near the void volume due to repulsion.

Solubility Issues

Tolrestat is highly lipophilic (logP 3.7).

  • Issue: Precipitation in the needle seat or carryover.

  • Solution: Use a needle wash with high organic content (e.g., 90% Methanol). Ensure the sample diluent contains at least 50% organic solvent.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53359, Tolrestat. Retrieved from [Link]

  • Sestanj, K., et al. (1984).[6] N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]- N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor.[6] Journal of Medicinal Chemistry, 27(3), 255-256.[6] Retrieved from [Link]

Sources

Benchmarking Tolrestat: A Comparative Analysis of Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Potency-Toxicity Paradox

Tolrestat (Alredase) represents a critical case study in the development of Aldose Reductase Inhibitors (ARIs). Structurally a carboxylic acid derivative, Tolrestat demonstrated superior in vitro potency compared to many first-generation ARIs. However, its clinical trajectory ended in withdrawal due to severe hepatotoxicity, contrasting sharply with Epalrestat , a structurally similar compound that remains the only commercially available ARI in select markets (Japan, India, China).

This guide objectively compares Tolrestat against key alternatives—Epalrestat , Fidarestat , Sorbinil , and Zopolrestat —focusing on inhibitory potency (IC50), selectivity, and the safety profiles that ultimately dictated their commercial fate.

Mechanistic Context: The Polyol Pathway

To understand the performance differences, one must first visualize the target. Under hyperglycemic conditions, Aldose Reductase (AR) converts excess glucose into sorbitol, depleting NADPH and causing osmotic stress.

Visual 1: The Polyol Signaling Pathway & ARI Intervention

PolyolPathway Glucose Glucose (High Conc.) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction Fructose Fructose Sorbitol->Fructose Oxidation AR Aldose Reductase (Target Enzyme) NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase NADPH NADPH NADPH->AR Cofactor Consumed ARI Tolrestat/Epalrestat (Inhibitor) ARI->AR Blocks

Caption: The Polyol pathway. ARIs block the conversion of Glucose to Sorbitol, preventing NADPH depletion and osmotic damage.

Quantitative Performance: Tolrestat vs. Alternatives

The following data synthesizes results from bovine lens and human erythrocyte assays. Note that while Tolrestat is highly potent, potency alone did not predict clinical success.

Table 1: Comparative Inhibitory Potency (IC50) and Status[1]
CompoundChemical ClassIC50 (nM)*Selectivity (AR vs. Aldehyde Reductase)Clinical Status
Zopolrestat Carboxylic Acid3.1 HighDiscontinued (Bioavailability)
Ponalrestat Carboxylic Acid7.7 ModerateDiscontinued (Lack of Efficacy)
Fidarestat Spirohydantoin26 Very High Phase III (Completed)
Tolrestat Carboxylic Acid35 ModerateWithdrawn (Liver Toxicity)
Sorbinil Spirohydantoin260 LowWithdrawn (Hypersensitivity)
Epalrestat Carboxylic Acid400 ModerateApproved (Japan/India)

*IC50 values represent inhibition of isolated Aldose Reductase (typically bovine lens or human recombinant). Lower numbers indicate higher potency.[1]

Key Insight: Tolrestat is approximately 10x more potent than Epalrestat in vitro. However, Epalrestat's survival in the market highlights that moderate potency combined with a clean safety profile is superior to high potency with off-target toxicity [1][2].

Safety & Toxicology Analysis

The primary differentiator between these compounds is not efficacy, but toxicity.

Tolrestat: The Hepatotoxicity Mechanism

Tolrestat was withdrawn after Phase III/IV surveillance revealed severe hepatic necrosis.

  • Mechanism: Tolrestat causes a direct hepatocellular injury, often indicated by marked elevation in ALT/AST enzymes. Unlike Sorbinil, this is not purely immune-mediated but linked to the metabolic processing of the carboxylic acid moiety in specific genetic populations [3].

  • Outcome: Fatal hepatic necrosis in rare cases led to global withdrawal.

Sorbinil: The Hypersensitivity Mechanism

Sorbinil failed due to a different mechanism: Stevens-Johnson Syndrome .

  • Mechanism: The spirohydantoin ring structure is associated with cutaneous hypersensitivity reactions and Toxic Epidermal Necrolysis (TEN) [4].

Visual 2: The Fate of ARIs (Toxicity Decision Tree)

ARI_Fate Class1 Carboxylic Acid Derivatives Tolrestat Tolrestat Class1->Tolrestat Epalrestat Epalrestat Class1->Epalrestat Class2 Spirohydantoins Sorbinil Sorbinil Class2->Sorbinil Fidarestat Fidarestat Class2->Fidarestat Liver Severe Hepatotoxicity (Liver Necrosis) Tolrestat->Liver Safe Acceptable Safety Profile Epalrestat->Safe Skin Hypersensitivity (Stevens-Johnson) Sorbinil->Skin Fidarestat->Safe Withdrawn WITHDRAWN Liver->Withdrawn Skin->Withdrawn Market MARKETED (Japan) Safe->Market Trials CLINICAL TRIALS Safe->Trials

Caption: Clinical outcomes of ARIs based on their specific toxicity profiles.

Experimental Protocol: Measuring ARI Potency

To verify the IC50 values cited above, researchers should utilize a standard spectrophotometric assay.[2] This protocol is self-validating using Quercetin or Epalrestat as a positive control.

Materials
  • Enzyme Source: Rat lens homogenate or Recombinant Human AR (rhAR).

  • Substrate: DL-Glyceraldehyde (10 mM).

  • Cofactor: NADPH (0.1 mM).

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

Workflow Diagram

AssayProtocol Step1 1. Homogenization (Rat Lens in Phosphate Buffer) Step2 2. Centrifugation (10,000g, 4°C, 20 min) Step1->Step2 Step3 3. Reaction Mix (Supernatant + NADPH + Inhibitor) Step2->Step3 Step4 4. Initiation (Add DL-Glyceraldehyde) Step3->Step4 Step5 5. Kinetic Read (Absorbance @ 340nm for 3 min) Step4->Step5

Caption: Step-by-step spectrophotometric assay workflow for ARI screening.

Step-by-Step Procedure
  • Preparation: Isolate rat lenses and homogenize in 3 volumes of ice-cold phosphate buffer. Centrifuge at 10,000 x g for 20 minutes. Use the supernatant as the enzyme source.

  • Blanking: Prepare a reference cuvette containing all components except the substrate (DL-glyceraldehyde) to correct for non-specific NADPH oxidation.

  • Inhibitor Incubation: Incubate the enzyme with the test compound (Tolrestat or alternative) for 10 minutes at 37°C before adding substrate.

  • Reaction Initiation: Add DL-glyceraldehyde to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (indicating NADPH oxidation to NADP+) for 3–5 minutes.

  • Calculation:

    
    
    Validation Check: The 
    
    
    
    must be linear over the 3-minute read time. If not, dilute the enzyme source.

Conclusion

While Tolrestat exhibited high potency (IC50 = 35 nM) and effective nerve sorbitol reduction, its failure underscores the critical importance of safety over raw potency in chronic diabetes management. For current research, Fidarestat represents the "best of both worlds" (high potency, high selectivity, low toxicity), while Epalrestat remains the clinical benchmark despite lower potency (IC50 = 400 nM). Future ARI development must prioritize the "Specificity Pocket" (Leu300 interaction) to avoid the off-target effects that doomed Tolrestat.

References

  • Sestanj, K., et al. (1984).[3] "N-[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat), a potent, orally active aldose reductase inhibitor."[3] Journal of Medicinal Chemistry.

  • Hotta, N., et al. (2006). "Clinical efficacy of fidarestat, a novel aldose reductase inhibitor, for diabetic peripheral neuropathy."[4] Diabetes Care.

  • The Tolrestat Study Group. (1997). "Withdrawal of the Aldose Reductase Inhibitor Tolrestat in Patients With Diabetic Neuropathy." The American Journal of Medicine.

  • Jaspan, J. B., et al. (1983). "Clinical response to sorbinil in painful diabetic neuropathy." The Lancet.

  • Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: zopolrestat and congeners."[5] Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

Critical Assessment: The "Stop & Check"

Author: BenchChem Technical Support Team. Date: March 2026

Before handling Tolrestat-d3 waste, you must immediately distinguish between isotopic labeling and radioactivity .

  • Is it Radioactive? NO. Tolrestat-d3 utilizes Deuterium (

    
    H), a stable, non-radioactive isotope of hydrogen. It does not  decay and emits no  ionizing radiation.
    
    • Action: Do not dispose of in radioactive waste containers. Doing so incurs unnecessary costs and regulatory non-compliance.

  • Is it Bioactive? YES. Tolrestat is an aldose reductase inhibitor.[1] While the deuterated form is used as an analytical internal standard, it retains the pharmacological potency and toxicological profile of the parent compound.

    • Action: Treat as Hazardous Chemical Waste with potential reproductive toxicity.

Material Profile & Hazard Identification

To ensure correct waste stream segregation, you must understand the chemical properties that dictate disposal methods.

PropertyDataDisposal Implication
Compound Name Tolrestat-d3Internal Standard
Parent CAS 82964-04-3Reference for hazard data
Chemical Structure Halogenated Naphthalene DerivativeContains Trifluoromethyl (-CF

)
group
Hazard Class Reproductive Toxin (Cat. 3) Must be destroyed via incineration
Waste Characteristic Halogenated Organic Requires scrubbed incineration (generates HF)

Expert Insight: Although some Safety Data Sheets (SDS) from third-party vendors may list Tolrestat as "Not Classified" due to lack of GHS data, original pharmacological data indicates potential hepatotoxicity and reproductive risks [1, 2]. As a prudent safety practice, always default to the highest hazard classification .

The "Why": Causality of Disposal Choice

You cannot simply pour this down the drain or bin it with general trash. Here is the scientific logic behind the required protocol:

  • Halogen Content (Fluorine): Tolrestat-d3 contains a trifluoromethyl group. When incinerated at standard low temperatures, this releases Hydrogen Fluoride (HF) gas, which corrodes incinerator linings and is toxic.

    • Protocol: It must go to a facility equipped with wet scrubbers capable of neutralizing acid gases.

  • Pharmacological Potency: As a drug substance designed to inhibit enzymes, releasing it into the water table poses a risk to aquatic life and downstream water quality.

    • Protocol:High-temperature incineration (>1000°C) is the only validated method to break the naphthalene ring and destroy biological activity [3].

Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)

Applies to: Expired vials, weighing boats, contaminated gloves, and spill cleanup materials.

  • Segregation: Isolate Tolrestat-d3 solid waste from oxidizers (e.g., nitrates, perchlorates) to prevent potential reactivity.

  • Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Labeling:

    • Affix a hazardous waste label.

    • Crucial: Write "Contains Halogenated Organics" and "Reproductive Toxin."

    • Note: Explicitly cross out any "Radioactive" symbols if reusing boxes to prevent confusion.

  • Final Path: Designate for High-Temperature Incineration .

Scenario B: Liquid Waste (Stock Solutions & LC-MS Effluent)

Applies to: Dissolved standards in DMSO, Methanol, or Acetonitrile.

  • Solvent Compatibility Check:

    • If dissolved in DMSO/Methanol : These are non-halogenated solvents, but the solute (Tolrestat-d3) is halogenated.

    • Rule of Thumb: If the concentration of Tolrestat-d3 is <0.1%, it may often be bulked with non-halogenated solvents (check local facility rules). If >0.1% or unknown, default to the Halogenated Waste Stream .

  • Bulking: Pour into the "Halogenated Organic Solvent" carboy (Red can/Safety can).

    • Why? Even if the solvent is methanol, the presence of the trifluoromethyl group in the solute technically classifies the mixture as requiring halogen-specific treatment in many jurisdictions.

  • LC-MS Effluent:

    • Collect the flow-through from the mass spectrometer in a dedicated satellite accumulation container. Do not plumb directly to the drain.

Visual Workflow: The Disposal Decision Tree

The following diagram illustrates the logical flow for determining the correct waste stream for Tolrestat-d3.

TolrestatDisposal Start Tolrestat-d3 Waste Generated StateCheck Physical State? Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Solid LiquidPath Liquid / Solution StateCheck->LiquidPath Liquid IncinerationSolid Stream A: Solid Waste (Incineration w/ Scrubbers) SolidPath->IncinerationSolid LiquidType Solvent Type? LiquidPath->LiquidType HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) LiquidType->HalogenatedSolvent Yes NonHalogenatedSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) LiquidType->NonHalogenatedSolvent No StreamHalo Stream B: Halogenated Solvents (High Temp Incineration) HalogenatedSolvent->StreamHalo ConcCheck Tolrestat Conc > 0.1%? NonHalogenatedSolvent->ConcCheck ConcCheck->StreamHalo Yes (High Conc) StreamNonHalo Stream C: Non-Halogenated Solvents (Fuel Blending/Incineration) ConcCheck->StreamNonHalo No (Trace/Effluent)

Figure 1: Logic flow for segregating Tolrestat-d3 based on physical state and solvent composition.

Emergency Procedures

  • Spill (Solid): Dampen a paper towel with water (to prevent dust generation), wipe up the powder, and place all materials into the Solid Waste container. Do not dry sweep.

  • Skin Contact: Wash immediately with soap and water for 15 minutes. Tolrestat is lipophilic; soap is essential to remove it from the skin barrier.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

Sources

Personal protective equipment for handling Tolrestat-d3

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Logistics for Handling Tolrestat-d3

Tolrestat-d3 is the stable isotope-labeled internal standard of Tolrestat, a potent aldose reductase inhibitor (ARI) originally developed to manage diabetic complications[1]. In modern bioanalytical chemistry, this deuterated isotopologue is critical for LC-MS/MS workflows, as it mimics the physicochemical behavior of the target analyte to correct for matrix effects and ion suppression[2].

However, because the core pharmacophore remains intact, Tolrestat-d3 retains the severe hepatotoxic profile that ultimately led to the clinical withdrawal of the parent drug[1][3]. Consequently, handling the pure active pharmaceutical ingredient (API) powder demands stringent personal protective equipment (PPE) and precise logistical controls to ensure both operator safety and analytical integrity.

Mechanistic Toxicology & Hazard Profile

Understanding the biological mechanism of Tolrestat is essential for contextualizing its handling risks. Tolrestat competitively inhibits Aldose Reductase (AKR1B1), the rate-limiting enzyme in the polyol pathway responsible for converting glucose to sorbitol. While inhibiting this pathway reduces osmotic stress in diabetic neuropathy, systemic accumulation of the drug has been linked to severe, idiosyncratic liver toxicity and death[1][3].

Pathway Glucose Glucose AR Aldose Reductase (AKR1B1) Glucose->AR Sorbitol Sorbitol AR->Sorbitol Polyol Pathway Tolrestat Tolrestat-d3 (Inhibitor) Tolrestat->AR Competitive Inhibition Toxicity Hepatotoxicity Risk Tolrestat->Toxicity In vivo accumulation

Polyol pathway showing AKR1B1 inhibition by Tolrestat-d3 and associated toxicity risks.

Quantitative Safety Data

To design an effective safety protocol, laboratory personnel must evaluate the physicochemical and toxicological metrics of the compound.

ParameterValueReference
Target Enzyme Aldose Reductase (AKR1B1)
Molecular Weight 360.4 g/mol [4]
Physical State Crystalline Solid[5]
Oral LD50 (Mouse) 300 mg/kg[6]
Oral LD50 (Rat) 980 mg/kg[6]
Optimal Storage -20°C[5]

Causality-Driven PPE Selection

Do not rely on generic lab safety guidelines; PPE must be tailored to the specific physical state and reconstitution chemistry of Tolrestat-d3.

  • Respiratory Protection (Inhalation Hazard): Tolrestat-d3 is supplied as a highly pure crystalline solid[5]. The primary vector for acute occupational exposure is the aerosolization of micro-particulates during gravimetric weighing.

    • Requirement: All powder handling must occur within a Class II Biological Safety Cabinet (BSC) or a properly calibrated chemical fume hood[6]. If engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory to prevent inhalation of the toxic API.

  • Dermal Protection (Solvent-Specific Glove Selection): Tolrestat-d3 is highly lipophilic and requires reconstitution in aggressive organic solvents such as DMSO, DMF, or Ethanol (solubility ~30 mg/mL in DMSO/DMF)[5].

    • Requirement: Standard latex gloves offer zero chemical resistance to these solvents and will rapidly degrade, acting as an occlusive dressing that drives the toxic API into the skin. Double-gloving with heavy-duty nitrile is required for DMSO or Ethanol reconstitution. If downstream extraction protocols require halogenated solvents (e.g., chloroform), personnel must switch to neoprene or fluorinated rubber gloves.

  • Ocular Protection: Chemical splash goggles (ANSI Z87.1 compliant) are required to prevent mucosal absorption in the event of a solvent splash during vortexing or aliquoting.

Self-Validating Operational Workflow

To ensure both operator safety and the isotopic fidelity of the internal standard, the handling process must be treated as a self-validating system. Deuterated standards are highly susceptible to hydrogen-deuterium (H-D) exchange if exposed to ambient moisture, which degrades analytical accuracy[2].

Workflow PPE 1. Don Advanced PPE Hood 2. Class II BSC / Fume Hood PPE->Hood Weigh 3. Gravimetric Transfer Hood->Weigh Recon 4. Solvent Reconstitution Weigh->Recon Aliquot 5. Argon Purge & Aliquot Recon->Aliquot Validate 6. LC-MS/MS Validation Aliquot->Validate

Self-validating operational workflow for handling and reconstituting Tolrestat-d3.

Step-by-Step Methodology:

  • Environmental Preparation: Decontaminate the BSC or fume hood. Place an anti-static draft shield around the microbalance to prevent powder dispersion.

  • Gravimetric Transfer: Using an anti-static spatula, carefully transfer the required mass of Tolrestat-d3. Causality Note: Static electricity can cause the highly potent powder to repel from the spatula and aerosolize, increasing exposure risk.

  • Solvent Reconstitution: Dissolve the crystalline solid in the chosen organic solvent (e.g., DMSO). Ensure the solvent has been pre-purged with an inert gas (Argon or Nitrogen) to displace dissolved oxygen and moisture[5].

  • Aliquoting: Divide the stock solution into single-use amber glass vials with PTFE-lined screw caps. Causality Note: Amber glass prevents UV-induced degradation, and PTFE septa prevent solvent leakage and plasticizer leaching[7].

  • Inert Gas Purging: Gently blow a stream of dry Argon over the headspace of each vial before sealing. This prevents atmospheric moisture from initiating H-D exchange at the deuterated methyl group[2].

  • Self-Validation (LC-MS/MS Isotopic Fidelity Check): Before storing the batch, inject a 10 ng/mL test aliquot into the LC-MS/MS system alongside a blank matrix. Monitor the Multiple Reaction Monitoring (MRM) transitions for both Tolrestat and Tolrestat-d3.

    • Validation Criteria: The system must show zero cross-talk, confirm the absence of the unlabeled Tolrestat peak (verifying no H-D exchange or contamination has occurred), and validate the expected retention time[2].

  • Storage: Transfer validated vials immediately to a -20°C freezer[5].

Spill Response and Hazardous Waste Disposal

  • Spill Containment: Never dry-sweep a Tolrestat-d3 powder spill, as this will generate a highly toxic dust cloud[6]. Gently cover the spill with absorbent pads dampened with water or ethanol to trap the particulates, then carefully wipe inward.

  • Disposal: Tolrestat-d3 waste cannot be flushed down the drain or discarded in standard biohazard bins. Collect all contaminated PPE, empty vials, and spill cleanup materials in a rigid, clearly labeled chemical waste drum compatible with toxic pharmaceutical waste[6][7]. Disposal must strictly comply with local hazardous chemical regulations.

References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. 8

  • Tolrestat | C16H14F3NO3S | CID 53359. PubChem, National Institutes of Health. 3

  • Safety Data Sheet - Tolrestat. Cayman Chemical Co. 9

  • A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. BenchChem. 2

  • Essential Safety and Logistics for Handling Tolrestat. BenchChem. 6

  • Tolrestat-d3 | C16H14F3NO3S | CID 91971719. PubChem, National Institutes of Health. 4

  • Tolrestat - PRODUCT INFORMATION. Cayman Chemical Co. 5

  • Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications. SciSpace. 1

  • Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Moodle@Units.

  • The Proper Storage and Handling of Volatile Analytical Standards. Alfa Chemistry. 7

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.